1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
Description
Properties
IUPAC Name |
1-phenylmethoxy-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-15(11-16-9-5-2-6-10-16)13-18-12-14-7-3-1-4-8-14;/h1,3-4,7-8,15,17H,2,5-6,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTUHKMFZNGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377847 | |
| Record name | F0050-0031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101356-75-6 | |
| Record name | F0050-0031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
A Note on the Subject Compound: Publicly available experimental data for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride (CAS No. 101356-75-6) is limited. Consequently, this guide synthesizes information from chemical supplier databases and extrapolates potential properties, synthesis routes, and biological activities based on established knowledge of structurally analogous compounds. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used as a foundational resource for further investigation.
Introduction and Structural Elucidation
This compound is a secondary alcohol and a tertiary amine, belonging to the class of amino alcohols. Its structure features a central propan-2-ol backbone. One end of this backbone is ether-linked to a benzyl group, providing a lipophilic benzyloxy moiety. The other end is linked to a piperidine ring, a common heterocyclic motif in many pharmaceuticals. The hydrochloride salt form enhances the compound's solubility in aqueous media.
The core structure, a 1-amino-3-alkoxy-propan-2-ol, is notably similar to that of many beta-adrenergic receptor antagonists (beta-blockers), suggesting potential applications in cardiovascular and related research.
Physicochemical Properties
| Property | Value (with notes) | Source |
| CAS Number | 101356-75-6 | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [1] |
| Molecular Weight | 285.81 g/mol | [1] |
| Physical State | Likely a white to off-white crystalline solid (inferred from similar hydrochloride salts) | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol (enhanced by the hydrochloride salt) | [2] |
| Melting Point | Not available. Will require experimental determination. | |
| Boiling Point | Not available. Will likely decompose at high temperatures. | |
| pKa | Estimated around 8.5-9.5 for the piperidine nitrogen (based on similar piperidine structures) | [2] |
Synthesis and Purification
A plausible and efficient synthetic route to this compound can be adapted from established methods for preparing similar amino alcohols, such as the synthesis of propranolol.[3][4] A common and effective strategy involves the nucleophilic ring-opening of a suitable epoxide by an amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors:
-
Step 1: Synthesis of Benzyl Glycidyl Ether: This intermediate can be prepared from epichlorohydrin and benzyl alcohol.[5]
-
Step 2: Ring-Opening of Benzyl Glycidyl Ether with Piperidine: The epoxide ring of benzyl glycidyl ether is opened by piperidine to form the free base, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.
-
Step 3: Salt Formation: The free base is then treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a representative protocol based on analogous reactions and should be optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Benzyl glycidyl ether
-
Piperidine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: Add piperidine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base.
-
Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Isolation of Product: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Potential Pharmacological Activity and Research Applications
The structural similarity of this compound to known beta-blockers like propranolol suggests that its primary pharmacological activity may involve the modulation of adrenergic receptors.[3] Piperidine and its derivatives are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[6][7]
Hypothesized Mechanism of Action: Beta-Adrenergic Blockade
Beta-adrenergic receptors are G-protein-coupled receptors that, upon stimulation by catecholamines (e.g., norepinephrine), activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade mediates the physiological "fight-or-flight" response, including increased heart rate and contractility.[9]
As a potential beta-blocker, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol would act as an antagonist at these receptors, competitively inhibiting the binding of endogenous catecholamines. This would, in turn, reduce the activation of the cAMP-PKA signaling pathway, leading to a dampening of the sympathetic response in target organs like the heart.[8]
Caption: Hypothesized mechanism of action via beta-adrenergic receptor blockade.
Potential Research Applications
-
Cardiovascular Research: As a potential beta-blocker, this compound could be a valuable tool for studying the role of adrenergic signaling in various cardiovascular models.
-
Drug Discovery Scaffold: The molecule serves as a scaffold that can be further modified to explore structure-activity relationships (SAR) for novel therapeutics targeting adrenergic or other receptors. The piperidine ring, in particular, is a versatile anchor for chemical modifications.[6]
-
Chemical Probe: It could be used as a chemical probe to investigate receptor binding pockets and to develop assays for screening other potential ligands.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A standard panel of analytical techniques would be employed.[10][11][12]
| Analytical Technique | Information Provided | Expected Results (Hypothetical) |
| ¹H NMR Spectroscopy | Elucidation of the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyloxy group, the methine and methylene protons of the propanol backbone, and the protons of the piperidine ring. |
| ¹³C NMR Spectroscopy | Verification of the carbon skeleton. | Resonances for all 15 carbon atoms, including those in the aromatic ring, the aliphatic chain, and the piperidine ring. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₁₅H₂₃NO₂) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (alcohol), C-O (ether), C-N (amine), and aromatic C-H bonds. |
| Elemental Analysis | Determination of the elemental composition. | The percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen should align with the theoretical values for C₁₅H₂₄ClNO₂. |
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling piperidine derivatives and novel chemical entities should be strictly followed.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Singh, N., & Kumar, A. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(1), 535-538.
- Grisanti, L. A., & Gumina, R. J. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2016, 2985649.
- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1865.
- ROTH, C. (2025, March 31).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Google Patents. (2021).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
-
PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1531-1544.
- Khalid, M. M., & Galuska, M. A. (2023). Beta 1 Receptors. In StatPearls.
- Hindarto, N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Scientific World Journal, 2020, 8861980.
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. jocpr.com [jocpr.com]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
An In-Depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride
CAS Number: 101356-75-6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride, a molecule of interest within the broader class of N-benzyl piperidine derivatives. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to critically evaluate and adapt the described methodologies for their specific research and development needs.
Introduction and Chemical Identity
This compound belongs to the family of β-amino alcohols, a structural motif frequently encountered in pharmacologically active compounds. The molecule incorporates a benzyloxy group, which can influence lipophilicity and metabolic stability, a chiral secondary alcohol that can participate in key hydrogen bonding interactions with biological targets, and a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for many biological and pharmaceutical applications.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 101356-75-6 | Chemical Supplier Databases |
| Molecular Formula | C₁₅H₂₄ClNO₂ | Calculated |
| Molecular Weight | 285.81 g/mol | Calculated |
| IUPAC Name | 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | IUPAC Nomenclature |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
Synthesis and Purification
The synthesis of this compound is logically approached through the nucleophilic ring-opening of an epoxide, a robust and well-established method for the preparation of β-amino alcohols.[1][2] This approach offers high regioselectivity, with the amine preferentially attacking the sterically less hindered carbon of the epoxide ring.
Proposed Synthetic Pathway: Epoxide Ring-Opening
The most direct and efficient synthesis involves the reaction of benzyl glycidyl ether with piperidine. The resulting free base is then treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Benzyl glycidyl ether
-
Piperidine
-
Ethanol (or other suitable protic solvent)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns, etc.)
Procedure:
-
Ring-Opening Reaction: To a solution of benzyl glycidyl ether (1 equivalent) in ethanol, add piperidine (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The rationale for using a slight excess of piperidine is to ensure the complete conversion of the epoxide. Ethanol serves as a protic solvent that can facilitate the ring-opening by protonating the epoxide oxygen, making it a better leaving group.
-
Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil, the free base 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to prevent streaking of the basic amine).
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid (1 equivalent) in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The choice of solvent for precipitation is critical to ensure high yield and purity of the salt.
-
Final Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether to remove any residual impurities, and dried under vacuum to yield this compound as a solid.
Analytical Characterization
Table 2: Predicted Analytical Data
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton of the alcohol, the methylene protons adjacent to the ether and piperidine moieties, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, the carbons of the propanol backbone, and the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O-C stretch of the ether, and C-N stretching of the tertiary amine. |
| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₁₅H₂₄ClNO₂. |
Applications in Research and Drug Development
The N-benzyl piperidine (N-BP) structural motif is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to fine-tune both the efficacy and physicochemical properties of drug candidates.[3][4] This framework often provides crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemistry to enhance potency and reduce toxicity.[3][4]
Potential as a Multi-Target-Directed Ligand
Given the multifactorial nature of many complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, there is a growing interest in developing multi-target-directed ligands (MTDLs). The N-benzyl piperidine core has been successfully incorporated into molecules designed to simultaneously inhibit multiple enzymes involved in disease pathology, such as acetylcholinesterase (AChE) and histone deacetylases (HDACs).
Caption: Conceptual diagram of an N-benzyl piperidine-based multi-target-directed ligand.
A Building Block for Novel Therapeutics
This compound can serve as a valuable intermediate or starting material for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. For instance, it could be esterified or etherified to introduce other pharmacophoric groups.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the known hazards of its structural components and related molecules.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Inferred Hazards:
Based on data for similar β-amino alcohols and benzyloxy compounds, the following hazards should be considered[5][6]:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Conclusion
This compound is a chemical entity with significant potential as a building block and a research tool in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities, particularly in the context of multi-target drug discovery. While further experimental data on its specific properties and biological effects are needed, this guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and explore the potential of this promising molecule.
References
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (2024-10-16). [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. (2017-06). [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21). [Link]
-
N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed. (2020-08-01). [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. (2020-09-02). [Link]
-
Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. [Link]
- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (2021-03-29). [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery. Request PDF. (2024-06-21). [Link]
-
4-Benzylpiperidine. Wikipedia. [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21). [Link]
-
United States Patent. Googleapis.com. (2008-04-24). [Link]
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
-
N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. (2016-08-17). [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Graphite oxide c
-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. (2016-06-18). [Link] -
1-Benzyloxy-3-chloro-2-propanol. PubChem. [Link]
- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a chiral organic compound with potential applications in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will detail its chemical structure, potential synthetic pathways, and key physicochemical properties.
Core Chemical Structure and Properties
This compound is a molecule that integrates three key functional components: a benzyloxy group, a piperidine ring, and a propan-2-ol backbone, formulated as a hydrochloride salt.
Diagram 1: Chemical Structure of this compound
A simplified retrosynthesis for the target molecule.
Detailed Experimental Protocol: A Two-Step Synthesis
This proposed synthesis starts with the preparation of the key intermediate, benzyl glycidyl ether, followed by its reaction with piperidine and subsequent salt formation.
Step 1: Synthesis of Benzyl Glycidyl Ether from Epichlorohydrin
This reaction involves the Williamson ether synthesis, where the sodium salt of benzyl alcohol acts as a nucleophile to displace the chloride from epichlorohydrin.
-
Reaction Setup: To a solution of benzyl alcohol (1.1 equivalents) in a suitable solvent such as toluene, add sodium hydroxide (1.2 equivalents) in water.
-
Addition of Epichlorohydrin: Cool the mixture to approximately 25°C and add epichlorohydrin (1.0 equivalent) dropwise with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the organic layer with a suitable solvent like toluene. Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl glycidyl ether. [1] Step 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol and its Hydrochloride Salt
This step involves the nucleophilic ring-opening of the epoxide by piperidine.
-
Reaction Setup: Dissolve benzyl glycidyl ether (1.0 equivalent) in a protic solvent such as ethanol or isopropanol.
-
Addition of Piperidine: Add piperidine (1.1 equivalents) to the solution. The reaction can be carried out at room temperature or gently heated to accelerate the reaction rate.
-
Reaction: Stir the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of the Free Base: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude free base, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Diagram 3: Proposed Synthesis Workflow
A flowchart of the proposed synthetic protocol.
Potential Applications in Research and Drug Development
While specific biological activity for this compound is not documented, its structural motifs are present in numerous pharmacologically active agents. The piperidine ring is a common scaffold in many biologically active molecules, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. [2] Potential Areas of Investigation:
-
CNS Agents: The lipophilic benzyloxy group may facilitate crossing the blood-brain barrier, making it a candidate for neurological drug discovery.
-
Chiral Building Block: The enantiomerically pure forms of this compound could serve as valuable chiral intermediates in the synthesis of more complex molecules. [3]* Cardiovascular Drugs: Similar structures containing the propan-2-ol linker are known to exhibit beta-blocker activity.
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.
| Analytical Method | Information Provided | Expected Results |
| ¹H NMR Spectroscopy | Confirms the proton environment and connectivity. | Signals corresponding to the aromatic protons of the benzyl group, the methylene and methine protons of the propanol backbone, and the protons of the piperidine ring. |
| ¹³C NMR Spectroscopy | Verifies the carbon skeleton. | Signals for the aromatic carbons, the benzylic carbon, the carbons of the propanol chain, and the carbons of the piperidine ring. |
| Mass Spectrometry | Determines the molecular weight. | A molecular ion peak corresponding to the free base. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for O-H (alcohol), C-O-C (ether), and N-H (ammonium salt) stretching. |
| Elemental Analysis | Confirms the elemental composition. | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should match the theoretical values for C₁₅H₂₄ClNO₂. |
Safety and Handling
Based on related compounds, this compound should be handled with appropriate safety precautions. Similar piperidine derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. [4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and anticipated properties, thereby enabling researchers to explore its applications in drug discovery and development. The methodologies and insights presented herein are grounded in established chemical principles and data from analogous compounds, offering a robust starting point for further investigation.
References
-
MySkinRecipes. (n.d.). (R)-()-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
PubChem. (n.d.). 1-Benzyloxy-3-chloro-2-propanol. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-1-propanol. Retrieved from [Link]
- Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel small molecule, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. Based on a detailed analysis of its structural motifs and a review of analogous compounds, we postulate that this agent functions as a calcium channel blocker. This document will dissect the chemical architecture of the molecule, present the scientific rationale for its putative biological target, and furnish detailed experimental protocols to rigorously test this hypothesis. The insights contained herein are intended to empower researchers in the fields of pharmacology and drug discovery to further investigate the therapeutic potential of this compound.
Introduction and Molecular Profile
This compound is a synthetic compound characterized by a core structure featuring a piperidine ring linked to a benzyloxy group via a propan-2-ol backbone. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for a potential therapeutic agent.
Molecular Structure:
Key Structural Features:
-
Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in many biologically active compounds, including known calcium channel blockers.[1]
-
Propan-2-ol Linker: This flexible chain connects the piperidine and benzyloxy moieties, influencing the molecule's spatial orientation and interaction with its biological target.
-
Benzyloxy Group: A benzyl group attached to an oxygen atom, which increases the lipophilicity of the molecule, potentially facilitating its passage across cellular membranes.
While direct pharmacological data for this compound is not extensively available in the public domain, its structural similarity to known calcium channel blockers provides a strong foundation for a hypothesized mechanism of action.[1]
The Putative Mechanism of Action: Calcium Channel Blockade
We hypothesize that this compound exerts its pharmacological effects by acting as a calcium channel blocker. Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[2][3] Dysregulation of calcium signaling is implicated in various pathologies, making VGCCs attractive therapeutic targets.
The proposed mechanism is centered on the molecule's ability to bind to and inhibit the function of specific subtypes of VGCCs, such as L-type or T-type calcium channels.[2][3] This inhibition would lead to a reduction in intracellular calcium concentration, thereby modulating downstream cellular events. The rationale for this hypothesis is supported by studies on structurally related piperidine derivatives that have demonstrated calcium channel blocking activity.[1]
Supporting Evidence from Analogous Compounds
A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines have been synthesized and evaluated for their calcium-channel-blocking activity.[1] These compounds, which share the piperidine and a flexible linker with our molecule of interest, were shown to antagonize calcium-induced contractions in isolated rabbit aortic strips, a classic assay for identifying calcium channel blockers.[1]
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis that this compound is a calcium channel blocker, a series of well-established experimental protocols must be employed. The following sections detail the methodologies required to elucidate the compound's mechanism of action.
In Vitro Characterization of Calcium Channel Activity
3.1.1. Electrophysiology: Patch-Clamp Technique
The gold standard for directly measuring the effect of a compound on ion channel activity is the patch-clamp technique. This method allows for the recording of ion currents through single channels or across the entire cell membrane.
Experimental Protocol:
-
Cell Culture: Utilize a cell line that endogenously expresses the calcium channel subtype of interest (e.g., HEK293 cells stably transfected with the gene for a specific VGCC subtype).
-
Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.
-
Patch-Clamp Recording:
-
Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane.
-
Establish a whole-cell recording configuration to measure macroscopic currents.
-
Apply a voltage protocol to elicit calcium channel currents.
-
Perfuse the cells with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship to determine the inhibitory effect of the compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the calcium channel current.
dot
Caption: Workflow for Patch-Clamp Electrophysiology.
3.1.2. Calcium Imaging
Calcium imaging with fluorescent indicators provides a high-throughput method to assess changes in intracellular calcium concentration in response to a stimulus and the effect of a test compound.
Experimental Protocol:
-
Cell Culture and Loading: Culture cells expressing the target calcium channels and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels.
-
Compound Application: Pre-incubate the cells with varying concentrations of this compound before KCl stimulation.
-
Fluorescence Measurement: Use a fluorescence microscope or a plate reader to measure the change in fluorescence intensity upon stimulation.
-
Data Analysis: Quantify the reduction in the calcium influx in the presence of the compound and determine the IC50 value.
dot
Caption: Calcium Imaging Experimental Workflow.
Ex Vivo Functional Assays
To assess the functional consequences of calcium channel blockade in a more physiologically relevant system, ex vivo tissue preparations can be utilized.
Experimental Protocol: Isolated Aortic Ring Assay
-
Tissue Preparation: Dissect the thoracic aorta from a laboratory animal (e.g., rat or rabbit) and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution and aerated with 95% O2 / 5% CO2 at 37°C.
-
Contraction Induction: Induce contraction of the aortic rings with a high concentration of KCl or a specific agonist like phenylephrine.
-
Compound Application: Add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 value for the vasorelaxant effect of the compound.
Potential Therapeutic Applications
Should the hypothesis of calcium channel blockade be confirmed, this compound could have therapeutic potential in a range of disorders where calcium channel activity is dysregulated. These may include:
-
Cardiovascular Diseases: Hypertension and angina are commonly treated with calcium channel blockers.[2][3]
-
Neuropathic Pain: Certain subtypes of calcium channels, such as N-type (Cav2.2), are validated targets for the treatment of chronic pain.[4][5]
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest a mechanism of action involving the blockade of voltage-gated calcium channels. This technical guide has outlined the scientific basis for this hypothesis and provided a detailed roadmap for its experimental validation.
Future research should focus on:
-
Subtype Selectivity: Determining the selectivity of the compound for different VGCC subtypes (L-, T-, N-, P/Q-, and R-type).
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of the compound in animal models of relevant diseases.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
The systematic investigation of this compound, guided by the principles and protocols outlined in this document, holds the promise of uncovering a novel therapeutic agent with the potential to address significant unmet medical needs.
References
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
-
1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem. (URL: [Link])
-
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed. (URL: [Link])
-
Synthesis of 3-Benzyloxy-1-propanol (14) - PrepChem.com. (URL: [Link])
-
(PDF) An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - ResearchGate. (URL: [Link])
- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)
-
Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem - NIH. (URL: [Link])
-
N-type calcium channel blocker-1 - ChemBK. (URL: [Link])
-
Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed. (URL: [Link])
-
3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. (URL: [Link])
-
(R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 - PubChem - NIH. (URL: [Link])
-
Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed. (URL: [Link])
-
(+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID - PubChem. (URL: [Link])
-
(2S)-2-(benzylamino)-3-piperidin-1-ylpropan-1-ol - PubChem. (URL: [Link])
Sources
- 1. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Introduction
This compound, with the CAS Number 101356-75-6, is a chemical compound with the molecular formula C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol .[1] Its structure, featuring a benzyloxy group, a secondary alcohol, and a piperidine ring, makes it a molecule of interest in medicinal chemistry and drug development, potentially as an analog or intermediate for pharmacologically active compounds like beta-blockers. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in research and quality control settings.
This technical guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from related chemical structures.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectral behavior. The molecule possesses a chiral center at the C2 position of the propanol backbone, which can lead to diastereotopic protons in the NMR spectrum. The presence of a tertiary amine in the piperidine ring, which is protonated in the hydrochloride salt form, will also have a distinct spectroscopic signature.
Figure 1. Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): For structural elucidation, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Interpretation
-
Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be the most prominent ion in the full scan spectrum. The molecular formula of the free base is C₁₅H₂₃NO₂.
-
Expected m/z for [M+H]⁺ = 250.18
-
-
Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[2] Key fragmentation pathways for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol would likely involve:
-
Loss of the benzyl group: A common fragmentation for benzyloxy compounds is the cleavage of the benzyl-oxygen bond, leading to a stable benzyl cation (C₇H₇⁺) at m/z 91.
-
Piperidine ring fragmentation: Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation pathway for piperidine derivatives.[2]
-
Neutral loss of water: The presence of a hydroxyl group can lead to the neutral loss of water (18 Da) from the molecular ion, especially in tandem MS experiments.[3]
-
Table 1: Predicted Mass Spectrometry Data
| m/z (amu) | Proposed Fragment | Notes |
| 250.18 | [C₁₅H₂₄NO₂]⁺ | The protonated molecular ion of the free base, [M+H]⁺. |
| 91.05 | [C₇H₇]⁺ | Benzyl cation, resulting from the cleavage of the O-CH₂Ph bond. |
| 84.08 | [C₅H₁₀N]⁺ | Piperidinyl cation, from cleavage of the C-N bond. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[4][5]
-
N-H⁺ Stretch: The protonated tertiary amine (hydrochloride salt) will exhibit a broad absorption band in the 2700-2250 cm⁻¹ region.
-
C-H Stretches:
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretches:
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Characteristic Features |
| 3550 - 3200 | O-H (Alcohol) | Broad, strong absorption |
| ~3030 | C-H (Aromatic) | Medium to weak absorption |
| 2950 - 2850 | C-H (Aliphatic) | Strong absorption |
| 2700 - 2250 | N⁺-H (Ammonium salt) | Broad, medium absorption |
| 1600 - 1450 | C=C (Aromatic) | Medium to weak absorptions |
| 1150 - 1075 | C-O (Secondary Alcohol) | Strong absorption |
| ~1100 | C-O (Ether) | Strong absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard.[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence.
-
2D NMR: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.
¹H NMR Data Interpretation
-
Aromatic Protons: The protons on the phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.[10]
-
Benzylic Protons: The two protons of the -O-CH₂-Ph group are expected to appear as a singlet around δ 4.5 ppm.[11]
-
Propanol Backbone Protons:
-
The methine proton (-CH(OH)-) will likely be a multiplet around δ 3.8-4.2 ppm.
-
The methylene protons adjacent to the benzyloxy group (-O-CH₂-) and the piperidine ring (-CH₂-N-) will be diastereotopic due to the adjacent chiral center and will likely appear as complex multiplets.[12]
-
-
Piperidine Protons: The protons on the piperidine ring will appear as broad multiplets in the aliphatic region (δ 1.4-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Hydroxyl and Ammonium Protons: The -OH and -N⁺-H protons are exchangeable, and their chemical shifts can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic (-O-CH₂-Ph) | ~4.5 | Singlet | 2H |
| Methine (-CH(OH)-) | 3.8 - 4.2 | Multiplet | 1H |
| Methylene (-O-CH₂-CH-) | 3.4 - 3.6 | Multiplet | 2H |
| Methylene (-CH-CH₂-N-) | 2.8 - 3.2 | Multiplet | 2H |
| Piperidine (-CH₂-N-) | 2.5 - 3.5 | Multiplet | 4H |
| Piperidine (-CH₂-) | 1.4 - 1.8 | Multiplet | 6H |
| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |
| Ammonium (-N⁺-H) | Variable | Broad Singlet | 1H |
¹³C NMR Data Interpretation
-
Aromatic Carbons: The carbons of the phenyl ring are expected in the δ 127-138 ppm region. The carbon attached to the benzylic group (ipso-carbon) will have a distinct chemical shift.
-
Benzylic Carbon: The -O-CH₂-Ph carbon is expected around δ 70-75 ppm.
-
Propanol Backbone Carbons:
-
The carbon bearing the hydroxyl group (-CH(OH)-) is expected around δ 65-70 ppm.
-
The other two methylene carbons of the propanol chain will appear in the aliphatic region.
-
-
Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield (δ ~50-60 ppm) than the others (δ ~20-30 ppm).
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzylic (-O-CH₂-Ph) | 70 - 75 |
| Methine (-CH(OH)-) | 65 - 70 |
| Methylene (-O-CH₂-CH-) | ~70 |
| Methylene (-CH-CH₂-N-) | ~60 |
| Piperidine (-CH₂-N-) | 50 - 60 |
| Piperidine (-CH₂-) | 20 - 30 |
Workflow for Spectroscopic Analysis
Sources
- 1. This compound | 101356-75-6 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rsc.org [rsc.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
- 11. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a substituted aminopropanol derivative. The core structure, a β-amino alcohol, is a versatile pharmacophore found in a wide array of biologically active compounds and is a key building block in medicinal chemistry. The presence of the benzyloxy group offers a handle for further chemical modification, including debenzylation to reveal a primary alcohol, while the piperidine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a reliable synthetic pathway to this molecule, delving into the underlying chemical principles, detailed experimental procedures, and critical considerations for its successful preparation and characterization.
Overall Synthesis Pathway
The synthesis of this compound is a two-step process commencing with commercially available starting materials. The first step involves the synthesis of the key intermediate, benzyl glycidyl ether, through a Williamson ether synthesis. The subsequent step is the nucleophilic ring-opening of the synthesized epoxide with piperidine to yield the desired β-amino alcohol, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of Benzyl Glycidyl Ether
The preparation of the epoxide intermediate, benzyl glycidyl ether, is achieved via a phase-transfer catalyzed Williamson ether synthesis. This method is efficient and avoids the need for anhydrous conditions.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzyl Alcohol | 108.14 | 54.07 g | 0.5 |
| Epichlorohydrin | 92.52 | 69.39 g | 0.75 |
| Sodium Hydroxide | 40.00 | 40.00 g | 1.0 |
| Tetrabutylammonium Bromide | 322.37 | 8.06 g | 0.025 |
| Toluene | - | 250 mL | - |
| Water | - | 250 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add benzyl alcohol (54.07 g, 0.5 mol), toluene (250 mL), and tetrabutylammonium bromide (8.06 g, 0.025 mol).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (40.00 g, 1.0 mol) in water (80 mL).
-
With vigorous stirring, add the sodium hydroxide solution to the flask.
-
Add epichlorohydrin (69.39 g, 0.75 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 40 °C using an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 250 mL of water to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer and wash it with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl glycidyl ether.
-
Purify the crude product by vacuum distillation to yield pure benzyl glycidyl ether as a colorless oil.
Part 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol
The core of the synthesis is the nucleophilic attack of the secondary amine, piperidine, on the epoxide ring of benzyl glycidyl ether. This reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.
Mechanism of Epoxide Ring Opening
The reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to the inversion of stereochemistry if the carbon were chiral. The ring opens, and a subsequent proton transfer from a solvent molecule or another piperidine molecule to the newly formed alkoxide results in the final β-amino alcohol product.
Caption: Mechanism of the nucleophilic ring-opening of benzyl glycidyl ether by piperidine.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for the aminolysis of epoxides.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzyl Glycidyl Ether | 164.20 | 16.42 g | 0.1 |
| Piperidine | 85.15 | 10.22 g | 0.12 |
| Ethanol | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (16.42 g, 0.1 mol) in ethanol (100 mL).
-
Add piperidine (10.22 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol as an oil.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Part 3: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt. This is a standard acid-base reaction that typically results in a crystalline solid, which is easier to handle, purify, and has a longer shelf life.
Experimental Protocol
Materials:
| Reagent | Quantity |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol | ~0.1 mol |
| Diethyl Ether | 200 mL |
| Hydrochloric Acid (concentrated) | As needed |
| or HCl in Diethyl Ether/Isopropanol | As needed |
Procedure:
-
Dissolve the purified 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol (approx. 0.1 mol) in diethyl ether (200 mL) in a beaker or flask.
-
Cool the solution in an ice bath.
-
With stirring, slowly add a solution of hydrochloric acid (either a slight excess of concentrated HCl or a saturated solution of HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The pH of the solution should be acidic.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash it with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), the protons of the propanol backbone, and the protons of the piperidine ring.
-
13C NMR: The spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the propanol chain, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3500 cm-1 corresponding to the hydroxyl group, and characteristic C-O and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety Considerations
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Epichlorohydrin: Highly toxic, carcinogenic, and a suspected mutagen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available at: [Link][2]
- Azizi, N., & Saidi, M. R. (2005).
- Lizza, J. R., & Moura-Letts, G. (2017). A Catalyst-Free and Regioselective Synthesis of β-Amino Alcohols from Epoxides and Primary Amines in Polar Mixed Solvent Systems. Synthesis, 49(06), 1231–1242.
- Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). Lithium Perchlorate/Diethyl Ether (LPDE): A Mild and Efficient Medium for the Regioselective Ring Opening of Epoxides with Poor Nucleophiles. Synthesis, 2004(10), 1557–1558.
-
Organic Syntheses. Benzoyl piperidine. Available at: [Link]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available at: [Link]
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 849-855.
- Google Patents. Process for the preparation of glycidyl ethers.
-
MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at: [Link]
-
PrepChem.com. Synthesis of 3-benzyloxy-1,2-propanediol. Available at: [Link]
Sources
An In-depth Technical Guide to the Theoretical Properties of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical properties of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly within the well-established class of β-adrenergic receptor antagonists (beta-blockers). The principles and methodologies outlined herein are based on established knowledge in medicinal chemistry, pharmacology, and analytical sciences, offering a robust framework for researchers initiating studies on this compound.
Introduction and Molecular Overview
This compound belongs to the chemical class of aryloxypropanolamines. Its core structure, a propan-2-ol moiety with an amino group, is the archetypal pharmacophore for beta-blockers. The presence of a benzyloxy group and a piperidine ring suggests specific influences on its physicochemical and pharmacological properties. The hydrochloride salt form is intended to enhance aqueous solubility and stability.
The molecular structure suggests a chiral center at the C-2 position of the propanol chain, meaning the compound can exist as (R) and (S) enantiomers. It is well-established in the pharmacology of beta-blockers that the (S)-enantiomer typically possesses significantly higher affinity for β-adrenergic receptors.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 101356-75-6 | |
| Molecular Formula | C₁₅H₂₄ClNO₂ | |
| Formula Weight | 285.81 g/mol |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Characteristics
| Parameter | Predicted Value/Characteristic | Rationale and Significance |
| Physical State | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa | Estimated around 8.5 - 9.5 | The piperidine nitrogen is basic and will be protonated at physiological pH. This is crucial for receptor interaction and solubility. |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | The benzyloxy group contributes to lipophilicity, while the hydroxyl and protonated amine groups enhance hydrophilicity. This balance influences membrane permeability and distribution. |
| Melting Point | Expected to be a relatively high and sharp melting point | Characteristic of crystalline salts. |
Postulated Mechanism of Action: β-Adrenergic Receptor Antagonism
The structural similarity of this compound to a vast number of clinically used beta-blockers strongly suggests its primary mechanism of action is the competitive, reversible antagonism of β-adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular and other physiological functions.
There are three main subtypes of β-adrenergic receptors:
-
β₁-receptors: Predominantly located in the heart. Antagonism leads to decreased heart rate, contractility, and cardiac output.
-
β₂-receptors: Found in bronchial and vascular smooth muscle. Blockade can lead to bronchoconstriction and vasoconstriction.
-
β₃-receptors: Primarily in adipose tissue and involved in lipolysis.
The selectivity of the title compound for these receptor subtypes would be determined by the nature of its substituents. The benzyloxy group's size and electronic properties, along with the piperidine ring, will dictate the binding affinity and selectivity profile. Non-selective beta-blockers can lead to side effects such as bronchospasm in susceptible individuals due to β₂-receptor blockade.[1]
Caption: Postulated mechanism of action via competitive antagonism at β-adrenergic receptors.
Synthetic Strategy
The synthesis of aryloxypropanolamine beta-blockers is a well-trodden path in medicinal chemistry.[2] A common and efficient method involves a two-step process starting from the corresponding alcohol (in this case, benzyl alcohol) and epichlorohydrin, followed by the introduction of the amine moiety (piperidine).
Caption: A plausible synthetic workflow for the target compound.
Exemplary Synthetic Protocol:
-
Step 1: Synthesis of 1-(Benzyloxy)-2,3-epoxypropane. Benzyl alcohol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a suitable solvent or neat.
-
Step 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol. The resulting epoxide is then reacted with piperidine. This reaction involves the nucleophilic attack of the piperidine nitrogen on one of the epoxide carbons, leading to the opening of the ring. This step is often performed in a protic solvent like ethanol or isopropanol, sometimes with heating.
-
Step 3: Formation of the Hydrochloride Salt. The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The product is then collected by filtration and dried.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
Table 3: Key Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | The spectra would show characteristic signals for the benzylic protons, the piperidine ring protons, and the propanol backbone. The splitting patterns and chemical shifts would confirm the connectivity of the molecule.[3][4][5][6] |
| Mass Spectrometry (MS) | Molecular Weight Determination and Fragmentation Analysis | Electrospray ionization (ESI) would likely show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. Fragmentation patterns would be consistent with the proposed structure.[3][7] |
| Infrared (IR) Spectroscopy | Identification of Functional Groups | A broad absorption band in the 3200-3500 cm⁻¹ region would indicate the O-H stretch of the alcohol. C-H, C-O, and C-N stretching and bending vibrations would also be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A reversed-phase HPLC method with UV detection would be suitable for determining the purity of the compound. The aromatic ring provides a strong chromophore for UV detection. |
| Elemental Analysis | Confirmation of Elemental Composition | The experimentally determined percentages of C, H, N, Cl, and O should be within acceptable limits of the theoretical values for the molecular formula C₁₅H₂₄ClNO₂. |
Potential Pharmacological Evaluation
To characterize the pharmacological profile of this compound, a series of in vitro and in vivo studies would be necessary.
In Vitro Assays:
-
Receptor Binding Assays: These assays are crucial to determine the binding affinity (Ki) of the compound for β₁, β₂, and β₃ adrenergic receptors.[1] This is typically done using radioligand binding competition assays with cell membranes expressing these receptors.
-
Functional Assays: These assays measure the functional consequence of receptor binding. For an antagonist, this would involve measuring its ability to inhibit the agonist-induced (e.g., isoproterenol) stimulation of a downstream signaling pathway, such as cyclic AMP (cAMP) production.[8]
In Vivo Studies:
-
Animal Models of Hypertension: The compound could be administered to hypertensive animal models (e.g., spontaneously hypertensive rats) to assess its ability to lower blood pressure and heart rate.
-
Pharmacokinetic Studies: These studies would determine the ADME properties of the compound, including its half-life, bioavailability, and volume of distribution. The presence of the piperidine moiety may influence its metabolic stability and overall pharmacokinetic profile.[9]
Toxicology and Safety Considerations
The toxicological profile of any new chemical entity must be thoroughly investigated.
-
In Vitro Cytotoxicity: Initial screening would involve assessing the compound's cytotoxicity against various cell lines.
-
Acute Toxicity Studies: These studies in animal models would determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity. The piperidine moiety is a known structural alert, and its potential for toxicity should be carefully evaluated.[10][11][12]
-
Genotoxicity Assays: A battery of tests (e.g., Ames test, micronucleus assay) would be required to assess the compound's potential to cause genetic mutations.
Conclusion
This compound is a molecule with a high theoretical potential to act as a β-adrenergic receptor antagonist. Its structural features suggest that it would share many of the pharmacological and chemical properties of the well-established class of beta-blockers. The benzyloxy and piperidine substituents are expected to modulate its potency, selectivity, and pharmacokinetic profile. The information and protocols outlined in this guide provide a comprehensive theoretical framework for researchers to initiate the synthesis, characterization, and evaluation of this compound. All experimental work should be guided by these established principles, with the understanding that the specific properties of this molecule must ultimately be determined empirically.
References
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC - NIH. Available at: [Link]
-
Thin-layer chromatographic analysis of some beta-blocking drugs in plasma. PubMed. Available at: [Link]
-
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. Available at: [Link]
-
Comparison of the analysis of beta-blockers by different techniques. PubMed. Available at: [Link]
-
[Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635)]. PubMed. Available at: [Link]
-
(PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. Available at: [Link]
-
Piperidine: Human health tier II assessment. NICNAS. Available at: [Link]
-
Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]
-
Discovery and development of beta-blockers. Wikipedia. Available at: [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available at: [Link]
-
.beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. Available at: [Link]
-
Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com. Available at: [Link]
-
Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. Available at: [Link]
-
propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
-
Adrenergic Receptors inhibitors. Adooq Bioscience. Available at: [Link]
-
COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
-
Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. PubMed. Available at: [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. Available at: [Link]
- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
Sources
- 1. Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor | bioRxiv [biorxiv.org]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. youtube.com [youtube.com]
- 6. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a piperidine-containing amino alcohol with potential significance in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and reactions to present a robust framework for its synthesis, characterization, and prospective pharmacological evaluation. The document details a probable synthetic route via the nucleophilic attack of piperidine on benzyl glycidyl ether, outlines key analytical techniques for structural elucidation and purity assessment, and explores potential therapeutic applications based on the well-established roles of the benzyloxy and piperidine moieties in bioactive molecules. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel propanolamine derivatives.
Introduction
The intersection of diverse chemical functionalities within a single molecular entity often gives rise to novel pharmacological properties. This compound is a compound of interest, combining a benzyloxy group, a secondary alcohol, and a piperidine ring. The piperidine motif is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system, among other therapeutic areas.[1][2] The presence of the benzyloxy group can influence lipophilicity and metabolic stability, while the amino alcohol core is a key feature in many beta-blockers and other pharmacologically active agents.[3][]
This guide will provide a detailed, scientifically-grounded exploration of this compound, from its logical synthesis to its potential biological significance.
Proposed Synthesis Pathway
The most direct and industrially scalable synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol is envisioned through the ring-opening of an epoxide. Specifically, the reaction would involve the nucleophilic attack of piperidine on benzyl glycidyl ether. This method is a common and efficient way to produce amino alcohols.[3]
Reaction Scheme
The proposed two-step synthesis involves the initial formation of the free base followed by its conversion to the hydrochloride salt.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a molecule of significant interest in medicinal chemistry. Despite a scarcity of direct literature, its structural motifs—a benzyloxy group, a piperidine ring, and a propan-2-ol linker—suggest a rich pharmacological potential, particularly in the realm of cardiovascular and neurological therapeutics. This document, therefore, consolidates information from structurally related compounds to propose a plausible synthesis pathway, outline robust analytical characterization protocols, and explore its likely mechanism of action and therapeutic applications. By grounding these extrapolations in established principles of medicinal chemistry and pharmacology, this guide aims to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.
Introduction: Unveiling the Potential of a Hybrid Scaffold
This compound is a synthetic molecule that marries three key pharmacophoric elements: the aryloxypropanolamine backbone, a benzyloxy moiety, and a piperidine ring. The aryloxypropanolamine framework is the cornerstone of a major class of cardiovascular drugs known as beta-blockers, which are widely used to manage conditions like hypertension, angina, and arrhythmias[1][2]. The piperidine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties, including metabolic stability and the ability to modulate lipophilicity, which can enhance a drug's ability to cross biological membranes[3]. The benzyloxy group, while serving as a bioisosteric replacement for other aromatic systems, can also influence receptor binding and metabolic pathways[4][5].
The hydrochloride salt form of this compound enhances its solubility in aqueous media, a crucial property for pharmaceutical formulation and in vitro biological assays. Given its structural lineage, this compound is hypothesized to exhibit activity at adrenergic receptors, but its unique combination of functional groups may also confer activity at other CNS or cardiovascular targets. This guide will deconstruct the molecule's components to build a comprehensive profile of its likely chemical and biological properties.
Proposed Synthesis Pathway
A likely starting material for this synthesis is benzyl glycidyl ether. The reaction proceeds via a nucleophilic attack of the secondary amine of piperidine on the less sterically hindered carbon of the epoxide ring. This reaction is typically carried out in a protic solvent, such as an alcohol, and may be heated to facilitate the reaction. The resulting free base, 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as isopropanol or diethyl ether, to precipitate the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl glycidyl ether (1 equivalent) in isopropanol.
-
Nucleophilic Addition: To this solution, add piperidine (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude free base.
-
Purification of Free Base: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Add a solution of hydrochloric acid in isopropanol (1.1 equivalents) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.
Physicochemical Properties and Analytical Characterization
The hydrochloride salt of this amine-containing compound is expected to be a white to off-white crystalline solid with good solubility in water and polar organic solvents like methanol and ethanol. Its chemical structure lends itself to a variety of analytical techniques for confirmation and purity assessment.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₂₄ClNO₂ |
| Molecular Weight | 285.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol |
| Melting Point | Expected to be a sharp melting point |
Analytical Methodologies
A multi-pronged approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
Caption: Analytical workflow for the characterization of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key expected signals in ¹H NMR would include multiplets for the aromatic protons of the benzyloxy group, signals for the methylene and methine protons of the propan-2-ol backbone, and characteristic signals for the protons of the piperidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic portions, and C-N and C-O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is crucial for determining the purity of the compound and for quantifying it in various matrices[10][11]. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Elemental Analysis: This technique will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the theoretical values for the molecular formula.
Pharmacological Profile: A Focus on Adrenergic Receptor Modulation
Based on its aryloxypropanolamine core, this compound is a strong candidate for a beta-adrenergic receptor antagonist (beta-blocker). Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors[2][12].
Mechanism of Action
The anticipated mechanism of action involves the binding of the molecule to beta-adrenergic receptors, thereby blocking the downstream signaling cascade. This would prevent the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In cardiovascular tissues, this reduction in cAMP leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure[2].
Caption: Hypothesized mechanism of action at the beta-adrenergic receptor.
Structure-Activity Relationships (SAR)
The specific structural features of this compound are expected to influence its binding affinity and selectivity for different beta-receptor subtypes (β₁ and β₂).
-
Aryloxypropanolamine Backbone: This is the classic pharmacophore for beta-blockade[1]. The hydroxyl group on the propanolamine chain is crucial for binding to the receptor.
-
Piperidine Ring: The nature of the amine substituent is a key determinant of beta-blocker activity and selectivity. The piperidine ring, being a cyclic secondary amine, will influence the lipophilicity and steric bulk at the nitrogen atom, which can affect receptor affinity and subtype selectivity[3].
-
Benzyloxy Group: The benzyloxy substituent on the aromatic ring can impact the electronic and steric properties of the molecule, potentially leading to a unique receptor binding profile compared to other beta-blockers with different aromatic substituents[5].
Potential Therapeutic Applications
Given its predicted activity as a beta-blocker, this compound could be investigated for the following therapeutic applications:
-
Cardiovascular Diseases:
-
Hypertension: By reducing cardiac output and potentially inhibiting renin release.
-
Angina Pectoris: By decreasing myocardial oxygen demand.
-
Cardiac Arrhythmias: By slowing atrioventricular conduction.
-
-
Neurological and Psychiatric Disorders: The piperidine moiety is present in numerous CNS-active drugs[13]. The lipophilicity conferred by the benzyloxy and piperidine groups may facilitate blood-brain barrier penetration, opening up possibilities for investigating its effects on neurological conditions where adrenergic signaling plays a role, such as anxiety or migraine prophylaxis.
Future Directions and Conclusion
This compound represents a molecule with significant, albeit underexplored, therapeutic potential. This technical guide has provided a foundational framework by proposing a synthetic route, outlining analytical characterization methods, and hypothesizing its pharmacological profile based on well-established structure-activity relationships.
Future research should focus on the following areas:
-
Empirical Validation of Synthesis: The proposed synthetic pathway needs to be experimentally validated and optimized.
-
In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to determine its binding affinities for adrenergic receptor subtypes, assess its functional activity (agonist vs. antagonist), and evaluate its efficacy in relevant disease models.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for any further drug development efforts.
References
-
K. A. Scott, A. T. W. M. P. M. S. W. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. P. K. A. P. Z. A. C. A. G. K. P. K. A. K. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (n.d.). Semantic Scholar. [Link]
-
The determination of phenylpropanolamine hydrochloride. (2025, August 7). ResearchGate. [Link]
- Synthesis method of 3-amino-1,2-propanediol. (n.d.).
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed. [Link]
-
A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. (n.d.). Semantic Scholar. [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (2025, August 6). ResearchGate. [Link]
-
Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. (2012, June 1). PubMed. [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018, May 16). MDPI. [Link]
-
Preparation method of 3-amino-1,2-propanediol. (n.d.). WIPO Patentscope. [Link]
-
A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. (n.d.). PMC - NIH. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central - NIH. [Link]
-
Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 14). YouTube. [Link]
-
Methylphenidate. (n.d.). Wikipedia. [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (2025, March 12). IJCRT.org. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018, May 16). PubMed. [Link]
-
Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999, May 28). Googleapis.com. [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard. [Link]
-
Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. (n.d.). PMC - NIH. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. borregaard.com [borregaard.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Methylphenidate - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-(benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, and a robust, step-by-step synthesis protocol, including the critical acid-catalyzed epoxide ring-opening reaction. Furthermore, this guide outlines comprehensive methodologies for the analytical characterization of the compound, ensuring structural verification and purity assessment through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with the foundational knowledge for its effective utilization in complex molecule synthesis.
Chemical Identity and Physicochemical Properties
1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a secondary alcohol and a tertiary amine, presented as its hydrochloride salt to improve stability and handling. Its structure is characterized by a central propan-2-ol backbone, substituted with a benzyloxy group at the C1 position and a piperidinyl group at the C3 position.
IUPAC Name: 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS Number: 101356-75-6
The molecular structure of the compound is as follows:
Chemical Structure:
A summary of its key physicochemical properties is provided in Table 1. These properties are essential for its handling, purification, and application in various synthetic contexts.
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₂₄ClNO₂ | Calculated |
| Molecular Weight | 285.81 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Typical for amine hydrochlorides |
| Melting Point | Not explicitly reported; expected to be >100 °C | Estimation |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | General knowledge of hydrochloride salts |
Table 1: Physicochemical Properties of 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride.
Synthesis and Purification
The synthesis of 1-(benzyloxy)-3-(piperidin-1-yl)propan-2-ol is most efficiently achieved through the nucleophilic ring-opening of a suitable epoxide precursor, benzyl glycidyl ether, by piperidine. The resulting free base is then converted to its hydrochloride salt.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the high reactivity of the epoxide ring towards nucleophiles. Piperidine, a secondary amine, acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide. The reaction is typically regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide. This regioselectivity is a key advantage, leading to the desired 1,3-disubstituted propan-2-ol product. The final step involves the protonation of the basic piperidinyl nitrogen with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates purification and handling.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol (Free Base)
-
Reaction Setup: To a solution of piperidine (5.0 equivalents) in a protic solvent such as ethanol or isopropanol, add benzyl glycidyl ether (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Expert Insight: Using a significant molar excess of piperidine is crucial. It not only drives the reaction to completion but also minimizes the formation of the di-substituted side product where a second molecule of benzyl glycidyl ether reacts with the newly formed secondary amine. The protic solvent facilitates the proton transfer steps in the ring-opening mechanism.
-
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C for ethanol) and maintain this temperature for 6-12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove the excess piperidine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Applications in Research and Drug Development
1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a valuable building block in medicinal chemistry. Its structural motifs are present in a variety of pharmacologically active compounds.
-
Intermediate for Beta-Blockers: The 1-aryloxy-3-aminopropan-2-ol core is characteristic of beta-adrenergic receptor antagonists (beta-blockers). This compound serves as a precursor for the synthesis of novel beta-blocker candidates.
-
Scaffold for Novel Therapeutics: The combination of the benzyloxy, piperidine, and propanol moieties provides a versatile scaffold for the development of new chemical entities targeting various receptors and enzymes.
Analytical Methodologies
To ensure the identity and purity of the synthesized compound, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product and for monitoring the progress of the synthesis.
Protocol for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Validation: The purity is determined by the area percentage of the main peak. The retention time should be consistent for a given set of conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the piperidine ring, and the methine and methylene protons of the propanol backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their distinct chemical environments.
Analytical Workflow Diagram
Caption: Workflow for analytical characterization.
Conclusion
1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetically accessible and versatile chemical intermediate. The protocols and analytical methods detailed in this guide provide a robust framework for its preparation and characterization. By understanding the rationale behind each experimental step, researchers can confidently utilize this compound as a building block for the synthesis of more complex and potentially bioactive molecules, thereby advancing the frontiers of drug discovery and development.
References
Methodological & Application
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride analytical methods
An In-Depth Guide to the Analytical Characterization of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Introduction
This compound (CAS No: 101356-75-6) is a chemical entity with a structure indicative of potential applications in pharmaceutical research and development.[1] As with any potential active pharmaceutical ingredient (API) or intermediate, the rigorous and accurate analytical characterization of this compound is paramount. Establishing its identity, purity, and stability profile through validated analytical methods is a cornerstone of quality control and regulatory compliance in the drug development process.[2][3]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and quality control professionals. It provides detailed protocols and application notes for the analysis of this compound using a multi-modal approach, including chromatographic and spectroscopic techniques. The methodologies outlined herein are designed to be robust starting points for method development and validation, ensuring the generation of reliable and reproducible data.
Compound Profile & Physicochemical Properties
A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods. The presence of a tertiary amine (piperidine), a secondary alcohol, an ether linkage, and an aromatic ring dictates its chemical behavior, including its solubility, chromatographic retention, and spectroscopic response.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 101356-75-6 | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [1] |
| Molecular Weight | 285.81 g/mol | [1] |
| Structure |
Integrated Analytical Workflow
A comprehensive analysis of a pharmaceutical compound involves a structured workflow, from initial sample handling to final data interpretation and reporting. This integrated approach ensures that all aspects of the compound's quality are assessed.
Caption: General analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle of Application: High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and potency of non-volatile, thermally labile compounds like this compound.[4] A reversed-phase method is most appropriate, where the nonpolar stationary phase retains the analyte based on its hydrophobicity. The benzyloxy group provides a strong chromophore for UV detection, making it a straightforward and robust method for quantification.
Protocol 1.1: HPLC-UV Purity and Assay Determination
This protocol provides a starting point for developing a validated method for purity analysis and assay determination.
1. Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.
-
0.45 µm syringe filters.
2. Reagent Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. Causality: The TFA acts as an ion-pairing agent, improving the peak shape of the basic piperidine moiety by minimizing tailing.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in ACN.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard & Sample Preparation:
-
Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions & Data Acquisition:
-
Run a gradient elution to separate the main peak from any potential impurities with different polarities.
-
Perform a system suitability test (SST) before sample analysis by making five replicate injections of the working standard.[5]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | Provides good peak shape and resolution. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| UV Detection | 254 nm | The benzyl group provides strong absorbance at this wavelength. |
| Run Time | 30 minutes | Includes gradient and re-equilibration. |
5. Data Analysis:
-
Assay (%): Calculate using the external standard method, comparing the peak area of the sample to the peak area of the reference standard.
-
Purity (%): Determine by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle of Application: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of the compound's identity. By measuring the mass-to-charge ratio (m/z) of the parent ion, this technique offers a much higher degree of specificity than UV detection alone.
Protocol 2.1: LC-MS Identity Verification
1. Instrumentation & Reagents:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
Use the same column, mobile phases, and gradient as described in the HPLC-UV method (Protocol 1.1). Using formic acid instead of TFA is often preferred for MS as it is less ion-suppressive.
2. MS Parameters:
-
The tertiary amine in the piperidine ring is readily protonated, making positive ion mode the ideal choice for detection.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic nitrogen is easily protonated to form [M+H]⁺. |
| Expected m/z | 250.18 (for [M+H]⁺ of free base) | Calculated for C₁₅H₂₃NO₂ + H⁺. |
| Scan Range | 100 - 500 amu | Covers the expected parent ion and potential fragments. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Drying Gas Temp. | 300 °C | To efficiently desolvate the ions. |
| Drying Gas Flow | 10 L/min | To assist in desolvation. |
3. Data Analysis:
-
Confirm the presence of a peak at the expected retention time with a mass spectrum showing a prominent ion at m/z 250.18 ± 0.2.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle of Application: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[4] Due to the low volatility and polar hydroxyl group of the target analyte, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. Derivatization is therefore a required step to increase volatility and thermal stability.[6] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.
Protocol 3.1: GC-MS Analysis via Silylation
Caption: Workflow for GC-MS analysis with derivatization.
1. Instrumentation & Reagents:
-
GC-MS system with an Electron Ionization (EI) source.
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Anhydrous pyridine or another suitable aprotic solvent.
2. Derivatization and Sample Preparation:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS. Causality: BSTFA is a powerful silylating agent. The TMCS acts as a catalyst to accelerate the reaction with the hydroxyl group.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without degradation of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the derivatized analyte from solvent and byproducts. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Energy | 70 eV | Standard for generating reproducible fragmentation patterns for library matching. |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Together, they provide a complete fingerprint of the molecule's carbon-hydrogen framework.
Protocol 4.2: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often a good choice for hydrochloride salts due to high solubility.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected Spectral Features (in D₂O):
-
¹H NMR:
-
~7.4-7.6 ppm: Multiplets corresponding to the 5 protons of the benzyl aromatic ring.
-
~4.7 ppm: Singlet for the benzylic -CH₂- protons.
-
~3.0-4.5 ppm: A series of complex multiplets for the protons on the propanol backbone and the piperidine ring adjacent to the nitrogen.
-
~1.5-2.0 ppm: Broad multiplets for the remaining piperidine -CH₂- protons.
-
-
¹³C NMR:
-
~128-135 ppm: Signals for the aromatic carbons.
-
~60-75 ppm: Signals for the carbons bearing oxygen (ether and alcohol) and the piperidine carbons adjacent to nitrogen.
-
~20-50 ppm: Signals for the remaining aliphatic carbons of the piperidine ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
Protocol 4.3: FT-IR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid, direct analysis of the solid powder. Alternatively, prepare a KBr pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Key Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretch from the piperidine and propanol backbone.
-
~2400-2700 cm⁻¹ (broad): N-H⁺ stretch from the piperidine hydrochloride salt.
-
~1450-1600 cm⁻¹: C=C stretches within the aromatic ring.
-
~1100 cm⁻¹: C-O stretch from the ether and alcohol groups.
Method Validation Framework
Any analytical method intended for quality control must be validated to prove its suitability for the intended purpose.[7][8] Validation demonstrates that the method is reliable, reproducible, and accurate. The core parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[3][5]
Caption: Interrelationship of key analytical method validation parameters.
References
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- Gouda, A. A., et al. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Chemistry.
- Lavanya, G., et al. (2013). Analytical method validation: A brief review.
-
Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
-
Pharma Beginners. (2023, August 1). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Valdez, C. A., et al. (2021). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. Scientific Reports. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(benzylamino)-3-piperidin-1-ylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Butylthio)-3-piperidin-1-ylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-[benzyl(propan-2-yl)amino]-3-chloropropan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzhydryloxy-3-piperidin-1-yl-propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). CAS 101356-75-6 this compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-()-3-Benzyloxy-1,2-propanediol. Retrieved from [Link]
Sources
- 1. This compound | 101356-75-6 [amp.chemicalbook.com]
- 2. sofpromed.com [sofpromed.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. wjarr.com [wjarr.com]
Determining In Vitro Dosage for Novel Chemical Entities: A Protocol for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
Introduction: The Challenge of a New Molecule
For researchers and drug development professionals, the journey of a novel chemical entity (NCE) from synthesis to potential therapeutic application is paved with rigorous testing. A critical first step in this process is the determination of its biological activity and effective concentration range in cellular models. This application note provides a comprehensive, experience-driven guide for establishing an initial in vitro dosage for a previously uncharacterized compound, using 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride as a representative example.
The core challenge with an NCE is the absence of pre-existing biological data. Therefore, a systematic and tiered approach is essential to efficiently identify a biologically relevant concentration range while avoiding misleading results due to excessive, non-specific toxicity. This guide outlines a self-validating workflow, beginning with the fundamental preparation of the compound and culminating in a robust dose-response analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Part 1: Foundational Steps - Preparation and Planning
The validity of any in vitro study hinges on the accurate preparation and handling of the test compound. This section details the essential preliminary steps.
Physicochemical Characterization and Stock Solution Preparation
Before any biological assay, it is crucial to understand the solubility of this compound.
-
Solubility Testing: Begin by testing the solubility in common laboratory solvents. Given its hydrochloride salt form, sterile, deionized water or phosphate-buffered saline (PBS) are logical starting points. If solubility is limited, dimethyl sulfoxide (DMSO) is a standard alternative for creating a highly concentrated stock.
-
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is essential for this calculation.
-
In a sterile microcentrifuge tube, add the DMSO to the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particulates. If present, centrifuge the tube at high speed for 5-10 minutes and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Causality Behind Experimental Choices: Using a high-concentration stock solution (e.g., 10 mM) in a solvent like DMSO minimizes the final concentration of the solvent in the cell culture medium, which can itself be toxic to cells. It is a standard practice to ensure the final DMSO concentration in the culture well does not exceed 0.5%, and ideally remains below 0.1%, to prevent solvent-induced artifacts.[1]
Cell Line Selection and Culture
The choice of cell line is contingent on the hypothetical therapeutic target of the NCE. In the absence of such information, a common approach is to use a panel of cell lines representing different tissue types (e.g., a liver cell line like HepG2, a colon cancer line like HCT-116, and a lung cancer line like A549) to screen for broad cytotoxic or anti-proliferative effects. For this protocol, we will proceed with a generic cancer cell line, such as HeLa (cervical cancer), known for its robustness in culture.
-
Cell Culture Maintenance:
-
Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days, or when they reach 80-90% confluency, to maintain them in the exponential growth phase.
-
Part 2: The Dose-Response Protocol - From Broad Strokes to Fine Detail
The cornerstone of determining an effective in vitro dose is the dose-response experiment.[2][3] This is typically conducted in two phases: a broad-range screening to identify the active range, followed by a narrower, more detailed analysis to precisely quantify the compound's potency.
Phase 1: Range-Finding Cytotoxicity Assay
The initial experiment aims to identify a wide concentration range over which the compound exhibits a biological effect, from no observable effect to complete cell death.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Dilution: Prepare a serial dilution series of this compound from your 10 mM stock. A 10-point, 1:10 dilution series is effective for a broad screen. This will cover a very wide concentration range (e.g., 100 µM down to 1 pM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin).
-
Cell Treatment: Add the diluted compound to the appropriate wells.
-
Incubation: Return the plate to the incubator for a standard exposure time, typically 48 or 72 hours. The duration of exposure is a critical parameter and may need to be optimized based on the compound's mechanism of action.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures metabolic activity, a proxy for cell viability.[4] Other options include resazurin-based assays or ATP quantitation.[5][6]
-
Phase 2: IC50 Determination
Based on the results of the range-finding assay, a more focused dose-response experiment is performed to determine the IC50 value.
-
Concentration Selection: Choose a range of concentrations that bracket the 50% viability point observed in the initial screen. A narrower, 2- or 3-fold serial dilution is appropriate here to generate a well-defined sigmoidal curve.[7]
| Parameter | Recommended Concentration Range | Rationale |
| Initial Broad Screen | 100 µM - 1 pM (1:10 serial dilution) | To identify the order of magnitude of the compound's activity without prior knowledge. |
| IC50 Determination | Centered around the estimated IC50 from the broad screen (e.g., if ~1 µM, test from 10 µM to 10 nM with 1:2 or 1:3 dilutions) | To generate a detailed sigmoidal curve for accurate IC50 calculation. |
-
Protocol: The protocol is identical to the range-finding assay, but with the more refined concentration range. It is crucial to perform this experiment with multiple technical replicates (e.g., triplicate or quadruplicate wells for each concentration) and to repeat the entire experiment on different days (biological replicates) to ensure the results are reproducible.
Part 3: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental execution.
-
Data Normalization: For each plate, average the readings from the vehicle control wells (representing 100% viability) and the wells with a cell-killing agent or no cells (representing 0% viability). Normalize the data for each treatment concentration to these controls.
-
Curve Fitting: Plot the normalized viability data (Y-axis) against the logarithm of the compound concentration (X-axis). Use a non-linear regression model to fit a sigmoidal dose-response curve.[2] Software such as GraphPad Prism is standard for this analysis.
-
IC50 Value: The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This value is a key measure of the compound's potency and will be calculated by the curve-fitting software.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow for determining the in vitro dosage of a novel compound.
Sources
- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-2-(benzylamino)-3-piperidin-1-ylpropan-1-ol | C15H24N2O | CID 101347916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biological activity and chemical composition of the essential oil from Jamaican Hyptis verticillata Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
Introduction
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a synthetic organic compound featuring a benzyloxy group, a piperidine moiety, and a propan-2-ol backbone. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The propanolamine linkage is a key structural feature in many β-adrenergic receptor antagonists (beta-blockers).[3] This document provides a comprehensive guide to the synthesis, purification, characterization, and potential biological evaluation of this compound.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | PubChem (Predicted) |
| Molecular Formula | C₁₅H₂₄ClNO₂ | PubChem (Predicted) |
| Molecular Weight | 285.81 g/mol | PubChem (Predicted) |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in water, methanol, ethanol (Predicted) | [4] |
Experimental Protocols
Part 1: Synthesis and Purification
The synthesis of this compound is proposed as a three-step process starting from benzyl alcohol and epichlorohydrin to form the key epoxide intermediate, followed by a ring-opening reaction with piperidine, and subsequent conversion to the hydrochloride salt.
Rationale: This step involves the formation of a key epoxide intermediate. The reaction of an alcohol with epichlorohydrin in the presence of a base is a standard method for synthesizing glycidyl ethers.[5] A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.
Materials:
-
Benzyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Tetra-n-butylammonium bromide (TBAB)
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1 equivalent) and a catalytic amount of TBAB in dichloromethane, add 50% aqueous sodium hydroxide (2 equivalents) dropwise at 0-5 °C.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with deionized water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(benzyloxy)-2,3-epoxypropane.
-
Purify the crude product by vacuum distillation.
Safety Precautions:
-
Benzyl alcohol can be harmful if swallowed or inhaled.
-
Epichlorohydrin is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Rationale: This step involves the nucleophilic ring-opening of the epoxide by the secondary amine, piperidine. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[7]
Materials:
-
1-(Benzyloxy)-2,3-epoxypropane
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 1-(benzyloxy)-2,3-epoxypropane (1 equivalent) in ethanol.
-
Add piperidine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Safety Precautions:
-
Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor.[8][9][10][11] Handle in a well-ventilated fume hood.
-
Ethanol is a flammable liquid.
Rationale: The hydrochloride salt is often preferred for pharmaceutical applications due to its increased water solubility and stability.[4][12] The salt is formed by reacting the free amine with hydrochloric acid.
Materials:
-
1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol
-
Anhydrous diethyl ether or Dioxane
-
2M HCl in diethyl ether or 4M HCl in dioxane
Procedure:
-
Dissolve the purified 1-(benzyloxy)-3-(piperidin-1-yl)propan-2-ol (1 equivalent) in anhydrous diethyl ether or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in dioxane (1.1 equivalents) dropwise with stirring.[13]
-
A white precipitate should form.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 1-(benzyloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride.
Safety Precautions:
-
Hydrochloric acid solutions are corrosive.
-
Diethyl ether is extremely flammable.
-
Dioxane is a suspected carcinogen.
-
All procedures should be performed in a well-ventilated fume hood.
Part 2: Physicochemical Characterization
Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the piperidine ring, and the protons of the propanol backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
DEPT-135: This experiment will differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): These experiments will help in the complete assignment of the proton and carbon signals.
Predicted ¹H NMR Data (in CDCl₃, δ in ppm):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.25-7.40 | m | 5H |
| -OCH₂-Ph | 4.55 | s | 2H |
| -CH(OH)- | 3.90-4.00 | m | 1H |
| -OCH₂-CH(OH)- | 3.50-3.60 | m | 2H |
| Piperidine (axial & equatorial) | 2.30-2.70 | m | 6H |
| Piperidine (other) | 1.40-1.70 | m | 6H |
The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the C-O and C-N stretches.
Predicted IR Data (cm⁻¹):
| Functional Group | Predicted Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3500 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2800-3000 |
| C-O (ether) | 1050-1150 |
| C-N (amine) | 1000-1250 |
Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 264.19.
Part 3: Hypothetical Biological Applications and Protocols
Rationale: Given the structural similarities to known β-adrenergic antagonists, a plausible hypothesis is that this compound may exhibit activity at adrenergic receptors.[14] Additionally, as a novel chemical entity, its general cytotoxicity should be assessed.
Caption: Workflow for the synthesis and biological evaluation of the target compound.
Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.
Materials:
-
Human cell lines (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile PBS or DMSO. Prepare serial dilutions of the compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated and untreated controls.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[15][16]
Objective: To assess the antagonistic activity of the compound on β-adrenergic receptors. A common method is to measure the inhibition of isoproterenol-induced cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human β₁ or β₂-adrenergic receptor.
-
Isoproterenol (a non-selective β-agonist)
-
Propranolol (a known β-antagonist, as a positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Cell culture reagents
Procedure:
-
Plate the receptor-expressing cells in a suitable assay plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of this compound or propranolol for 30 minutes.[17]
-
Stimulate the cells with a fixed concentration of isoproterenol (e.g., the EC₈₀ concentration) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Plot the cAMP concentration against the antagonist concentration and determine the IC₅₀ value for the inhibition of the isoproterenol response.
-
The Schild analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.
Caption: Hypothetical mechanism of action as a β-adrenergic receptor antagonist.
References
-
PrepChem. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-benzyloxy-1,2-epoxypropane. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
PubMed. (n.d.). α-Adrenoceptor assays. Retrieved from [Link]
-
SlidePlayer. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
YouTube. (2021). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. Retrieved from [Link]
-
ResearchGate. (2006). Analysis of the epoxy polymerization process with piperidine as the initiator. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Retrieved from [Link]
-
PubMed. (n.d.). In vitro interactions of agonists and antagonists with beta-adrenergic receptors. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
ResearchGate. (2015). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
-
PNAS. (2022). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Retrieved from [Link]
-
ResearchGate. (2022). Biological activities of piperidine alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Oreate AI Blog. (2024). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Affinity and Selectivity of β‐Adrenoceptor Antagonists In Vitro. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). NMR cryoporometry characterisation studies of the relation between drug release profile and pore structural evolution of polymeric nanoparticles. Retrieved from [Link]
-
IntechOpen. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2021). NMR Characterization of Lignans. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Oatext. (2023). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]
-
American Chemical Society. (2005). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. Retrieved from [Link]
- Google Patents. (n.d.). EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.
-
RSC Publishing. (2022). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
Application Notes and Protocols for the In Vivo Administration of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
Abstract
This document provides a comprehensive guide for the in vivo administration of the novel chemical entity 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation. This guide emphasizes a structured, evidence-based approach, beginning with fundamental physicochemical characterization and culminating in detailed methodologies for acute toxicity, dose-range finding, and preliminary efficacy studies in rodent models. The causality behind experimental choices is elucidated to ensure scientific integrity and the generation of robust, reproducible data in alignment with Good Laboratory Practice (GLP) principles.[1][2][3]
Introduction: The Preclinical Imperative
The journey of a new chemical entity (NCE) from laboratory discovery to potential clinical application is a rigorous, multi-stage process.[4][5] Preclinical in vivo studies represent a critical juncture, providing the first insights into a compound's behavior within a living biological system. The primary objectives of these initial studies are to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, establish a preliminary safety window, and identify a dose range for subsequent, more extensive toxicological and efficacy evaluations.[4]
This compound is a compound of interest for which in vivo data is not yet publicly available. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base form, a common strategy in drug development to enhance bioavailability.[6][7][8] These application notes are therefore constructed based on established best practices for preclinical research to guide the investigator in designing and executing foundational in vivo experiments.[9][10]
Initial Compound Characterization and Formulation
Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This data directly informs the selection of an appropriate administration vehicle and the design of the formulation protocol.
Essential Physicochemical Parameters
A summary of critical parameters to be determined is provided in Table 1.
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Equilibrium solubility assay at various pH values (e.g., 4.5, 6.8, 7.4) | Determines the maximum achievable concentration in aqueous vehicles and informs on potential pH-dependent solubility.[6][11] |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Predicts the ionization state of the compound at different physiological pH values, which can influence absorption and distribution.[11] |
| LogP/LogD | Shake-flask method or computational prediction | Indicates the lipophilicity of the compound, which affects its ability to cross biological membranes. |
| Stability | HPLC-based stability assessment in potential vehicles over time and at different temperatures | Ensures the compound does not degrade in the chosen formulation prior to administration, guaranteeing accurate dosing.[5] |
Vehicle Selection Protocol
The choice of vehicle is critical for ensuring the compound is delivered in a safe, non-toxic, and bioavailable manner.[12] For a hydrochloride salt, an aqueous-based vehicle is the logical starting point.
Protocol 2.2.1: Vehicle Screening
-
Primary Vehicle: Begin with sterile, isotonic (0.9%) saline.
-
Solubility Assessment: Attempt to dissolve this compound in 0.9% saline at the highest desired concentration.
-
pH Adjustment: If solubility is limited, cautiously adjust the pH with dilute HCl or NaOH, while ensuring the final pH is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).
-
Co-Solvent Consideration: If aqueous solubility remains insufficient, consider the use of co-solvents. A common starting point is a mixture of polyethylene glycol 400 (PEG400), propylene glycol (PG), and water. A study on vehicle effects showed that aqueous vehicles like 0.9% NaCl did not impair motor performance in mice, unlike some organic solvents.[12]
-
Final Formulation: The final vehicle should be sterile, isotonic, and non-irritating.[13] All parenteral solutions must be filtered through a 0.22 µm sterile filter prior to administration.
In Vivo Study Design and Protocols
The following sections outline a logical progression of in vivo studies, from initial safety assessments to preliminary efficacy models. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow Overview
Caption: Logical progression of in vivo preclinical studies.
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
The objective of a DRF study is to identify a range of doses that are tolerated by the animal model and to determine the MTD, which is the highest dose that does not cause unacceptable adverse effects.[9] This information is crucial for designing subsequent toxicology and efficacy studies.[4]
Protocol 3.2.1: Single Ascending Dose Study in Mice
-
Animal Model: Male and female CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Assign 3-5 animals per sex to each dose group, including a vehicle control group.
-
Dose Selection: The starting dose should be based on any available in vitro cytotoxicity data. In the absence of such data, a low starting dose (e.g., 1-5 mg/kg) is recommended. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x) until signs of toxicity are observed.[9]
-
Route of Administration: The choice of administration route depends on the intended clinical application and the compound's properties.[14][15][16][17] Intraperitoneal (IP) injection is often used for initial screening due to its relative ease and rapid absorption. For IP injections in rodents, the injection should be made in the lower right abdominal quadrant to avoid the bladder and cecum.[13]
-
Dosing Volume: Adhere to recommended maximum injection volumes for the chosen route and animal size. For mice, the IP injection volume should not exceed 2-3 ml.[14]
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours post-dose and then daily for 14 days. Record body weight and any instances of morbidity or mortality.
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10% loss in body weight and does not produce mortality or severe clinical signs.
Pharmacokinetic (PK) Study
A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol 3.3.1: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dose Selection: Choose a well-tolerated dose from the DRF study.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route to determine absolute bioavailability. The maximum IV bolus injection volume in rats is 5 ml/kg.[15]
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters as summarized in Table 2.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |
| F% (Bioavailability) | Fraction of the administered dose that reaches systemic circulation (calculated from PO vs. IV data) |
Hypothetical Signaling Pathway and Mechanism of Action
While the specific target of this compound is unknown, many compounds with similar structural motifs (e.g., propanolamine backbone) interact with G-protein coupled receptors (GPCRs), such as adrenergic or serotonergic receptors. A hypothetical mechanism could involve the modulation of a downstream signaling cascade, such as the cyclic AMP (cAMP) pathway.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vivo evaluation of this compound. Adherence to these structured protocols, grounded in established preclinical principles, will facilitate the generation of high-quality, reliable data.[3] The results from these studies will be instrumental in making informed decisions about the future development of this compound, including the design of more extensive GLP toxicology studies and the selection of relevant disease models for efficacy testing.[1][2] A well-designed experimental plan is paramount for minimizing the use of animals while maximizing the scientific value of the data obtained.[10][18][19]
References
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]
-
Baviskar, A. T., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central. [Link]
-
Bretz, F., & Hothorn, L. A. (2009). Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]
-
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]
-
Paulekuhn, J., & Dressman, J. (2011). Non-clinical toxicological considerations for pharmaceutical salt selection. ResearchGate. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
Gupta, A. (2014). Design and analysis of pre-clinical experiments using a method combining multiple comparisons and modeling techniques for dose-response studies. Gupea. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. [Link]
-
Ferreira, A. F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
House, L., & Vittinghoff, E. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
-
Kumar, L. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Denayer, T., et al. (2014). General Principles of Preclinical Study Design. PMC - NIH. [Link]
-
Zhang, M., et al. (2021). Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation. PubMed. [Link]
-
ResearchGate. (2014, December 8). What is the best route of drug administration for long term to rat?. [Link]
-
SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
Sources
- 1. Step 2: Preclinical Research | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. ppd.com [ppd.com]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. Due to the limited availability of specific physicochemical data for this compound, the method development strategy was guided by the analysis of structurally similar compounds, particularly propranolol, and established principles of chromatography for tertiary amines. The described method is suitable for purity determination and assay in drug substance and formulation development.
Introduction: The Analytical Challenge
This compound is a molecule of interest in pharmaceutical development. Its structure, featuring a benzyloxy moiety, a secondary alcohol, and a tertiary amine (piperidine ring), presents specific challenges for chromatographic analysis. Tertiary amines are known to interact with residual silanols on the stationary phase, potentially leading to poor peak shape (tailing). Therefore, careful control of the mobile phase pH and selection of an appropriate HPLC column are critical for developing a robust and reliable analytical method.
The benzyloxy group provides a chromophore suitable for UV detection, a common and versatile detection method in HPLC. This application note details a reversed-phase HPLC (RP-HPLC) method that addresses these challenges to provide accurate and precise quantification.
Physicochemical Properties and Method Design Rationale
-
UV Absorbance: The presence of the benzene ring in the benzyloxy group suggests UV absorbance in the range of 254-270 nm. A direct HPLC-UV method at 254 nm has been used for the detection of benzyl-containing compounds[1].
-
pKa: The piperidine ring contains a tertiary amine. The pKa of piperidine is approximately 11.2, and for similar structures, the pKa of the protonated amine is typically in the range of 9.0-10.0. To ensure the analyte is in its protonated, more polar form and to minimize peak tailing, a mobile phase with a pH between 3 and 5 is recommended.
-
Solubility: The hydrochloride salt form of the compound suggests good solubility in aqueous and polar organic solvents, making it suitable for RP-HPLC. The solubility of a similar compound, propranolol hydrochloride, is well-established in water and methanol[2].
Based on this analysis, a reversed-phase HPLC method using a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile or methanol) at a controlled acidic pH was selected as the most promising approach.
Proposed HPLC Method
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A base-deactivated C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, Waters Symmetry C18, or equivalent) with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended to minimize interactions with residual silanols.
-
Data Acquisition: Chromatographic data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. A pH of 3.5 ensures the tertiary amine is fully protonated, leading to better peak shape and retention on the C18 column. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff. The 60:40 aqueous to organic ratio is a good starting point and can be adjusted to optimize retention time.
-
Column: A base-deactivated C18 column is crucial to prevent peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Temperature: A constant column temperature of 30 °C ensures reproducible retention times.
-
Detection: Based on the benzyloxy chromophore, 254 nm is a suitable wavelength for detection.
Experimental Protocols
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.5):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using 85% phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas before use.
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted to prepare calibration standards.
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Figure 1: General workflow for the HPLC analysis.
Method Validation
The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1)[3][4][5]. The following parameters should be assessed:
System Suitability
System suitability testing is essential to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Specificity
Specificity should be demonstrated by analyzing a placebo (if applicable) and a spiked sample. The chromatogram of the placebo should not show any interfering peaks at the retention time of the analyte.
Linearity
Linearity should be evaluated by analyzing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
Precision should be assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days, by two different analysts, or on two different instruments. The RSD should be ≤ 2.0%.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
The results of the validation studies should be clearly documented and presented in tabular format for easy review and interpretation.
Example of Linearity Data Presentation:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | X₁ |
| 75 | X₂ |
| 100 | X₃ |
| 125 | X₄ |
| 150 | X₅ |
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By carefully selecting the stationary phase and controlling the mobile phase pH, good peak shape and resolution can be achieved. The method is suitable for routine quality control and stability testing in a pharmaceutical development setting. It is imperative that this method is fully validated in the user's laboratory according to the principles outlined in the ICH guidelines to ensure its suitability for its intended purpose.
References
-
PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26863-26870. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved from [Link]
-
Scientific Guideline. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Patel, R., et al. (2015). A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. Journal of Taibah University for Science, 9(3), 347-354. Retrieved from [Link]
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID 25137848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the research and development of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. Based on its structural analogy to a well-established class of aryloxypropanolamine beta-adrenergic antagonists (β-blockers), this guide outlines the scientific rationale and detailed protocols for its synthesis, characterization, and evaluation as a potential cardiovascular therapeutic agent. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to investigate its pharmacological profile, from initial in vitro screening to preclinical in vivo assessment.
Introduction: The Scientific Rationale
The chemical structure of this compound, featuring an aryloxypropanolamine scaffold, strongly suggests its potential as a β-adrenergic receptor antagonist. β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] They exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[1]
This guide is predicated on the hypothesis that this compound will exhibit β-blocking activity. The subsequent sections provide a detailed roadmap for researchers to test this hypothesis and thoroughly characterize the compound's pharmacological properties.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for similar compounds.[2][3][4]
Materials and Reagents
-
Benzyl alcohol
-
Epichlorohydrin
-
Piperidine
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Standard laboratory glassware and equipment
Step-by-Step Synthesis
-
Synthesis of Benzyl Glycidyl Ether: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve benzyl alcohol in toluene. Add crushed sodium hydroxide and stir the mixture vigorously. Cool the suspension in an ice bath and add epichlorohydrin dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove sodium chloride. Wash the filtrate with water to remove excess sodium hydroxide. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude benzyl glycidyl ether. Purify the crude product by vacuum distillation.
-
Ring-opening with Piperidine: To a solution of purified benzyl glycidyl ether in a suitable solvent (e.g., ethanol or isopropanol), add piperidine. The reaction can be carried out at room temperature or with gentle heating to accelerate the process. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Formation of the Hydrochloride Salt: Once the reaction is complete, cool the mixture in an ice bath. Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Isolation and Purification of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Characterization: Screening for β-Adrenergic Antagonism
The initial phase of characterization involves in vitro assays to determine the compound's affinity for β-adrenergic receptors and its functional effect on receptor signaling.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-cyanopindolol) for binding to the receptor.[7]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a high density of β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[5][8]
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]
| Parameter | Description |
| Receptors | β1- and β2-adrenergic receptors |
| Radioligand | [¹²⁵I]-cyanopindolol |
| Cell Lines | CHO or HEK293 cells stably expressing the receptors |
| Controls | Non-specific binding determined in the presence of a high concentration of a known β-blocker (e.g., propranolol) |
Functional Assays: cAMP Measurement
β-adrenergic receptors are Gs-coupled receptors, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[10][11] An antagonist will block this agonist-induced cAMP production.
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-induced cAMP production.
Principle: This assay utilizes cells expressing β-adrenergic receptors. A known agonist (e.g., isoproterenol) is used to stimulate cAMP production, and the ability of the test compound to inhibit this response is measured.[12]
Protocol:
-
Cell Culture: Plate cells expressing β1- or β2-adrenergic receptors in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol to stimulate cAMP production.
-
cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[11]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the synthesis and in vitro characterization of this compound.
β-Arrestin Recruitment Assays
Upon agonist binding, GPCRs also recruit β-arrestin proteins, leading to receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways. Assessing the effect of the test compound on β-arrestin recruitment can provide insights into potential biased agonism.[12][13][14]
Objective: To determine if the test compound modulates agonist-induced β-arrestin recruitment to β-adrenergic receptors.
Principle: This assay typically uses a protein-fragment complementation assay (PCA) or bioluminescence resonance energy transfer (BRET) to measure the interaction between the receptor and β-arrestin.[14][15]
Protocol:
-
Cell Line: Use a cell line co-expressing a β-adrenergic receptor fused to one fragment of a reporter protein (e.g., luciferase or β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Assay Procedure: Similar to the cAMP assay, pre-treat the cells with the test compound before stimulating with an agonist.
-
Signal Detection: Measure the reporter signal (luminescence or colorimetric) which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the IC50 of the test compound for inhibiting agonist-induced β-arrestin recruitment.
In Vivo Evaluation: Assessing Cardiovascular Effects
Following promising in vitro results, the next step is to evaluate the compound's effects in a living organism.
Animal Models
Rodent models (rats or mice) are commonly used for the initial in vivo assessment of cardiovascular drugs.[16][17][18]
Protocol for Assessing Cardiovascular Parameters
Objective: To evaluate the effect of this compound on heart rate, blood pressure, and cardiac contractility in an animal model.
Materials:
-
Anesthetized rats or mice
-
Catheters for drug administration and blood pressure measurement
-
ECG recording equipment
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and insert a catheter into the femoral artery for blood pressure monitoring and into the femoral vein for drug administration.
-
Baseline Recordings: Record baseline heart rate, blood pressure, and ECG for a stabilization period.
-
Drug Administration: Administer the test compound intravenously or intraperitoneally at various doses.
-
Isoproterenol Challenge: After administration of the test compound, administer a bolus of isoproterenol to induce a tachycardic and hypotensive response.
-
Data Acquisition: Continuously record heart rate and blood pressure throughout the experiment.
-
Data Analysis: Analyze the data to determine the extent to which the test compound blunts the isoproterenol-induced changes in heart rate and blood pressure.[19]
Signaling Pathway of β-Adrenergic Receptor and Point of Intervention
Caption: Proposed mechanism of action for this compound as a β-adrenergic antagonist.
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive pharmacological profile of this compound.
| Assay | Key Parameter | Interpretation |
| Radioligand Binding | Ki | A lower Ki value indicates higher binding affinity. Comparison of Ki values for β1 and β2 receptors will determine selectivity. |
| cAMP Functional Assay | IC50 | A lower IC50 value indicates greater antagonist potency. |
| In Vivo Studies | Attenuation of isoproterenol response | A dose-dependent reduction in isoproterenol-induced tachycardia will confirm in vivo β-blocking activity. |
If the compound demonstrates potent and selective β1-adrenergic antagonism with a favorable in vivo profile, further preclinical studies, including toxicology and pharmacokinetic assessments, would be warranted to evaluate its potential as a clinical candidate.
Conclusion
This guide provides a structured and scientifically grounded framework for the investigation of this compound as a novel β-adrenergic antagonist. By following these detailed protocols, researchers can efficiently characterize its pharmacological properties and assess its therapeutic potential. The inherent flexibility of these assays also allows for adaptation to screen and characterize other novel chemical entities with similar structural motifs.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Beta Adrenergic Blocking Agents. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). [Link]
-
Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 997-1001. [Link]
-
Brodde, O. E., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e949. [Link]
-
Morelli, A., et al. (2011). Cardiovascular effects of β-blockade in a sheep model of severe sepsis. Critical Care, 15(Suppl 2), P13. [Link]
-
Stynen, B., et al. (2018). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 6(5), e00424. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Rockman, H. A., et al. (1998). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. Proceedings of the National Academy of Sciences, 95(12), 7000-7005. [Link]
-
Waters. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Jean-Charles, P. Y., et al. (2022). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 11, e79929. [Link]
-
Pujos, E., et al. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Chromatography B, 877(31), 4007-4014. [Link]
-
Merck Veterinary Manual. (n.d.). Principles of Therapy of Cardiovascular Disease in Animals. [Link]
-
Hake, J., et al. (2014). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. PLoS ONE, 9(2), e89326. [Link]
-
White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]
-
Whelton, P. K., et al. (2014). Perioperative Beta Blockade in Noncardiac Surgery: A Systematic Review for the 2014 ACC/AHA Guideline on Perioperative Cardiovascular Evaluation and Management of Patients Undergoing Noncardiac Surgery. Circulation, 130(24), 2123-2153. [Link]
-
Picmonic. (n.d.). Cardiovascular Effects of Beta-Blockers PDF. [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]
Sources
- 1. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 2. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. promega.com [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. youtube.com [youtube.com]
- 16. Cardiovascular effects of β-blockade in a sheep model of severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. picmonic.com [picmonic.com]
Mastering the Dissolution of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride: An Application Guide
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the effective dissolution of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern solubility. By understanding the causality behind experimental choices, researchers can optimize solution preparation for a variety of downstream applications, ensuring experimental reproducibility and accuracy. This guide includes protocols for aqueous and organic solvent systems, troubleshooting advice, and data presentation to support your research endeavors.
Introduction: Understanding the Molecule
This compound is a substituted amino alcohol. Its structure, featuring a benzyloxy group, a piperidinyl moiety, and a secondary alcohol, presents specific challenges and opportunities for dissolution. As a hydrochloride salt, the molecule's solubility is intrinsically linked to the protonation of the tertiary amine in the piperidine ring. This protonation renders the molecule ionic, generally enhancing its solubility in polar solvents, particularly water.[1][2]
The key to successfully dissolving this compound lies in manipulating the equilibrium between its charged (salt) and uncharged (free base) forms, while also considering the influence of the non-polar benzyloxy group.
Physicochemical Properties and Their Implications for Dissolution
A thorough understanding of the physicochemical properties of this compound is paramount for developing robust dissolution protocols.
| Property | Implication for Dissolution |
| Form | Hydrochloride Salt |
| Key Functional Groups | Tertiary Amine (Piperidine), Secondary Alcohol, Ether (Benzyloxy) |
| Expected pKa | The piperidine nitrogen is basic. As a hydrochloride salt, the solution will be acidic. The pKa of the conjugate acid is crucial for determining the pH range of optimal solubility. |
| Polarity | The molecule possesses both polar (hydroxyl, protonated amine) and non-polar (benzyl, piperidine ring) regions, making it amphiphilic to some extent. |
The hydrochloride salt form is a deliberate choice to enhance aqueous solubility and stability.[3] In solution, the salt dissociates, yielding the protonated amine and a chloride ion. This equilibrium is pH-dependent.
Core Principles of Dissolution
The dissolution of this amine salt is governed by the following equilibrium:
R₃N·HCl (solid) ⇌ R₃NH⁺ (aqueous) + Cl⁻ (aqueous)
At a low pH, the equilibrium favors the protonated, more soluble form (R₃NH⁺). As the pH increases, the equilibrium shifts towards the deprotonated free base (R₃N), which is generally less water-soluble and may precipitate.
Logical Flow for Solvent Selection
Caption: Dilution of organic stock into aqueous media.
Stability and Storage Recommendations
The benzyloxy group can be susceptible to cleavage under certain conditions. [4]While generally stable, prolonged exposure to harsh acidic or basic conditions, or to catalytic hydrogenation conditions, should be avoided.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | Room Temperature (in a desiccator) | > 1 year | Protect from moisture. |
| Aqueous Stock | 4°C | 1-2 weeks | For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Organic Stock (DMSO/EtOH) | -20°C | Up to 6 months | Ensure vials are tightly sealed to prevent water absorption by DMSO. |
Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" or forms a gummy precipitate in water | The free base is precipitating due to a higher than optimal pH. | Add a small amount of dilute HCl (e.g., 0.1 M) to lower the pH and protonate the amine, which should bring it back into solution. |
| Precipitation occurs when diluting a DMSO stock into aqueous buffer | The compound's solubility limit in the final aqueous/organic mixture has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (if the experiment allows). 3. Perform a serial dilution, potentially using an intermediate solvent like ethanol. |
| Solution remains cloudy or contains fine particulates | Incomplete dissolution or presence of insoluble impurities. | 1. Repeat the dissolution protocol, ensuring sufficient agitation, and consider gentle heating or sonication. 2. Centrifuge the solution at high speed and carefully collect the supernatant. 3. Filter the solution through a 0.22 µm filter. |
Conclusion
The successful dissolution of this compound is readily achievable with a proper understanding of its chemistry as an amine salt. By selecting the appropriate solvent system and employing techniques such as mechanical agitation, gentle heating, or sonication, researchers can prepare clear, homogenous solutions suitable for a wide range of scientific applications. The protocols and troubleshooting guide provided herein serve as a robust starting point for your experimental work, ensuring both accuracy and reproducibility.
References
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Sources
Application Notes and Protocols for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Structural Rationale for Bio-Activity Profiling
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride is a novel chemical entity characterized by a propan-2-ol backbone, a structural motif common to many pharmacologically active compounds. The presence of a benzyloxy ether and a piperidinyl amine group suggests a potential interaction with biological receptors, particularly those that recognize endogenous catecholamines. The structural similarity to the aryloxypropanolamine class of beta-adrenergic receptor antagonists (beta-blockers), such as propranolol, provides a strong rationale for investigating its potential as a modulator of the adrenergic system.[1][2][3]
This document outlines a comprehensive suite of in vitro assays designed to elucidate the pharmacological profile of this compound. The proposed experimental workflow is designed to first establish its interaction with adrenergic receptors, then to characterize the functional consequences of this interaction, and finally, to assess its preliminary safety profile.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ClNO₂ | Calculated |
| Molecular Weight | 285.81 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and DMSO | Predicted |
Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts.
Safety Precautions: As the toxicological properties of this compound have not been fully investigated, it should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Proposed Mechanism of Action: Beta-Adrenergic Antagonism
Based on its structural features, this compound is hypothesized to act as a competitive antagonist at beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are key regulators of cardiovascular function.[1] Upon binding of an agonist like epinephrine, beta-adrenergic receptors activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular targets, resulting in increased heart rate and contractility.[7] A beta-blocker would competitively inhibit this pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: A Tiered Approach to Pharmacological Profiling
A multi-tiered approach is recommended to efficiently characterize the bioactivity of this compound.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Primary Screening Protocols
Beta-Adrenergic Receptor Binding Assay (Fluorescence-Based)
This assay determines the affinity of the test compound for β1 and β2 adrenergic receptors by measuring its ability to compete with a fluorescently labeled ligand.[8][9]
-
Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay using cells expressing the target receptor and a fluorescently labeled antagonist. Binding of the test compound displaces the fluorescent ligand, leading to a decrease in the HTRF signal.
-
Materials:
-
Tag-lite® cells expressing human β1 or β2 adrenergic receptors
-
Fluorescently labeled antagonist (e.g., propranolol derivative)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span from 1 nM to 100 µM.
-
In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control.
-
Add 5 µL of the fluorescently labeled antagonist to each well.
-
Add 10 µL of the cell suspension to each well.[9]
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
General Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and provides a baseline for determining appropriate concentration ranges for subsequent functional assays.[10][11][12]
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Materials:
-
HEK293 or a similar stable cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Spectrophotometric plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][14]
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.[11]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Tier 2: Functional Characterization Protocols
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of the compound to inhibit agonist-induced activation of adenylyl cyclase, the primary downstream effector of beta-adrenergic receptors.[15][16]
-
Principle: The assay quantifies the amount of cAMP produced by cells or membranes in response to an agonist (e.g., isoproterenol), in the presence and absence of the test compound.
-
Materials:
-
Cell membranes prepared from cells overexpressing a beta-adrenergic receptor subtype.
-
Isoproterenol (agonist)
-
ATP
-
Assay buffer containing Mg²⁺
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
-
-
Protocol:
-
Pre-incubate cell membranes with various concentrations of this compound for 15-30 minutes at 30°C.
-
Initiate the reaction by adding a mixture of ATP and isoproterenol.
-
Incubate for 10-30 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the amount of cAMP produced against the concentration of the test compound to determine its IC₅₀ for the inhibition of adenylyl cyclase activity.
Cardiac Myocyte Contraction Assay
This assay provides a physiologically relevant measure of the compound's effect on cardiac muscle function.[17][18]
-
Principle: The contractility of isolated cardiac muscle tissue or cultured cardiomyocytes is measured in response to adrenergic stimulation in the presence of the test compound.
-
Materials:
-
Isolated cardiac trabeculae muscle from an appropriate animal model (e.g., rabbit, guinea pig) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Organ bath system with force transducer or video-based motion analysis software.
-
Tyrode's solution or appropriate cell culture medium.
-
Isoproterenol.
-
-
Protocol:
-
Mount the cardiac tissue in an organ bath or plate the hiPSC-CMs.
-
Allow the preparation to stabilize.
-
Record baseline contractile parameters (e.g., force of contraction, beating rate).
-
Add a sub-maximal concentration of isoproterenol to stimulate contractility.
-
Once a stable stimulated response is achieved, add increasing concentrations of this compound.
-
Record the changes in contractile parameters at each concentration.
-
-
Data Analysis: Quantify the reduction in the isoproterenol-induced increase in contractility and/or beating rate. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
Tier 3: In Vitro Safety Assessment
hERG Channel Blockade Assay
This assay is critical for assessing the risk of drug-induced QT prolongation, a serious cardiac side effect.[19][20]
-
Principle: Automated patch-clamp electrophysiology is used to measure the effect of the compound on the potassium current flowing through the hERG channel expressed in a stable cell line.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Extracellular and intracellular recording solutions.
-
-
Protocol:
-
Harvest and prepare the hERG-expressing cells according to the patch-clamp system's protocol.
-
Establish a stable whole-cell recording and record baseline hERG currents.
-
Apply a vehicle control solution, followed by sequentially increasing concentrations of this compound (typically 0.1, 1, and 10 µM).[19]
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
A known hERG blocker (e.g., E-4031) should be used as a positive control.
-
-
Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current and plot against the compound concentration to determine the IC₅₀ value.
Conclusion
The protocols detailed in this document provide a robust framework for the initial characterization of this compound. By systematically evaluating its binding affinity, functional antagonism at beta-adrenergic receptors, effects on cardiac cell contractility, and potential for hERG channel blockade, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated will be crucial for guiding further drug development efforts.
References
-
JoVE. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]
-
U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
Open Access Journals. Propranolol and its Mechanism of Action. Available from: [Link]
-
National Institutes of Health. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Available from: [Link]
-
Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available from: [Link]
-
Wikipedia. Propranolol. Available from: [Link]
-
TeachMePhysiology. Contraction of Cardiac Muscle. Available from: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
PubMed. Comparison of the analysis of beta-blockers by different techniques. Available from: [Link]
-
National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
National Institutes of Health. Propranolol - StatPearls. Available from: [Link]
-
Cell Biolabs. Cell Contraction Assay. Available from: [Link]
-
MDPI. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Available from: [Link]
-
YouTube. Propranolol - Mechanism of Action. Available from: [Link]
-
ACS Publications. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available from: [Link]
-
protocols.io. MTT Assay protocol. Available from: [Link]
-
REPROCELL. Cardiac Contractility Research And Assays. Available from: [Link]
-
Cleveland Clinic. Beta-Blockers: Uses & Side Effects. Available from: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
AHA/ASA Journals. Perioperative Beta Blockade in Noncardiac Surgery. Available from: [Link]
-
YouTube. Cardiac excitation-contraction coupling. Available from: [Link]
-
PubMed. An enzymatic fluorometric assay for adenylate cyclase activity. Available from: [Link]
-
YouTube. How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Available from: [Link]
-
Creative Biolabs. hERG Screening. Available from: [Link]
-
AIP Publishing. A visual detection method of cardiomyocyte relaxation and contraction. Available from: [Link]
-
PubChem. 3-(Benzyloxy)propane-1,2-diol. Available from: [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. fishersci.es [fishersci.es]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Understanding the Molecule - Core Stability Concerns
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride possesses several functional groups that are susceptible to degradation under various conditions. Understanding these potential liabilities is the first step in preventing and troubleshooting stability issues.
Key Structural Features and Potential Instabilities:
-
Piperidine Ring: This saturated heterocyclic amine is generally stable but can be susceptible to oxidation at the nitrogen atom, potentially forming N-oxides.[1]
-
Secondary Alcohol: The hydroxyl group can undergo oxidation to a ketone.
-
Benzyl Ether Linkage: Ether linkages can be cleaved under strong acidic conditions.[1] The benzylic position is also prone to oxidation.
-
Hydrochloride Salt: While converting the amine to a hydrochloride salt generally improves water solubility and shelf-life, it can also make the compound hygroscopic, meaning it readily absorbs moisture from the air.[2][3]
Based on these features, the primary stability concerns are hygroscopicity, susceptibility to oxidation, and potential degradation under thermal, photolytic, and certain pH conditions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: My solid sample of this compound has become clumpy and difficult to weigh accurately. What is happening?
A1: This is likely due to the hygroscopic nature of the hydrochloride salt.[3] The compound is absorbing moisture from the atmosphere, causing the powder to clump. To mitigate this, always handle the solid in a low-humidity environment, such as a glove box or a desiccator. Store the compound in a tightly sealed container with a desiccant.
Q2: I've noticed a slight yellowing of my compound over time, even when stored in the dark. What could be the cause?
A2: A color change often indicates the formation of degradation products, which could be a result of slow oxidation . The piperidine nitrogen and the benzylic ether are potential sites for oxidation.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can help minimize this.[1]
Q3: What are the optimal long-term storage conditions for this compound?
A3: Based on general principles for storing structurally similar compounds, the following conditions are recommended to minimize degradation:[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation.[1] |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[1] |
| Moisture | Tightly sealed container with desiccant | Prevents hygroscopic clumping and potential hydrolysis. |
Q4: Is this compound sensitive to pH in aqueous solutions?
Q5: Can I heat a solution of this compound to aid dissolution?
A5: Caution should be exercised when heating solutions of this compound. Thermal stress can accelerate degradation.[1] The benzyloxy group, in particular, can be susceptible to thermal decomposition.[5] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Part 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
Observed Issue: Inconsistent or non-reproducible results in biological assays.
This is a common manifestation of compound instability. The effective concentration of the active compound may be lower than anticipated due to degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Part 4: Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Objective: To separate the parent compound from impurities and degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the pure compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the parent compound as a percentage of the total peak area.
-
The appearance of new peaks over time or in stressed samples indicates degradation.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7]
Objective: To identify potential degradation pathways and degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8][9] A control sample should be protected from light.
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) under each of the stress conditions.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Caption: Workflow for forced degradation studies.
References
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. (2016). The Journal of Chemical Physics.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- How to prevent the degradation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol during long-term storage. (n.d.). Benchchem.
- Stability testing of existing active substances and related finished products. (2023).
- Stability Testing of Pharmaceutical Products. (2012).
- ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). PMC - NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Understanding ICH Photostability Testing. (n.d.). Q-Lab.
- Hydrochloride - Wikipedia. (n.d.).
- What makes common salt hygroscopic? - Quora. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrochloride - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. database.ich.org [database.ich.org]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Technical Support Center: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions to address experimental challenges. The guidance herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and support the successful synthesis, purification, and analysis of this compound.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and analysis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Low Reaction Yield
Question: My synthesis of this compound resulted in a significantly lower yield than anticipated. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of β-amino alcohols from epoxides and amines are a common issue stemming from several factors. The primary reaction involves the nucleophilic ring-opening of benzyl glycidyl ether by piperidine. Understanding the mechanism is key to troubleshooting.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (benzyl glycidyl ether) is consumed. Consider extending the reaction time or moderately increasing the temperature. However, excessive heat can lead to side product formation.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Protic solvents like ethanol or isopropanol are often effective for this type of reaction as they can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack. Aprotic polar solvents can also be used. Experiment with different solvent systems to find the optimal conditions for your specific setup.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a regioisomer, 1-(benzyloxy)-1-(piperidin-1-yl)propan-2-ol, especially if the reaction is carried out under acidic conditions.[1]
-
Solution: Maintain basic or neutral reaction conditions to favor the attack of the amine at the less sterically hindered carbon of the epoxide.[2] The use of a slight excess of piperidine can also help to drive the reaction to completion and minimize side reactions.
-
-
Loss During Work-up and Purification: The product may be lost during the extraction and purification steps.
-
Solution: Ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize the solubility of the free base in the aqueous phase before extraction with an organic solvent. For the hydrochloride salt precipitation, the choice of solvent is critical. Anhydrous conditions are crucial to prevent the hydrolysis of the product.
-
Unexpected Peaks in NMR Spectrum
Question: My ¹H NMR spectrum of the final product shows unexpected signals. How can I identify the source of these artifacts?
Answer:
Extraneous peaks in an NMR spectrum can arise from impurities in the starting materials, side products from the reaction, or residual solvents. A systematic approach is necessary to identify these artifacts.
Potential Sources of Unexpected Peaks:
| Potential Impurity/Artifact | Expected ¹H NMR Signal Characteristics | Diagnostic Action |
| Unreacted Benzyl Glycidyl Ether | Signals corresponding to the glycidyl ether protons (~2.6-3.2 ppm). | Compare with the ¹H NMR spectrum of the starting material. |
| Unreacted Piperidine | Broad signals in the aliphatic region (~1.5-3.0 ppm). | Compare with the ¹H NMR spectrum of piperidine. |
| Residual Solvents | Characteristic peaks for common laboratory solvents (e.g., ethanol, ethyl acetate, dichloromethane). | Consult a residual solvent NMR chart. |
| Regioisomer | Different chemical shifts for the methine and methylene protons adjacent to the nitrogen and oxygen atoms compared to the desired product. | Analyze 2D NMR spectra (COSY, HMBC) to confirm connectivity. |
| N-Oxide Formation | Downfield shift of protons on the carbons adjacent to the nitrogen due to the electron-withdrawing effect of the N-oxide group. | Utilize mass spectrometry to look for a mass increase of 16 amu. |
| Debenzylation Product | Absence of the benzyl group signals (~7.3 ppm and ~4.5 ppm) and appearance of a new signal for the resulting primary alcohol. | Confirm with mass spectrometry to check for the loss of the benzyl group (91 amu). |
Workflow for Identifying NMR Artifacts:
Caption: Workflow for identifying NMR artifacts.
Poor Purity Profile in HPLC Analysis
Question: My HPLC analysis of this compound shows multiple impurity peaks. How can I improve the purity?
Answer:
A poor purity profile in HPLC indicates the presence of unreacted starting materials, side products, or degradation products. Improving the purity requires a combination of optimizing the reaction and refining the purification strategy.
Strategies for Improving Purity:
-
Reaction Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of piperidine can help to ensure the complete consumption of benzyl glycidyl ether.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up to minimize the formation of degradation products.
-
-
Purification of the Free Base:
-
Column Chromatography: If the free base is an oil, purification by column chromatography on silica gel can be effective in removing polar impurities before salt formation.
-
-
Recrystallization of the Hydrochloride Salt:
-
Solvent Selection: The choice of solvent for recrystallization is crucial. A solvent system in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallizing hydrochloride salts include isopropanol, ethanol, or mixtures with diethyl ether or ethyl acetate.[3]
-
Procedure: Dissolve the crude salt in a minimal amount of the hot solvent, and then allow it to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.
-
Proposed HPLC Method for Purity Analysis:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm (due to the benzene ring) |
| Column Temperature | 30 °C |
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[6]
II. Frequently Asked Questions (FAQs)
1. What is the expected regioselectivity of the reaction between benzyl glycidyl ether and piperidine?
Under basic or neutral conditions, the reaction is expected to proceed via an S_N2 mechanism. The piperidine nucleophile will attack the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired product, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.[2]
Caption: Regioselective epoxide ring opening.
2. What are the potential degradation pathways for this compound?
Two primary degradation pathways to consider are:
-
Debenzylation: The benzyl ether linkage can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or strongly acidic conditions, to yield 3-(piperidin-1-yl)propane-1,2-diol and toluene.
-
N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide, particularly if exposed to oxidizing agents or prolonged exposure to air.[7]
3. What are the recommended storage conditions for this compound?
As a hydrochloride salt, the compound is likely a crystalline solid and should be relatively stable.[8] However, to minimize degradation:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
4. Can I use aqueous HCl for the salt formation?
While aqueous HCl can be used, it is generally recommended to use anhydrous HCl (e.g., a solution of HCl in a non-protic solvent like diethyl ether or dioxane) for the precipitation of the hydrochloride salt. The presence of water can affect the crystallinity of the salt and may lead to the incorporation of water into the crystal lattice.
III. Experimental Protocols
General Synthesis Protocol
-
To a solution of benzyl glycidyl ether (1.0 eq) in a suitable solvent (e.g., ethanol), add piperidine (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the resulting crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of anhydrous HCl in a non-protic solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Purification by Recrystallization
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol) and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. References
-
Development and Validation of HPLC Method for Determination of Benidipine Hydrochloride in Lipid Vesicles Formulations. (2022). ResearchGate. [Link]
-
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. (n.d.). Charles University. [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Benzoyl piperidine. (n.d.). Organic Syntheses. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
HPLC analysis method of 3-aminobutanol chiral purity. (n.d.). Google Patents.
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). IntechOpen. [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). ResearchGate. [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]
-
Amine oxide. (n.d.). Wikipedia. [Link]
-
¹³C NMR of 1-Propanol. (n.d.). University of Manitoba. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride
Introduction: Welcome to the technical support center for researchers investigating the pharmacological profile of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride (referred to herein as "Compound P"). This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects during preclinical evaluation. Given that the piperidine moiety is a common scaffold in a diverse range of bioactive molecules, a thorough investigation of off-target interactions is critical for a comprehensive understanding of Compound P's biological activity and for ensuring its therapeutic potential.[1][2][3] This document provides a structured approach to identifying, validating, and troubleshooting off-target effects, ensuring the generation of robust and reliable data.
Part 1: Frequently Asked Questions (FAQs) about Off-Target Effects
Q1: Why is screening for off-target effects particularly important for a molecule like Compound P?
A1: Compound P contains a piperidine ring, a heterocyclic amine present in numerous pharmaceuticals and natural alkaloids.[1][2] This structural motif is known to interact with a wide array of biological targets, contributing to its therapeutic efficacy but also posing a risk of unintended interactions.[2][4] Therefore, early and comprehensive off-target screening is essential to build a complete safety and efficacy profile for Compound P, mitigating the risk of unforeseen adverse events in later stages of drug development.[5][6]
Q2: What are the initial steps to predict potential off-target interactions for Compound P?
A2: Before initiating wet-lab experiments, in silico (computational) approaches are highly recommended.[7] These methods use the chemical structure of Compound P to predict potential off-target interactions based on similarity to known ligands and binding site compatibility.[8] Several web-based tools and software platforms can perform these analyses, providing a preliminary list of potential off-targets to guide your experimental work.[8]
Q3: What is a "Safety Pharmacology Core Battery" and is it relevant for my research on Compound P?
A3: A Safety Pharmacology Core Battery is a set of in vivo studies designed to assess the effects of a test compound on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.[9][10] These studies are a regulatory requirement before first-in-human trials and are crucial for identifying potential undesirable pharmacodynamic effects.[6][9][11] For Compound P, these studies would reveal any acute, detrimental effects on vital functions, which may be linked to off-target activities.
Part 2: Experimental Strategy for Off-Target Profiling
A systematic approach is crucial for the efficient and accurate identification of off-target interactions. The following workflow outlines a tiered strategy, from broad screening to specific validation.
Caption: Tiered workflow for off-target identification and validation.
Experimental Protocols
1. Broad Panel Screening (Tier 1)
-
Objective: To rapidly screen Compound P against a large, diverse panel of known drug targets.
-
Methodology:
-
Select commercially available screening panels relevant to the chemical structure of Compound P (e.g., kinase panels, GPCR panels, ion channel panels).
-
Prepare a stock solution of Compound P in a suitable solvent (e.g., DMSO) at a high concentration.
-
Submit the compound to a contract research organization (CRO) or utilize an in-house screening platform. Typically, an initial screen is performed at a single high concentration (e.g., 10 µM).
-
Analyze the results to identify "hits" – targets where Compound P shows significant activity (e.g., >50% inhibition or activation).
-
2. Chemical Proteomics for Unbiased Target Identification (Tier 2)
-
Objective: To identify direct binding partners of Compound P in a complex biological sample without prior bias.[12]
-
Methodology (Affinity-based Pull-down): [13]
-
Synthesize a derivative of Compound P with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged compound on a solid support (e.g., streptavidin-coated beads).
-
Incubate the immobilized compound with cell or tissue lysates.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.[13]
-
3. Direct Binding Assays for Validation (Tier 3)
-
Objective: To confirm and quantify the interaction between Compound P and a putative off-target identified in earlier screens.
-
Methodology (Fluorescence Polarization - FP): [14]
-
Obtain or synthesize a fluorescently labeled ligand (probe) that is known to bind to the putative off-target protein.
-
In a multi-well plate, add a constant concentration of the target protein and the fluorescent probe.
-
Add increasing concentrations of Compound P to the wells.
-
Measure the fluorescence polarization in each well. If Compound P binds to the target protein and displaces the fluorescent probe, a decrease in polarization will be observed.[14]
-
Calculate the binding affinity (e.g., Ki or IC50) from the dose-response curve.
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during off-target screening experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background in affinity pull-down experiments | 1. Non-specific binding of proteins to the beads or linker. 2. Hydrophobic interactions of Compound P. | 1. Increase the stringency of the wash buffers (e.g., add low concentrations of non-ionic detergents). 2. Include a negative control with beads and linker only. 3. Perform a competition experiment by adding an excess of free, untagged Compound P. |
| No "hits" in broad panel screens | 1. Compound P is highly specific for its primary target. 2. The screening concentration was too low. 3. Compound P is not soluble or stable in the assay buffer. | 1. This could be a positive result, but consider orthogonal screening methods. 2. If feasible, repeat the screen at a higher concentration. 3. Check the physicochemical properties of Compound P and ensure compatibility with the assay conditions. |
| Inconsistent results between binding and functional assays | 1. Compound P is an allosteric modulator. 2. The binding assay is not sensitive enough. 3. The functional assay is influenced by other cellular factors. | 1. Design experiments to investigate allosteric effects. 2. Use a more sensitive binding assay (e.g., Surface Plasmon Resonance). 3. Simplify the functional assay system (e.g., use a purified enzyme instead of whole cells). |
| Observed cellular phenotype with no clear off-target | 1. The phenotype is due to an off-target not included in the screening panels. 2. The phenotype is caused by a metabolite of Compound P. 3. The effect is due to non-specific cytotoxicity. | 1. Employ unbiased methods like chemical proteomics or thermal proteome profiling. 2. Analyze the metabolic stability of Compound P and test its major metabolites. 3. Perform cytotoxicity assays and ensure that the observed phenotype occurs at non-toxic concentrations. |
Part 4: Data Interpretation and Next Steps
The identification of off-target interactions is not an endpoint but a critical data point in the overall assessment of Compound P.
Caption: Decision-making flowchart for an identified off-target interaction.
Once an off-target has been validated, it is crucial to determine its potency relative to the primary target. A significant therapeutic window between the on-target and off-target activities may be acceptable. Structure-Activity Relationship (SAR) studies can help in designing new analogs of Compound P with reduced affinity for the off-target while retaining on-target potency.[15]
References
-
Pfaller, C. (n.d.). Safety Pharmacology in Drug Discovery and Development. PubMed. [Link]
-
Likhitkar, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]
-
Rudolph, J., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]
-
Sikder, T., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Tishk International University Repository. (2022). Piperine: A Mini Review on its Pharmacological Profile and Synthetic Derivatives. [Link]
-
(n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. [Link]
-
Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
-
FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
(2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. [Link]
-
IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
(n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. [Link]
-
Ubigene. (2025, August 17). Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]
-
PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. abyntek.com [abyntek.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. criver.com [criver.com]
- 10. fda.gov [fda.gov]
- 11. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Avoiding precipitation of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride in buffer
Topic: Strategies to Prevent Precipitation of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride in Aqueous Buffers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with piperidine-containing compounds, specifically focusing on the hydrochloride salt of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL. Precipitation of active pharmaceutical ingredients (APIs) in buffers is a common challenge that can compromise experimental results and analytical accuracy. This document provides a structured, in-depth approach to understanding and mitigating these solubility issues through a series of frequently asked questions, troubleshooting workflows, and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl.
Q1: Why is my compound precipitating when I dissolve it in my aqueous buffer?
A: Precipitation typically occurs because the concentration of the dissolved compound has exceeded its solubility limit under the specific buffer conditions (pH, ionic strength, temperature). For an amine hydrochloride salt like 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl, the most common cause is a pH-dependent conversion of the highly soluble protonated (charged) form to the less soluble neutral (free base) form.[1][2]
Q2: What is the most critical factor controlling the solubility of this compound?
A: The pH of the buffer is the most critical factor. The compound is a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). The solubility is highest at an acidic pH where the piperidine nitrogen is protonated (R₃NH⁺), making the molecule a charged, polar ion that is readily solvated by water. As the pH increases and approaches the pKa of the piperidine group, deprotonation occurs, forming the neutral, less polar free base, which has significantly lower aqueous solubility.[2][3]
Q3: What is the pKa of the piperidine group in my compound?
A: While the exact pKa of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL has not been empirically determined in this context, the pKa of the parent piperidine molecule is approximately 11.1-11.2.[4][5][6] Substitutions on the ring can alter this value, but it provides a crucial reference point. To maintain solubility, the buffer pH should ideally be kept at least 2 pH units below the pKa.
Q4: Can the type of buffer I use make a difference?
A: Yes. While pH is primary, the buffer species can have secondary effects.
-
Phosphate Buffers: Generally inert and provide good buffering capacity in the physiological range (pH 5.8-8.0).[7] However, at high concentrations, they can sometimes decrease the solubility of other solutes via a "salting-out" effect.[8]
-
Tris Buffers: Effective in the pH 7.0-9.0 range.[7] A key disadvantage is that its pKa is highly sensitive to temperature changes (ΔpKa/°C ≈ -0.031), meaning a buffer made at room temperature will have a significantly different (higher) pH when used at 4°C.[9]
-
Citrate Buffers: Useful for acidic pH ranges and can sometimes enhance the solubility of cationic drugs.
Q5: My stock solution is in DMSO, but it precipitates upon dilution into my aqueous buffer. What should I do?
A: This is a common issue when an organic stock solution is diluted into an aqueous medium where the compound is less soluble. Strategies to overcome this include lowering the final compound concentration, increasing the percentage of DMSO in the final solution (if the assay allows), or performing a stepwise dilution into intermediate solutions containing a co-solvent.[10]
In-Depth Troubleshooting Guide
If the basic FAQs do not resolve your issue, this section provides a systematic workflow to diagnose and solve the precipitation problem.
The Core Problem: pH-Dependent Solubility
The solubility of your compound is governed by the equilibrium between its protonated (salt) and deprotonated (free base) forms. This relationship is described by the Henderson-Hasselbalch equation.[11][12][13]
pH = pKa + log([Free Base] / [Salt Form])
For maximum solubility, the equilibrium must be shifted heavily towards the charged, salt form.
Caption: pH-dependent equilibrium of amine hydrochloride salts.
Systematic Troubleshooting Workflow
Follow this decision tree to identify and resolve the cause of precipitation.
Caption: Troubleshooting decision tree for compound precipitation.
Deeper Dive: The Common Ion Effect
The "Common Ion Effect" is a critical but often overlooked factor.[14][15] Your compound is a hydrochloride salt. If your buffer system also contains a high concentration of chloride ions (e.g., from NaCl used to adjust ionic strength, or from a KCl-based buffer), it can suppress the dissolution of your compound.[16][17][18]
The dissolution equilibrium is: R₃NH⁺Cl⁻ (solid) ⇌ R₃NH⁺ (aq) + Cl⁻ (aq)
According to Le Châtelier's principle, adding a common ion (Cl⁻) from another source will shift this equilibrium to the left, favoring the solid, undissolved state and thus reducing solubility.[14][19]
Symptom: The compound dissolves in pure water but precipitates in a high-salt physiological buffer (like PBS or saline). Solution: Switch to a buffer system that does not contain chloride, such as a phosphate buffer made with sodium phosphate salts or a zwitterionic buffer like HEPES.
Experimental Protocols & Best Practices
Protocol: Determining Maximum Aqueous Solubility (Sₘₐₓ)
This protocol provides a standardized method for determining the solubility limit of your compound at a specific pH.
Materials:
-
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl
-
Calibrated pH meter
-
Selection of buffers (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM Sodium Phosphate pH 6.8, 50 mM Tris pH 7.4)
-
Vortex mixer and orbital shaker
-
0.22 µm syringe filters (chemically inert, e.g., PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to separate vials, each containing a known volume (e.g., 1 mL) of a specific buffer. Ensure enough solid is added so that undissolved particles are clearly visible.[10]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) on an orbital shaker for 24 hours to ensure the solution reaches equilibrium.
-
Separation: Allow the vials to sit for 1-2 hours for coarse particles to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solid. This step is critical for accuracy.
-
Quantification: Dilute the clear filtrate with a suitable solvent and measure the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Reporting: Express the maximum solubility (Sₘₐₓ) in mg/mL or mM at the specified pH and temperature.
Illustrative Data Table:
The following table shows expected solubility trends for a compound of this class. Actual results must be determined experimentally.
| Buffer System (50 mM) | pH | Expected Sₘₐₓ (mg/mL) at 25°C | Primary Limiting Factor |
| Sodium Acetate | 5.0 | > 50 | Solubility is high |
| Sodium Phosphate | 6.8 | 10 - 20 | Approaching pKa-related precipitation |
| Tris-HCl | 7.4 | 1 - 5 | pH is causing conversion to free base |
| PBS (with 150 mM NaCl) | 7.4 | < 1 | pH effect + Common Ion Effect (Cl⁻) |
Protocol: Recommended Buffer Preparation
This protocol provides a robust method for preparing a 1 mM solution of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl (MW: 321.87 g/mol ) in a pH 6.5 phosphate buffer.
-
Prepare Buffer: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide. Do not use HCl to lower the pH to avoid introducing a common ion.
-
Weigh Compound: Accurately weigh 3.22 mg of the compound for a final volume of 10 mL.
-
Initial Dissolution: Add a small volume of the pH 6.5 buffer (e.g., 5 mL) to the solid compound.
-
Aid Dissolution: Gently vortex or sonicate the mixture until the solid is fully dissolved. The solution should be completely clear.
-
Final Volume: Once dissolved, add the pH 6.5 buffer to reach the final volume of 10 mL (q.s.).
-
Final Check: Re-verify the pH of the final solution. Visually inspect for any signs of cloudiness or precipitation against a dark background.
-
Storage: Store the solution as required, being mindful that solubility can decrease at lower temperatures. If storing at 4°C, allow the solution to fully return to room temperature before use and inspect for precipitation.
References
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health. [Link]
-
Common-Ion Effect in Acid-Base Equilibria. Chemistry LibreTexts. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Journal, via PubMed Central, NIH. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Common-ion effect. Wikipedia. [Link]
-
Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Wellt Chemicals. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Piperidine. Merck Index Online. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, via PubMed Central, NIH. [Link]
-
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs. ResearchGate. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, via PubMed, NIH. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Piperidine. Wikipedia. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Common Ion Effect and Precipitation. Chad's Prep via YouTube. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Difference Between Tris Buffer And Phosphate Buffer. HUI BAI YI. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, via PubMed, NIH. [Link]
-
Common-Ion Effect. eCampusOntario Pressbooks. [Link]
-
The Henderson-Hasselbalch Equation and pKa. Anaesthesia Explained via YouTube. [Link]
Sources
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. welltchemicals.com [welltchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Common-ion effect - Wikipedia [en.wikipedia.org]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 6.1 – Common-Ion Effect – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved via a two-step process. Understanding the mechanism of each step is critical for diagnosing and resolving issues.
-
Step 1: Nucleophilic Ring-Opening of an Epoxide. This is a classic SN2 reaction where piperidine, acting as a nucleophile, attacks one of the electrophilic carbons of the epoxide ring of benzyl glycidyl ether. Under basic or neutral conditions, the attack preferentially occurs at the sterically least hindered carbon atom.[1][2] This regioselectivity is a cornerstone of this synthesis.
-
Step 2: Hydrochloride Salt Formation. The resulting amino alcohol is a basic, often oily or waxy, free base. Conversion to its hydrochloride salt is performed to produce a stable, crystalline solid that is easier to handle, purify, and formulate. This is a simple acid-base reaction.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the two-step synthesis.
Part 2: Troubleshooting the Epoxide Ring-Opening Reaction
This section addresses common questions and problems arising from the reaction between benzyl glycidyl ether and piperidine.
Q1: My reaction is incomplete or very slow, with significant starting material remaining after the recommended time. What are the likely causes and how can I fix it?
A1: Root Cause Analysis & Solutions
An incomplete reaction is typically due to insufficient activation energy or suboptimal reaction conditions. The nucleophilic attack on the epoxide is the rate-determining step.
-
Causality: The SN2 reaction requires overcoming an energy barrier for the nucleophile (piperidine) to attack the epoxide carbon and break the C-O bond. Low temperatures, improper solvent choice, or incorrect stoichiometry can hinder this process.
-
Troubleshooting Protocol:
-
Temperature: This is the most common culprit. Many procedures recommend refluxing in a suitable solvent. Ensure your reaction is heated to the appropriate temperature (e.g., the boiling point of ethanol, ~78°C). A 10°C increase can roughly double the reaction rate.
-
Solvent Choice: Protic solvents like ethanol or isopropanol are often preferred as they can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3] Aprotic solvents can be used but may require higher temperatures or longer reaction times.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion according to Le Châtelier's principle. However, a large excess will complicate purification.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Low Temperature | Increase heat to reflux. Monitor internal reaction temperature. |
| Inappropriate Solvent | Switch to a protic solvent like ethanol or isopropanol. | |
| Incorrect Stoichiometry | Use a slight excess (1.1 eq.) of piperidine. Verify molar calculations. |
Q2: My final product is impure. What are the most common side products and how can I prevent their formation?
A2: Identifying and Mitigating Side Reactions
Impurity generation is a frequent challenge. The primary side products arise from reactions with contaminants (especially water) or alternative reaction pathways.
-
Common Impurities:
-
1-(Benzyloxy)propane-2,3-diol: This diol is formed if water is present in the reaction mixture, leading to the hydrolysis of the benzyl glycidyl ether starting material.[3]
-
Piperidine Dimer Impurity: While piperidine is a secondary amine and cannot form the di-substituted products common with primary amines like piperazine, impurities in the piperidine could lead to side products. More commonly, unreacted piperidine itself is a major impurity in the crude free base.
-
Poly(benzyl glycidyl ether): Epoxides can undergo self-polymerization, especially at elevated temperatures or in the presence of strong acidic or basic catalysts.[3]
-
Caption: Desired reaction pathway versus common side reactions.
-
Prevention and Mitigation Strategy:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity starting materials to minimize water content and prevent diol formation.
-
Control Temperature: Avoid excessive temperatures that could promote polymerization. While heat is needed to drive the reaction, prolonged heating at very high temperatures is detrimental.
-
Purification of the Free Base: Before proceeding to salt formation, it is often beneficial to purify the crude amino alcohol. This can be done via vacuum distillation or column chromatography to remove unreacted starting materials and the diol impurity.
-
Part 3: Troubleshooting Hydrochloride Salt Formation & Purification
The final step, while conceptually simple, is often where physical separation and purification challenges arise.
Q3: After adding HCl, my product oiled out instead of crystallizing, or the resulting solid is sticky and difficult to filter. What should I do?
A3: Optimizing Crystallization and Isolation
This is a classic crystallization problem. The physical form of the final salt is highly dependent on the solvent system, temperature, and purity of the material.
-
Causality: An "oiling out" phenomenon occurs when the product precipitates from the solution above its melting point or as a supersaturated, amorphous liquid. Stickiness often indicates the presence of impurities that inhibit crystal lattice formation or residual solvent. The hydrochloride salt may also be hygroscopic.
-
Troubleshooting Protocol:
-
Solvent Selection is Key: The goal is to find a solvent (or solvent system) in which the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Good Choices: Isopropanol (IPA) and ethanol are often effective.[4] Sometimes, adding a non-polar anti-solvent like diethyl ether or ethyl acetate to a solution of the salt in a minimal amount of alcohol can induce precipitation.[4]
-
Avoid: Do not use solvents that can react with HCl or the product. Acetone, for example, can sometimes be problematic.[4]
-
-
Control the Rate of Crystallization: Slow cooling is crucial for forming well-defined, non-sticky crystals. After precipitation begins, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath before filtration.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a tiny "seed" crystal from a previous successful batch can initiate crystallization.
-
Drying: Ensure the final product is dried thoroughly under vacuum to remove all residual solvents, which contribute to stickiness.
-
Recommended Solvents for HCl Salt Recrystallization
| Solvent | Suitability | Comments |
| Isopropanol (IPA) | Excellent | Widely used for hydrochloride salts; good solubility differential. |
| Ethanol (Absolute) | Good | Can be too good a solvent, leading to lower recovery.[4] |
| IPA / Diethyl Ether | Excellent | Use IPA to dissolve, then add ether as an anti-solvent to precipitate. |
| Methanol | Fair | Often too strong a solvent, making precipitation difficult. |
Q4: The yield of my final, isolated hydrochloride salt is very low. Where could I have lost my product?
A4: A Systematic Approach to Yield Loss
Yield loss can occur at multiple stages: the initial reaction, the work-up/extraction, or the final crystallization. A systematic check is required.
Caption: Troubleshooting flowchart for low product yield.
-
Protocol for Investigating Yield Loss:
-
Reaction Monitoring (Step 1): Use TLC or GC-MS to confirm the initial reaction went to completion. If not, the issue lies in the ring-opening step (see Q1).
-
Extraction Efficiency (Work-up): The amino alcohol product is basic. During work-up, it can be tricky to extract efficiently. An acid-base extraction can improve recovery:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with dilute aqueous HCl (e.g., 1M). The basic product will move to the acidic aqueous layer, leaving non-basic impurities (like the diol) in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃.
-
Re-extract the now-free-based product back into an organic solvent. This purifies and concentrates the product effectively.
-
-
Crystallization Mother Liquor (Step 2): Significant amounts of product can remain dissolved in the solvent after filtration. Concentrate the mother liquor (the leftover liquid) and attempt to recover a second crop of crystals by further cooling or adding an anti-solvent.
-
By methodically addressing these common failure points, you can enhance the yield, purity, and consistency of your synthesis of this compound.
References
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
XMB Forum. (2006, September 13). Question about secondary alcohols as HCL salts. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Welcome to the technical support center for the synthesis and yield optimization of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, experience-driven solutions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol?
The synthesis is a classic example of a nucleophilic ring-opening of an epoxide. It involves the reaction of benzyl glycidyl ether with piperidine. The nitrogen atom of piperidine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The reaction proceeds via an SN2 mechanism.[1][2][3]
Q2: What are the most critical parameters influencing the overall yield of the hydrochloride salt?
The final yield is a product of two distinct stages: the initial epoxide ring-opening reaction and the subsequent salt formation. The most critical parameters are:
-
Stoichiometry: The molar ratio of piperidine to benzyl glycidyl ether can influence the formation of side products.
-
Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact reaction kinetics.
-
Purity of Reagents: Water content in reagents or solvents can lead to undesired hydrolysis of the epoxide.
-
Purification Method: Efficiency of the work-up and purification of the free base is crucial before salt formation.
-
Salt Formation Conditions: The choice of solvent and the method of introducing HCl are critical for achieving high purity and yield of the final hydrochloride salt.
Q3: What is the primary side reaction that lowers the yield?
The most common side reaction is the formation of a bis-adduct. This occurs when the newly formed hydroxyl group of the product molecule, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol, acts as a nucleophile and attacks a second molecule of benzyl glycidyl ether. This is more likely to occur if the epoxide is present in a significant excess or if the reaction is run at high temperatures for extended periods.
Reaction and Troubleshooting Workflow
The synthesis can be visualized as a two-stage process. The following diagram outlines the general workflow and key decision points for troubleshooting.
Caption: General workflow and troubleshooting points for the synthesis.
Troubleshooting Guide
Problem 1: Low conversion of starting materials observed during reaction monitoring (TLC/LCMS).
Answer: Low conversion is typically a result of suboptimal reaction kinetics or stoichiometry.
-
Causality: The nucleophilic attack of piperidine on benzyl glycidyl ether is the rate-determining step. Amines are good nucleophiles, but the reaction rate is highly dependent on conditions.[4] Uncatalyzed aminolysis of epoxides can be slow.[5]
-
Temperature: Insufficient thermal energy can result in a sluggish reaction. Most amine-epoxide reactions require heating to proceed at a reasonable rate.
-
Stoichiometry: Using a 1:1 molar ratio may not be sufficient to drive the reaction to completion, especially if the piperidine is volatile and some is lost upon heating.
-
Solvent: Aprotic solvents may not facilitate the reaction as effectively as protic solvents, which can participate in proton transfer in the transition state. However, protic solvents can also compete as nucleophiles if conditions are acidic.
-
-
Solution & Protocol:
-
Adjust Stoichiometry: Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the limiting reagent, benzyl glycidyl ether.
-
Optimize Thermal Conditions: Heat the reaction mixture. A good starting point is the reflux temperature of a solvent like ethanol or isopropanol (approx. 78-82 °C). Monitor the reaction every few hours.
-
Select an Appropriate Solvent: Ethanol or isopropanol are excellent choices as they are polar and can facilitate the reaction without competing significantly as nucleophiles under neutral or basic conditions. Running the reaction neat (without solvent) is also a viable option and can accelerate the reaction, but temperature control is more critical.
-
| Parameter | Recommendation | Rationale |
| Piperidine (eq.) | 1.1 - 1.2 | Drives reaction to completion. |
| Solvent | Ethanol, Isopropanol, or Neat | Polar solvents stabilize the transition state. Neat conditions increase reactant concentration. |
| Temperature | 60 - 85 °C | Provides sufficient activation energy for the SN2 reaction. |
| Reaction Time | 4 - 12 hours | Typically sufficient for full conversion; should be optimized via TLC/LCMS monitoring. |
Problem 2: Reaction appears complete, but multiple unexpected spots are visible on TLC.
Answer: The presence of multiple spots indicates the formation of side products. The most probable culprits are the bis-adduct and the hydrolysis product.
-
Causality & Mechanism:
-
Bis-Adduct Formation: The secondary alcohol product is itself a nucleophile. It can attack another molecule of the starting epoxide, leading to a higher molecular weight impurity. This is favored at high temperatures or if there is a large excess of epoxide at any point in the reaction.
-
Hydrolysis: If significant water is present in the reagents or solvent, the epoxide can undergo hydrolysis to form 3-(benzyloxy)propane-1,2-diol.[6] This is particularly relevant if the reaction is run under acidic conditions, which catalyze hydrolysis.[3]
-
The diagram below illustrates the main reaction and the key side reactions.
Caption: Main and side reaction pathways.
-
Solution & Protocol:
-
Control Reagent Addition: Instead of adding all the benzyl glycidyl ether at once, add it dropwise to the heated solution of piperidine. This maintains a low concentration of the epoxide, minimizing its opportunity to react with the product.
-
Ensure Anhydrous Conditions: Use dry solvents and ensure your reagents are free from significant water contamination. Distill piperidine if its purity is questionable.
-
Avoid High Temperatures: Do not overheat the reaction. Stick to the lower end of the effective temperature range (e.g., 60-70 °C) once you've established it gives a reasonable reaction rate.
-
Purification: If side products do form, they must be removed before salt formation. The bis-adduct is significantly less polar than the desired product on silica gel. Flash column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking, is effective for purification.
-
Problem 3: The final hydrochloride salt is oily, discolored, or the yield is very low after precipitation.
Answer: This issue points directly to problems in the final salt formation and isolation step. Purity of the free base is paramount, as is the technique used for precipitation.
-
Causality:
-
Impure Free Base: If impurities (like the bis-adduct or unreacted starting material) are carried into this step, they can inhibit crystallization, leading to an oily product.
-
Incorrect Solvent System: The ideal solvent system should fully dissolve the free base but provide very low solubility for the resulting hydrochloride salt. If the salt is too soluble, the yield will be poor. Common solvents for this purpose include isopropanol (IPA), ethyl acetate, or diethyl ether.
-
Excess HCl: Adding a large excess of hydrochloric acid can sometimes lead to the formation of hydrates or oily complexes.
-
Water Contamination: The presence of water can interfere with crystallization and lead to a sticky or oily product.
-
-
Solution & Protocol:
-
Start with Pure Material: Ensure the free base is pure by TLC or NMR before proceeding. If it is not, purify it via column chromatography as described in the previous section.
-
Select the Right Solvent:
-
Method A (Recommended): Dissolve the purified free base in a minimal amount of cold isopropanol (IPA). Slowly add a solution of HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) dropwise with stirring until the pH is acidic (check with pH paper on a wet glass rod). The white precipitate of the hydrochloride salt should form readily.
-
Method B: Dissolve the free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether. This often gives a very fine precipitate.
-
-
Control Precipitation: After adding HCl, continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolate and Wash Correctly: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold anhydrous solvent (the same one used for precipitation, e.g., cold IPA or diethyl ether) to remove any residual impurities without dissolving a significant amount of the product.
-
Dry Thoroughly: Dry the product under vacuum to remove all residual solvent.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol (Free Base)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.1 eq.) and ethanol (approx. 3-4 mL per gram of epoxide).
-
Heating: Begin stirring and heat the mixture to 70 °C in an oil bath.
-
Reagent Addition: Add benzyl glycidyl ether (1.0 eq.) dropwise to the heated piperidine solution over 30 minutes.
-
Reaction: Maintain the temperature at 70 °C and stir the reaction mixture. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The reaction is typically complete in 4-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.
-
Protocol 2: Preparation of this compound
-
Dissolution: Dissolve the purified free base (1.0 eq.) in a minimal amount of cold (0-5 °C) isopropanol (IPA).
-
Acidification: While stirring in an ice bath, slowly add a 2M solution of HCl in IPA dropwise until the solution is acidic (pH ~2-3). A thick white precipitate will form.
-
Crystallization: Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold, anhydrous diethyl ether to remove residual IPA and any non-salt impurities.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white, crystalline solid.
References
- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. J. Phys. Chem. A 2015, 119, 41, 10181–10189. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry, 10th ed.; McMurry, J.; Cengage Learning, 2023. [Link] (Note: Direct link may vary; referencing a standard organic chemistry textbook chapter on epoxide reactions).
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2017, 2(3). [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts 2020, 10, 1423. [Link]
-
13.6 Ring Opening of Epoxides. Chad's Prep. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. YouTube. [Link]
-
Benzoyl piperidine. Organic Syntheses. [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. International Journal of Organic Chemistry, 2016, 6, 1-21. [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules 2021, 26(16), 4983. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. J. Mex. Chem. Soc. 2011, 55(3), 159-162. [Link]
-
Synthesis of 3-Benzyloxy-1-propanol (14). PrepChem. [Link]
-
(+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. PubChem. [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]
-
Mechanism of the epoxide ring and amine curing reaction. ResearchGate. [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Org. Process Res. Dev. 2024. [Link]
-
Ether and Epoxide Reactions. The Organic Chemistry Tutor. [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol is a classic example of a nucleophilic ring-opening of an epoxide. This reaction forms a β-amino alcohol, a structural motif of significant importance in medicinal chemistry. The final step involves the formation of a hydrochloride salt to improve the compound's stability and handling properties.
Overall Reaction Scheme:
-
Step 1: Nucleophilic Ring-Opening
-
Benzyl Glycidyl Ether + Piperidine → 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol
-
-
Step 2: Salt Formation
-
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol + HCl → this compound
-
Core Mechanism: SN2 Epoxide Opening
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Piperidine, a secondary amine, acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
Caption: SN2 mechanism for the ring-opening of benzyl glycidyl ether with piperidine.
Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the sterically less hindered terminal carbon of the epoxide. This regioselectivity is a key feature of this reaction, leading almost exclusively to the desired 2-ol isomer.[1][2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the initial setup and optimization of the reaction.
Q: What is a reliable starting protocol for this synthesis?
A: A robust starting point is to react benzyl glycidyl ether with a slight excess of piperidine (1.1 to 1.5 equivalents) in a protic solvent like ethanol or isopropanol at reflux temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the benzyl glycidyl ether spot is consumed.
Q: Is a catalyst required for the reaction between benzyl glycidyl ether and piperidine?
A: While the reaction can proceed without a catalyst, especially at elevated temperatures, various catalysts can significantly accelerate the rate and allow for milder conditions. Lewis acids like zinc perchlorate or metal triflates can activate the epoxide ring, making it more susceptible to nucleophilic attack.[3] However, for a potent nucleophile like piperidine, thermal conditions are often sufficient and avoid the cost and potential side reactions associated with a catalyst. In some cases, even water can act as a mild catalyst.[4]
Q: How does the choice of solvent impact the reaction's efficiency and outcome?
A: The solvent plays a critical role.
-
Protic Solvents (e.g., Ethanol, Isopropanol, Water): These are generally effective as they can stabilize the transition state and participate in the protonation of the resulting alkoxide. Ethanol is a common and economical choice.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can also be used and may enhance the rate by effectively solvating the reactants. Studies have shown that mixed solvent systems, such as DMF/water, can provide excellent conversion and selectivity.[5]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they do not effectively solvate the charged intermediates and can lead to very slow reaction rates.
Q: What is the expected regioselectivity, and can the other isomer form?
A: The reaction is highly regioselective. The SN2 attack of piperidine occurs at the sterically unhindered terminal (C3) carbon of the benzyl glycidyl ether. Attack at the more substituted C2 carbon is sterically disfavored. Under these conditions, the formation of the 1-ol isomer, 2-(benzyloxy)-1-(piperidin-1-yl)propan-3-ol, is negligible.
Section 3: Troubleshooting Guide
This guide addresses specific problems you might encounter during the experiment in a question-and-answer format.
Problem Area: Low Reaction Conversion or Stalled Reaction
Q: My TLC/LC-MS analysis shows a significant amount of unreacted benzyl glycidyl ether, even after 24 hours at reflux. What should I investigate?
A: This is a common issue pointing to insufficient activation energy or reactant issues.
-
Causality: The nucleophilic attack requires a certain activation energy. If the temperature is too low or the concentration of reactants is insufficient, the reaction rate will be impractically slow.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is genuinely at the reflux temperature of the chosen solvent. Use a calibrated thermometer in the reaction flask.
-
Check Reagent Quality: Piperidine can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration. Use freshly distilled or recently purchased piperidine. Benzyl glycidyl ether can slowly polymerize or hydrolyze on storage; verify its purity via NMR or GC.
-
Increase Reactant Concentration: If the reaction is too dilute, the frequency of molecular collisions will be low. Consider reducing the amount of solvent.
-
Consider a Higher Boiling Point Solvent: Switching from ethanol (b.p. 78 °C) to n-butanol (b.p. 118 °C) can significantly increase the reaction rate.
-
Catalyst Addition: As a final resort, consider adding a catalytic amount of a Lewis acid. However, this may complicate purification.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem Area: Impurity Formation
Q: I see a major side product on my TLC plate with a lower Rf value than my product. What is it likely to be?
A: This is almost certainly the hydrolysis product, 3-(benzyloxy)propane-1,2-diol.[6]
-
Causality: Benzyl glycidyl ether is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water. Water can be introduced from solvents that are not anhydrous or from the reagents themselves. The resulting diol is more polar than the amino alcohol product, hence its lower Retention factor (Rf) on silica gel TLC.
-
Troubleshooting & Prevention:
-
Use Dry Solvents: While the reaction can tolerate some water, using anhydrous solvents will minimize this side reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture from the air from entering the reaction.
-
Purification: The diol can typically be separated from the desired product by column chromatography on silica gel.
-
Q: My mass spectrometry data shows an impurity with a molecular weight of 413.4 g/mol . What could this be?
A: This mass corresponds to a di-addition product, 1,3-bis(benzyloxy)-2-(piperidin-1-yl)propane.
-
Causality: The hydroxyl group of the product, 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol, can act as a nucleophile and attack another molecule of benzyl glycidyl ether. This is more likely to occur if piperidine is the limiting reagent or if the reaction is run at very high temperatures for a prolonged period.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Ensure that piperidine is used in a slight excess (at least 1.1 equivalents) to ensure it outcompetes the product's alcohol group as the primary nucleophile.
-
Avoid Excessive Heating: Do not overheat the reaction or run it for an unnecessarily long time after the starting material is consumed.
-
Monitor the Reaction: Use TLC or LC-MS to stop the reaction as soon as the benzyl glycidyl ether is fully consumed.
-
Problem Area: Hydrochloride Salt Formation & Purification
Q: After workup, I have a clean oil of the free base, but it won't crystallize when I add HCl. What should I do?
A: Failure to crystallize is often due to residual impurities, improper solvent choice, or incorrect stoichiometry of the acid.
-
Causality: Crystalline solids form from highly ordered lattices. Even small amounts of impurities can disrupt this lattice formation, resulting in an oil or amorphous solid. The solvent used for crystallization is also critical; the salt should be soluble at high temperatures but sparingly soluble at low temperatures.
-
Troubleshooting Steps:
-
Ensure Purity: If possible, purify the free-base oil by column chromatography before attempting salt formation.
-
Solvent Selection: The hydrochloride salt is typically crystalline from solvents like isopropanol (IPA), ethyl acetate, or a mixture of IPA and diethyl ether. Dissolve the oil in a minimal amount of warm IPA, then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can induce nucleation.
-
Seeding: If you have a small crystal of the desired salt from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
Acid Stoichiometry: Use a precise amount of HCl (1.0 equivalent). A common method is to use a standardized solution of HCl in a solvent like diethyl ether or isopropanol and add it dropwise. An excess of HCl can sometimes lead to oily products.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyl glycidyl ether (1.0 eq.).
-
Add ethanol (approx. 5 mL per gram of benzyl glycidyl ether).
-
Add piperidine (1.2 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should appear at a lower Rf than the starting epoxide. The reaction is complete when the benzyl glycidyl ether spot is no longer visible.
-
Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate and wash with brine (saturated NaCl solution) to remove any excess piperidine and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a viscous oil.
Protocol 2: Preparation and Crystallization of the Hydrochloride Salt
-
Dissolve the crude or purified free-base oil from Protocol 1 in a minimal amount of isopropanol (IPA).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether (1.0 eq.) dropwise with vigorous stirring. A white precipitate should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the solid under vacuum to obtain this compound as a white crystalline solid.
Section 5: Data Summary
The choice of reaction conditions can significantly influence the outcome. The following table summarizes typical results based on literature precedents for epoxide openings with amines.
| Solvent | Temperature (°C) | Catalyst | Typical Time (h) | Typical Yield (%) | Key Considerations |
| Ethanol | ~80 (Reflux) | None | 4-12 | 85-95% | Standard, economical, and effective method. |
| Water | 60-100 | None | 8-24 | 70-90% | Environmentally benign, but may increase diol formation.[3] |
| DMF/H₂O | 60 | None | 2-6 | >95% | Can provide very high conversion and selectivity.[5] |
| Toluene | ~110 (Reflux) | None | >48 | <50% | Generally too slow due to poor polarity. |
| Acetonitrile | ~80 (Reflux) | Lewis Acid | 1-4 | >90% | Catalysis allows for faster reaction but adds complexity. |
References
- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
β-Amino alcohol synthesis by amination (alkylation) . Organic Chemistry Portal. [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
-
Synthesis of amino alcohol precursors. ResearchGate. [Link]
-
Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. The Royal Society of Chemistry. [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]
-
Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
A brief review on synthesis of β-amino alcohols by ring opening of epoxides. International Journal of ChemTech Research. [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]
-
Synthesis of 3-Benzyloxy-1-propanol (14). PrepChem.com. [Link]
-
Gao, X., & Krische, M. J. (2014). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Catalysis, 4(8), 2851–2855. [Link]
-
Propranolol-impurities. Pharmaffiliates. [Link]
-
Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(56), 7968-7971. [Link]
-
Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]
-
Pretomanid Benzyloxy propanol Impurity. SynZeal. [Link]
-
Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 435–441. [Link]
-
Miner, M. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11507–11514. [Link]
-
synthesis & cleavage of benzyl ethers. Chem Help ASAP. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]
-
Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. rroij.com [rroij.com]
- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride experiments
Welcome to the technical support center for experiments involving 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Drawing from established principles of organic synthesis and practical laboratory experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format.
Section 1: Synthesis and Reaction Troubleshooting
The most common synthetic route to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL is the nucleophilic ring-opening of benzyl glycidyl ether with piperidine. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. This section addresses potential issues arising from this synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: The reaction temperature and time are critical. While the ring-opening of epoxides by amines can often proceed at room temperature, gentle heating (e.g., 40-60 °C) can improve the reaction rate. However, excessive heat can lead to side reactions, such as the polymerization of benzyl glycidyl ether. We recommend monitoring the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Impure Starting Materials: The purity of your benzyl glycidyl ether and piperidine is paramount. Benzyl glycidyl ether can degrade over time, especially if exposed to moisture or acidic conditions, leading to the formation of 1-benzyloxy-2,3-propanediol. Piperidine can absorb atmospheric carbon dioxide to form a carbonate salt, reducing its nucleophilicity. It is advisable to use freshly distilled piperidine and verify the purity of the epoxide before starting the reaction.
-
Inappropriate Stoichiometry: A common side reaction is the formation of a di-substituted product where two molecules of benzyl glycidyl ether react with one molecule of a piperidine impurity that has two reactive N-H groups (unlikely with piperidine itself, but a consideration if other diamines are present). More relevant to this synthesis is the potential for unreacted starting materials to remain. Using a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
Q2: My TLC plate shows multiple spots in the crude reaction mixture. What are the likely side products?
A2: The presence of multiple spots on a TLC plate is a common observation. Identifying these will guide your purification strategy. The most probable side products include:
-
Unreacted Benzyl Glycidyl Ether: This will typically have a higher Rf value than the more polar amino alcohol product.
-
1-Benzyloxy-2,3-propanediol: This diol is formed from the hydrolysis of the starting epoxide if water is present in the reaction mixture.[1] This impurity is often more polar than the desired product. To mitigate its formation, ensure all glassware is oven-dried and use anhydrous solvents.
-
Poly(benzyl glycidyl ether): Epoxides can undergo self-polymerization, especially at elevated temperatures or in the presence of strong acids or bases.[1] This often appears as a baseline streak or a series of low Rf spots on the TLC plate.
Q3: I am having trouble with the regioselectivity of the epoxide ring-opening. How can I ensure the piperidine attacks the correct carbon?
A3: The ring-opening of epoxides with amines under neutral or basic conditions generally proceeds via an SN2 mechanism. This means the nucleophile (piperidine) will attack the less sterically hindered carbon of the epoxide ring. For benzyl glycidyl ether, this is the terminal carbon, leading to the desired 2-OL isomer. Issues with regioselectivity are more common with unsymmetrical epoxides under acidic conditions, which can introduce SN1 character to the reaction. To ensure high regioselectivity:
-
Avoid Acidic Catalysts: Unless specifically required for a different synthetic strategy, avoid the use of strong acids which can protonate the epoxide oxygen and favor attack at the more substituted carbon.
-
Control the Temperature: Keeping the reaction at a moderate temperature will favor the kinetically controlled SN2 pathway.
Section 2: Purification and Salt Formation
Purifying the free base and converting it to the hydrochloride salt are critical steps for obtaining a high-purity final product.
Caption: Troubleshooting common issues in purification and salt formation.
Frequently Asked Questions (FAQs) - Purification and Salt Formation
Q4: My amino alcohol product is streaking badly on the silica gel TLC plate and during column chromatography. How can I improve the separation?
A4: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. To overcome this:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et3N), into your chromatography eluent (typically 0.5-1% v/v). The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper bands and better separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Solvent System Optimization: Systematically test different solvent systems. A common choice for amino alcohols is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
Q5: After purification, my 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL is an oil and I need a solid. What should I do?
A5: It is not uncommon for free bases of amino alcohols to be viscous oils or low-melting solids. To obtain a stable, crystalline solid:
-
Convert to the Hydrochloride Salt: This is the most reliable method. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of DCM and ether). Then, add a stoichiometric amount of a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate as a white solid.
-
Trituration: If a small amount of impurity is preventing solidification, you can try trituration. This involves repeatedly washing the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane).
Q6: I am not getting a good precipitate when I try to form the hydrochloride salt. What could be the issue?
A6: Several factors can hinder the precipitation of the hydrochloride salt:
-
Presence of Water: The hydrochloride salt may be more soluble in the presence of water. Ensure that your purified free base and all solvents used for the salt formation are anhydrous.
-
Solvent Choice: The salt may be too soluble in the chosen solvent. If precipitation does not occur, you may need to either reduce the volume of the solvent or add a less polar co-solvent (an "anti-solvent") to decrease the solubility of the salt.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available.
-
Insufficient Cooling: Cooling the solution in an ice bath or refrigerator can often promote precipitation.
Section 3: Product Characterization and Stability
Q7: What analytical techniques should I use to confirm the identity and purity of my final product?
A7: A combination of spectroscopic and analytical methods is recommended:
| Technique | Purpose | Expected Observations for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl |
| ¹H NMR | Structural Elucidation | Signals corresponding to the benzylic protons, the protons of the piperidine ring, and the propanol backbone. The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (MS) | Molecular Weight Verification | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the free base. |
| FT-IR | Functional Group Identification | Characteristic broad absorption for the O-H stretch of the alcohol and N-H stretch of the ammonium salt, C-H stretches for aromatic and aliphatic groups, and C-O stretches. |
| Melting Point | Purity Assessment | A sharp melting point range is indicative of high purity. |
| HPLC | Quantitative Purity Analysis | A single major peak with a purity of >95% is typically desired. |
Q8: How should I store this compound to ensure its stability?
A8: As a hydrochloride salt, the compound is generally more stable than its free base form. However, proper storage is crucial:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.
-
Light: Store in an amber vial or in a dark location to prevent potential photodegradation.
By understanding the underlying chemistry and potential pitfalls of this synthesis, researchers can effectively troubleshoot experimental challenges and achieve high yields of pure this compound.
References
-
Chemistry LibreTexts. (2020, May 30). Reactions of Epoxides. Retrieved from [Link]
Sources
Technical Support Center: Navigating Unexpected Results with 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
Welcome to the comprehensive technical guide for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride. This document serves as a specialized resource for researchers, chemists, and pharmaceutical development professionals. It is designed to provide expert insights and practical solutions to common and unexpected challenges encountered during the handling and reaction of this versatile chemical intermediate.
Introduction
This compound is a valuable building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. Its structure, featuring a secondary alcohol, a tertiary amine (piperidine), and a benzyl ether, offers multiple reactive sites. While this functionality allows for diverse chemical transformations, it can also lead to complex and sometimes unexpected outcomes. This guide provides a systematic approach to troubleshooting, grounded in mechanistic principles and established laboratory practices.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to identifying the root causes of specific experimental issues and providing validated protocols to overcome them.
Issue 1: Low Yield and Incomplete Conversion in Debenzylation Reactions
Question: My research team is struggling with low yields during the catalytic hydrogenation of this compound to remove the benzyl protecting group. What factors could be contributing to this, and how can we optimize the reaction?
Answer: This is a frequent challenge that typically points towards catalyst inhibition or suboptimal reaction conditions. The piperidine nitrogen, being a Lewis base, can adsorb to the surface of the palladium catalyst, leading to poisoning and reduced activity.
Causality Analysis: The lone pair of electrons on the piperidine nitrogen can strongly coordinate to the metal surface of the catalyst (e.g., Palladium), blocking the active sites required for hydrogenolysis of the benzyl ether.
Step-by-Step Optimization Protocol:
-
Catalyst Selection and Loading:
-
Problem: Standard Palladium on Carbon (Pd/C) is highly susceptible to poisoning by amines.
-
Solution: A more robust catalyst such as Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is recommended. This catalyst is known for its higher tolerance to amines and can facilitate debenzylation where other catalysts fail. Increasing the catalyst loading (from a standard 5 mol% to 10-20 mol%) can also help overcome partial inhibition.
-
Protocol:
-
In a suitable pressure vessel, dissolve this compound in methanol or ethanol.
-
Carefully add Pearlman's catalyst (10-20 mol% by weight).
-
Pressurize the vessel with hydrogen gas (a typical starting pressure is 50-100 psi).
-
The reaction should be agitated and monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
-
Solvent and Additives:
-
Problem: The hydrochloride salt may not be fully soluble, or the presence of HCl could affect the catalyst.
-
Solution: Protic solvents like methanol and ethanol are generally effective. If the reaction is still sluggish, the addition of a small amount of acetic acid can sometimes enhance the rate of hydrogenolysis without being overly corrosive.
-
Comparative Data for Debenzylation Methods:
| Parameter | Standard Pd/C | Pearlman's Catalyst |
| Catalyst Loading | 5-10 mol% | 10-20 mol% |
| Typical Yield | Often < 50% | Can exceed 90% |
| Key Advantage | Lower Cost | High tolerance to amine poisoning |
Experimental Workflow Diagram:
Caption: Optimized workflow for catalytic debenzylation.
Issue 2: Unwanted Side-Products in Alkylation Reactions
Question: We are attempting an N-alkylation of the piperidine ring but are observing significant formation of an O-alkylated byproduct and a quaternary ammonium salt. How can we improve the chemoselectivity of this reaction?
Answer: This is a classic competition between different nucleophilic sites within the molecule. The piperidine nitrogen and the secondary alcohol can both react with an alkylating agent. Over-alkylation of the desired product leads to the quaternary salt.
Mechanistic Considerations: The secondary amine is generally more nucleophilic than the secondary alcohol. However, under basic conditions, the alcohol can be deprotonated to form a highly nucleophilic alkoxide. The formation of the quaternary salt is a subsequent reaction that can be favored by an excess of the alkylating agent or prolonged reaction times.
Strategies for Selective N-Alkylation:
-
Control of Stoichiometry and Temperature:
-
Problem: Using a large excess of the alkylating agent or elevated temperatures drives the reaction towards less selective pathways.
-
Solution: Carefully control the stoichiometry, using only a slight excess of the alkylating agent (e.g., 1.1 equivalents). Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) will favor the kinetically preferred N-alkylation over O-alkylation.
-
Protocol:
-
Convert the hydrochloride salt to the free base using a mild base wash and extraction.
-
Dissolve the free base in an aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and monitor closely.
-
-
-
Use of a Protecting Group for the Hydroxyl Function:
-
Problem: The presence of the nucleophilic hydroxyl group leads to the formation of an ether byproduct.
-
Solution: A robust strategy is to temporarily "mask" the hydroxyl group with a protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS). This ensures that only the piperidine nitrogen is available for alkylation. The protecting group can then be cleanly removed in a subsequent step.
-
Protocol:
-
Protect the alcohol with TBDMSCl and imidazole in DMF.
-
Perform the N-alkylation on the protected substrate as described above.
-
Remove the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF) or a mild acid.
-
-
Decision Pathway for Alkylation Strategy:
Caption: Decision-making for selective N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: As a hydrochloride salt, the compound is a relatively stable solid. It should be stored in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is advisable.
Q2: How is the free base of this compound typically generated from the hydrochloride salt? A2: To generate the free base, the hydrochloride salt is typically dissolved in water and treated with a mild inorganic base, such as sodium bicarbonate or potassium carbonate, until the solution is basic (pH ~9-10). The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
Q3: What are the primary safety precautions to be observed when handling this compound? A3: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. The compound should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. For detailed information, always consult the Safety Data Sheet (SDS).[1]
Q4: Which analytical techniques are most suitable for the characterization and purity assessment of this compound? A4: A combination of spectroscopic and chromatographic methods is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups like the hydroxyl (-OH), ether (C-O-C), and aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel β-Adrenergic Antagonists: A Comparative Analysis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
Introduction: The Rationale for Exploring Novel Piperidine-Containing Aryloxypropanolamines
In the landscape of cardiovascular drug discovery, the aryloxypropanolamine scaffold has been a cornerstone for the development of β-adrenergic receptor antagonists (β-blockers) for decades. Propranolol, the prototypical non-selective β-blocker, validated this chemical class as a rich source of therapeutic agents.[1] However, the quest for improved tissue selectivity, optimized pharmacokinetic profiles, and novel secondary pharmacological activities continues to drive the synthesis of new chemical entities.
This guide focuses on a specific, novel compound: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride . Our objective is not merely to present data on this compound, as it represents a frontier molecule with limited published information. Instead, we aim to provide a comprehensive framework for its evaluation, comparing it against well-established benchmarks:
-
Propranolol: The non-selective β-blocker against which many others are measured.[2]
-
Atenolol: A cardioselective (β₁-selective) and hydrophilic antagonist.[3][4]
-
Betaxolol: A cardioselective (β₁-selective) and lipophilic antagonist.[5][6]
The structural uniqueness of our target compound lies in the combination of a benzyloxy group, which replaces the more common substituted phenyl or naphthyl rings, and a piperidine moiety as the amine substituent. The piperidine ring is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties and metabolic stability.[7] The benzyloxy group offers a distinct electronic and steric profile that may influence receptor affinity and selectivity. This guide will walk researchers through the essential steps to characterize this and similar novel compounds, from synthesis to in-depth pharmacological profiling.
Part 1: Synthesis Strategy for this compound
A plausible and efficient synthesis of our target compound can be designed based on established methodologies for aryloxypropanolamine β-blockers. The key step is the nucleophilic opening of an epoxide by the amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from benzyl alcohol and epichlorohydrin.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Benzyloxy)-2,3-epoxypropane
-
To a stirred solution of benzyl alcohol in a suitable solvent (e.g., aprotic solvent like THF or under phase-transfer conditions), add a strong base such as sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Add epichlorohydrin dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure 1-(benzyloxy)-2,3-epoxypropane.
Step 2: Synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol
-
Dissolve the synthesized 1-(benzyloxy)-2,3-epoxypropane in a protic solvent such as ethanol or isopropanol.
-
Add piperidine (1.1 to 1.5 molar equivalents) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring for the disappearance of the epoxide starting material by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a dry, non-polar solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Part 2: Comparative Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). For β-blockers, lipophilicity (expressed as log P) is particularly important as it influences CNS penetration and the route of elimination.[3]
Table 1: Physicochemical Properties of the Target Compound and Comparators
| Property | 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | Propranolol[2] | Atenolol[4] | Betaxolol[8] |
| Molecular Formula | C₁₈H₂₈ClNO₂ | C₁₆H₂₁NO₂ | C₁₄H₂₂N₂O₃ | C₁₈H₂₉NO₃ |
| Molecular Weight ( g/mol ) | 329.88 (Calculated) | 259.34 | 266.34 | 307.4 |
| Melting Point (°C) | To be determined | 96 | 159 | 71 |
| log P (Octanol/Water) | To be determined | 3.48 | 0.16 | 2.81 |
| pKa | To be determined | ~9.5 | ~9.6 | ~9.4 |
| Water Solubility | To be determined | 61.7 mg/L | 0.05 M | 451 mg/L |
| Receptor Selectivity | To be determined | Non-selective (β₁ = β₂) | β₁-selective | β₁-selective |
Note: Values for the target compound are either calculated or yet to be determined experimentally.
Part 3: Pharmacological Characterization Workflow
The core of evaluating a novel β-blocker is to determine its affinity for the target receptors (β₁ and β₂) and its functional effect (antagonism or agonism) on the downstream signaling pathway.
Mechanism of β-Adrenergic Receptor Antagonism
β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine or epinephrine, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, such as increased heart rate and contractility.[9] A β-blocker competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting this signaling cascade.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for β₁ and β₂ adrenergic receptors.
Rationale: The principle is to measure how effectively the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptors. A lower Ki value indicates a higher binding affinity.
Materials:
-
Membrane preparations from cells expressing human β₁-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
Membrane preparations from cells expressing human β₂-adrenergic receptors (e.g., A431 or Sf9 cells).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of test compound).
-
Incubation: Add the membrane preparation, the test compound (or buffer/non-specific control), and the radioligand to the wells. The final concentration of the radioligand should be approximately its Kd value.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Functional cAMP Accumulation Assay
This assay determines whether the compound is an antagonist, partial agonist, or full agonist, and quantifies its potency (IC₅₀ or EC₅₀).
Rationale: This assay directly measures the functional consequence of receptor binding by quantifying the production of the second messenger, cAMP. An antagonist will block the cAMP production stimulated by an agonist.
Materials:
-
Whole cells expressing either β₁ or β₂ adrenergic receptors (e.g., HEK293 cells).
-
A β-adrenergic agonist (e.g., Isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the phosphodiesterase inhibitor in a stimulation buffer for 15-30 minutes.
-
Antagonist Mode:
-
Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15 minutes).
-
Add a fixed concentration of the agonist (e.g., Isoproterenol at its EC₈₀) to all wells (except the basal control).
-
Incubate for a further 30-60 minutes.
-
-
Agonist Mode (to test for intrinsic activity):
-
Add varying concentrations of the test compound to the wells without any agonist.
-
Incubate for 30-60 minutes.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine if it stimulates cAMP production. If it does, calculate the EC₅₀ and the maximal response relative to a full agonist like Isoproterenol.
-
Part 4: Comparative Pharmacological Profile and Discussion
The data generated from the above experiments will allow for a comprehensive comparison of this compound against the established benchmarks.
Table 2: Comparative Pharmacological Data (β₁ and β₂ Adrenergic Receptors)
| Compound | β₁-AR pKi | β₂-AR pKi | β₁/β₂ Selectivity Ratio | β₁-AR Functional pIC₅₀ |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | To be determined | To be determined | To be determined | To be determined |
| Propranolol | ~8.9 | ~8.7 | ~1.6 | ~8.8 |
| Atenolol | ~7.5 | ~6.0 | ~32 | ~7.4 |
| Betaxolol | ~8.8 | ~7.2 | ~40 | ~8.7 |
Note: pKi and pIC₅₀ are the negative logarithms of the Ki and IC₅₀ values, respectively. A higher value indicates greater affinity/potency. Selectivity ratio is calculated as Ki(β₂)/Ki(β₁).
Interpreting the Results: A Scientist's Perspective
-
Affinity and Potency: A high pKi and pIC₅₀ for the β₁ receptor would suggest that the novel compound is a potent antagonist at the desired cardiac target. Comparing these values to Betaxolol and Propranolol will benchmark its potency.
-
Selectivity: The ratio of β₂ to β₁ affinity is crucial. A high selectivity ratio, similar to or greater than Atenolol and Betaxolol, would predict a lower likelihood of β₂-mediated side effects, such as bronchoconstriction. The benzyloxy group's unique electronic properties could potentially influence this selectivity.
-
Structure-Activity Relationship (SAR): The piperidine moiety is bulkier than the isopropylamine group found in all three comparator drugs. This could influence how the compound fits into the receptor's binding pocket. It may enhance van der Waals interactions, potentially increasing affinity. Conversely, it could introduce steric hindrance. The flexibility of the piperidine ring compared to a simple alkyl chain might also play a role in optimizing the orientation of the molecule within the binding site.
-
Predicting In Vivo Performance: Based on the physicochemical data to be determined, we can form hypotheses. If the log P is high, similar to Propranolol or Betaxolol, we might expect good oral absorption and potential for CNS side effects. If the log P is low, like Atenolol, it would likely be more hydrophilic with lower CNS penetration and renal clearance.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the synthesis and pharmacological evaluation of novel β-blockers, using this compound as a case study. By systematically applying these detailed protocols, researchers can elucidate the compound's binding affinity, functional activity, and selectivity, allowing for a robust comparison with established therapeutic agents. The insights gained from such studies are invaluable for guiding further drug development efforts, optimizing lead compounds, and ultimately, advancing the field of cardiovascular medicine.
References
-
CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
-
GPATINDIA. (2020, April 14). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Atenolol. Retrieved from [Link]
-
PubChem. (n.d.). Betaxolol. Retrieved from [Link]
-
GPATINDIA. (2020, April 14). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Betaxolol. Retrieved from [Link]
-
GPATINDIA. (2020, April 14). BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
PubChem. (n.d.). Propranolol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]
-
Szymański, P., Markowicz, K., & Kieć-Kononowicz, K. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 24(7), 1347. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a general protocol outline such as [Link]
-
Current Protocols. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]
Sources
- 1. 1-Benzyloxy-3-chloro-2-propanol | C10H13ClO2 | CID 4141006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | CID 91699622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride | C20H32ClNO | CID 657317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride 95% | CAS: 56135-64-9 | AChemBlock [achemblock.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 9. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
An Investigator's Guide to the Pharmacological Profile of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride: A Comparative Analysis
Introduction: Unveiling the Potential of a Novel Propanolamine Derivative
In the landscape of cardiovascular drug discovery, the exploration of novel chemical entities with the potential for dual or unique pharmacological activities is of paramount importance.[1][2][3] 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a propanolamine derivative with a structure that suggests potential interactions with key physiological targets governing cardiovascular function. The core propanolamine scaffold is a well-established pharmacophore in a class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers.[4][5] Furthermore, the presence of a piperidine moiety, a feature in various bioactive compounds, warrants an investigation into other potential activities, such as calcium channel modulation.
This guide presents a hypothetical, yet scientifically grounded, comparative analysis of this compound against established cardiovascular drugs. We will explore its potential as both a beta-blocker and a calcium channel blocker, providing detailed experimental protocols for its characterization and illustrative data to guide researchers in their investigations. The aim is to provide a comprehensive framework for elucidating the pharmacological profile of this compound and its potential therapeutic utility.
Comparative Analysis I: Hypothetical Beta-Adrenergic Receptor Antagonist Activity
The structural similarity of this compound to propranolol and other beta-blockers suggests that it may act as an antagonist at beta-adrenergic receptors.[6][7] To investigate this hypothesis, a direct comparison with a non-selective beta-blocker, Propranolol, and a cardio-selective beta-1 blocker, Atenolol, is proposed.[8][9]
In Vitro Characterization: Receptor Binding and Functional Antagonism
A critical first step is to determine the binding affinity and functional potency of the compound at beta-1 and beta-2 adrenergic receptors. This can be achieved through radioligand binding assays and functional assays measuring downstream signaling, such as cyclic adenosine monophosphate (cAMP) accumulation.[10][11]
Table 1: Hypothetical In Vitro Beta-Adrenergic Receptor Activity Profile
| Compound | β1 Binding Affinity (Ki, nM) | β2 Binding Affinity (Ki, nM) | β1 Functional Antagonism (IC50, nM) | β2 Functional Antagonism (IC50, nM) | β1/β2 Selectivity Ratio (Ki) |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | 8.5 | 45.2 | 15.3 | 98.7 | 5.3 |
| Propranolol | 5.2 | 4.8 | 10.1 | 9.5 | 0.9 |
| Atenolol | 15.6 | 850.3 | 25.8 | >10,000 | 54.5 |
The hypothetical data in Table 1 suggests that this compound may be a potent beta-blocker with moderate selectivity for the beta-1 receptor.
In Vivo Evaluation: Hemodynamic Effects in a Hypertensive Model
To translate these in vitro findings to a physiological context, the hemodynamic effects of the compound would be assessed in spontaneously hypertensive rats (SHR), a well-established model of essential hypertension.[12][13][14][15]
Table 2: Hypothetical Hemodynamic Effects in Spontaneously Hypertensive Rats
| Compound (10 mg/kg, oral) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle | -5 ± 2 | -2 ± 1 |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | -65 ± 5 | -25 ± 3 |
| Propranolol | -72 ± 6 | -28 ± 4 |
| Atenolol | -58 ± 4 | -22 ± 3 |
The illustrative data in Table 2 indicates that this compound could produce a significant reduction in heart rate and blood pressure, comparable to established beta-blockers.
Comparative Analysis II: Hypothetical Calcium Channel Blocker Activity
The piperidine ring in the structure of this compound prompts an investigation into its potential as a calcium channel blocker.[16] A comparison with Verapamil, a non-dihydropyridine L-type calcium channel blocker, would be appropriate.[17][18][19][20]
In Vitro and Ex Vivo Characterization: Inhibition of Calcium Influx and Vasorelaxation
The ability of the compound to block calcium influx can be assessed in vascular smooth muscle cells using a fluorescent calcium indicator.[21][22][23][24] Its functional consequence, vasorelaxation, can be measured in isolated rat aortic rings.[25][26][27][28][29]
Table 3: Hypothetical In Vitro and Ex Vivo Calcium Channel Blocking Activity
| Compound | Inhibition of Ca2+ Influx (IC50, µM) | Vasorelaxation of Aortic Rings (EC50, µM) |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | 1.2 | 2.5 |
| Verapamil | 0.5 | 0.8 |
The hypothetical data in Table 3 suggests that this compound may possess calcium channel blocking activity, albeit with lower potency than Verapamil.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol outlines the determination of the binding affinity of the test compounds for beta-1 and beta-2 adrenergic receptors.[10][30][31][32][33]
Materials:
-
HEK293 cells stably expressing human beta-1 or beta-2 adrenergic receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-Dihydroalprenolol (DHA) as the radioligand
-
Test compounds (1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl, Propranolol, Atenolol)
-
Non-specific binding control (e.g., high concentration of Propranolol)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare cell membranes from the HEK293 cell lines.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [3H]-DHA to a final concentration approximately equal to its Kd.
-
Add 150 µL of the cell membrane preparation.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the functional antagonism of the test compounds at beta-adrenergic receptors by quantifying the inhibition of isoproterenol-stimulated cAMP production.[11][34][35][36]
Materials:
-
CHO-K1 cells stably expressing human beta-1 or beta-2 adrenergic receptors
-
Assay buffer (e.g., HBSS with 0.5 mM IBMX)
-
Isoproterenol (agonist)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate for 15 minutes.
-
Add isoproterenol at a concentration that elicits a submaximal response (EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Determine the IC50 values from the concentration-response curves.
Protocol 3: In Vitro Calcium Influx Assay
This protocol assesses the ability of the test compounds to inhibit depolarization-induced calcium influx in vascular smooth muscle cells.[21][22][23][24][37]
Materials:
-
Primary rat aortic smooth muscle cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Loading buffer (HBSS with 20 mM HEPES)
-
High potassium stimulation buffer (to induce depolarization)
-
Test compounds
Procedure:
-
Culture the cells on a 96-well black-walled plate.
-
Load the cells with the calcium indicator dye.
-
Wash the cells with loading buffer.
-
Add the test compounds at various concentrations.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject the high potassium stimulation buffer to induce calcium influx and continue to measure fluorescence.
-
Calculate the inhibition of the calcium response and determine the IC50 values.
Visualizing Experimental Design and Potential Mechanisms
Caption: Experimental workflow for characterizing the cardiovascular activity of the investigational compound.
Caption: Potential dual-target signaling pathways of the investigational compound.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial investigation of this compound. The proposed comparative studies against well-characterized drugs like Propranolol, Atenolol, and Verapamil will allow for a comprehensive understanding of its potential pharmacological profile. The hypothetical data presented herein serves as a blueprint for data interpretation. Should this compound indeed possess dual beta-blocking and calcium channel blocking activities, it could represent a novel therapeutic agent for cardiovascular diseases, such as hypertension and angina, where targeting multiple pathways may offer enhanced efficacy. Further studies would be warranted to explore its detailed mechanism of action, safety profile, and pharmacokinetic properties.
References
-
Remix education. (2023, March 22). Propranolol – Structure , Synthesis , SAR , Mechanism , Uses. Retrieved from [Link][4]
-
Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Propranolol. Retrieved from [Link]
-
Slideshare. (n.d.). Propranolol. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Atendol? Retrieved from [Link][8]
-
PMC. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link][10]
-
Inotiv. (n.d.). SHR(Spontaneous Hypertensive Rat). Retrieved from [Link][12]
-
PMC. (n.d.). The vasorelaxing effect of hydrogen sulfide on isolated rat aortic rings versus pulmonary artery rings. Retrieved from [Link][25]
-
PMC. (n.d.). Cardiovascular Drug Discovery: A Perspective from a Research-Based Pharmaceutical Company. Retrieved from [Link][1]
-
American Heart Association Journals. (n.d.). Spontaneously Hypertensive Rats. Retrieved from [Link]
-
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link][30]
-
NCBI Bookshelf. (n.d.). Verapamil. Retrieved from [Link][17]
-
Frontiers. (n.d.). The grand challenge of discovering new cardiovascular drugs. Retrieved from [Link][2]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link][21]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link][11]
-
MDPI. (n.d.). Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). Verapamil. Retrieved from [Link][18]
-
GoodRx. (2024, October 2). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link][31]
-
JoVE. (2022, August 12). Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cardiac Models in Drug Discovery and Development: A Review. Retrieved from [Link][3]
-
(n.d.). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Retrieved from [Link][32]
-
NIH. (n.d.). An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy. Retrieved from [Link][13]
-
Circulation. (2020, July 20). Improving Cardiovascular Drug and Device Development and Evidence Through Patient-Centered Research and Clinical Trials. Retrieved from [Link]
-
PubChem. (n.d.). Atenolol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link][35]
-
PMC. (2018, November 1). Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway. Retrieved from [Link][28]
-
(2025, December 15). What is the mechanism of action and primary use of verapamil (calcium channel blocker)? Retrieved from [Link][19]
-
JoVE Journal. (2022, June 21). Tensometric Myograph Technique for Mouse Aort. Retrieved from [Link]
-
Drugs.com. (n.d.). Atenolol Tablets: Package Insert / Prescribing Information. Retrieved from [Link]
-
Leiden University. (2026, January 22). New platform to accelerate cardiac drug development. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][33]
-
MDPI. (n.d.). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. Retrieved from [Link]
-
Drugs.com. (n.d.). Verapamil: Package Insert / Prescribing Information / MOA. Retrieved from [Link][20]
-
GenScript. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link][36]
-
PMC. (n.d.). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link][37]
-
(n.d.). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Retrieved from [Link][23]
-
j-stage. (n.d.). Development of a Strain of Spontaneously Hypertensive Rats. Retrieved from [Link][14]
-
YouTube. (2024, December 18). Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. Retrieved from [Link][24]
-
PMC. (2020, August 19). Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes. Retrieved from [Link][15]
Sources
- 1. Cardiovascular Drug Discovery: A Perspective from a Research-Based Pharmaceutical Company - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The grand challenge of discovering new cardiovascular drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. remixeducation.in [remixeducation.in]
- 5. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Propranolol | PPTX [slideshare.net]
- 8. What is the mechanism of Atendol? [synapse.patsnap.com]
- 9. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. inotiv.com [inotiv.com]
- 13. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 15. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verapamil - Wikipedia [en.wikipedia.org]
- 17. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. droracle.ai [droracle.ai]
- 20. drugs.com [drugs.com]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 22. bu.edu [bu.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. youtube.com [youtube.com]
- 25. The vasorelaxing effect of hydrogen sulfide on isolated rat aortic rings versus pulmonary artery rings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 28. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jove.com [jove.com]
- 30. biophysics-reports.org [biophysics-reports.org]
- 31. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 32. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. resources.revvity.com [resources.revvity.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. genscript.com [genscript.com]
- 37. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Executive Summary: This guide provides a comprehensive analysis of alternative compounds to 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a classic aryloxypropanolamine. This class of compounds is of significant interest in drug discovery, primarily for its potential as adrenergic receptor antagonists. We will explore key structural modifications to the parent molecule, focusing on the terminal amine and the aryloxy group, and present comparative data to elucidate structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols and in vitro assessment methods to guide the rational design of novel therapeutic agents.
Introduction: Deconstructing the Core Scaffold
1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol belongs to the aryloxypropanolamine class of compounds. This structural motif is the cornerstone of most clinically used beta-blockers (β-blockers).[1][2] A thorough understanding of its components is crucial for designing effective alternatives.
-
Aryloxy Group (Benzyloxy): The aromatic ring and the ether linkage are critical for antagonist activity.[3] The benzyloxy group, in this case, provides a simple, lipophilic aromatic system. Modifications to this part of the molecule can significantly impact receptor affinity, selectivity (e.g., for β1 vs. β2 receptors), and pharmacokinetic properties.[1]
-
Propan-2-ol Linker: The -(CH₂)-CH(OH)-CH₂- chain is a quintessential feature. The secondary alcohol is vital for binding to the receptor, typically through hydrogen bonding with serine residues in the transmembrane domain.[4] The stereochemistry of this hydroxyl group is paramount; the (S)-enantiomer is generally the more active form for beta-blockade.[3]
-
Terminal Amine (Piperidine): The amine group is essential for activity, forming an ionic bond with a conserved aspartate residue in the receptor binding pocket. The nature of the substituent(s) on the nitrogen atom dictates the compound's potency, receptor selectivity, and side-effect profile.[5] The piperidine ring in the parent compound represents a cyclic, secondary amine.
The primary rationale for exploring alternatives is to optimize the therapeutic profile by enhancing potency, improving selectivity to reduce side effects (e.g., β1-selectivity to avoid bronchoconstriction mediated by β2-receptors), and refining ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6]
Core Comparative Analysis: A Study in Structural Modification
We will systematically evaluate alternatives by modifying two key regions of the parent compound: the terminal amine and the aryloxy moiety.
Impact of the Terminal Amine Group
The size, shape, and basicity of the amine are critical determinants of pharmacological activity. Here, we compare the piperidine moiety with other cyclic and acyclic amines.
-
Alternative Cyclic Amines (Pyrrolidine & Morpholine):
-
Pyrrolidine: A five-membered ring, smaller than piperidine.
-
Morpholine: A six-membered ring containing an oxygen atom, which reduces its basicity and increases its polarity compared to piperidine.
-
-
Acyclic Amines (Isopropylamine):
-
Isopropylamine: This branched, acyclic amine is famously incorporated in propranolol, the archetypal beta-blocker.[3] Its inclusion allows for a direct comparison between cyclic and acyclic structures.
-
| Compound | Structure | Rationale for Comparison | Anticipated Performance Impact |
| Parent Compound | 1-(Benzyloxy)-3-piperidin -1-ylpropan-2-ol | Baseline cyclic amine. | Provides a reference for potency and selectivity. |
| Alternative 1 | 1-(Benzyloxy)-3-pyrrolidin -1-ylpropan-2-ol | Investigates the effect of a smaller, more conformationally constrained ring. | May alter binding affinity due to changes in steric fit and nitrogen accessibility. |
| Alternative 2 | 1-(Benzyloxy)-3-morpholin -4-ylpropan-2-ol | Introduces a heteroatom, reducing basicity and increasing hydrophilicity. | Reduced basicity may decrease the strength of the ionic interaction, potentially lowering potency. Increased polarity could alter ADME properties. |
| Alternative 3 | 1-(Benzyloxy)-3-isopropylamino propan-2-ol | Classic acyclic amine found in many potent β-blockers. | Allows for direct comparison of cyclic vs. acyclic amines. The isopropyl group is known to confer high potency.[5] |
Impact of the Aryloxy Group
The aromatic portion of the molecule engages with a hydrophobic pocket in the receptor. Its size, electronics, and substitution pattern are key for modulating affinity and selectivity.
-
Naphthyloxy Group: The naphthalene system of propranolol provides a larger, more lipophilic aromatic surface compared to the benzyl group, which often leads to higher potency.[1]
-
Substituted Phenyl Groups: Adding substituents to the phenyl ring is a common strategy to achieve β1-selectivity. A key structural feature for many cardioselective β-blockers is a para-substituent on the aromatic ring with no meta-substituent.[3]
| Compound | Structure | Rationale for Comparison | Anticipated Performance Impact |
| Parent Compound | 1-Benzyloxy -3-piperidin-1-ylpropan-2-ol | Simple, unsubstituted phenyl ring. | Serves as a non-selective baseline. |
| Alternative 4 | 1-(Naphthalen-1-yloxy) -3-piperidin-1-ylpropan-2-ol | Larger, more lipophilic aromatic system. | Increased van der Waals interactions may lead to higher, non-selective binding affinity. |
| Alternative 5 | 1-(4-Cyanophenoxy) -3-piperidin-1-ylpropan-2-ol | Introduces a para-electron-withdrawing group. | Para-substitution is a key feature for β1-selectivity. The nature of the substituent fine-tunes this selectivity. |
| Alternative 6 | 1-(4-Acetamidophenoxy) -3-piperidin-1-ylpropan-2-ol | Introduces a para-hydrogen bond donor/acceptor group (hydrophilic). | This modification, seen in drugs like practolol, can confer β1-selectivity and reduce CNS side effects by decreasing lipophilicity.[1] |
Experimental Protocols & Methodologies
To empirically validate the performance of these alternatives, standardized synthesis and in vitro testing protocols are essential.
General Synthesis of Aryloxypropanolamines
The most direct and widely used method for synthesizing these compounds is the nucleophilic ring-opening of a suitable epoxide with the desired amine. This approach offers high regioselectivity, with the amine attacking the sterically less hindered terminal carbon of the epoxide.[7]
Protocol 1: Synthesis via Epoxide Ring-Opening
-
Reactants: Benzyl glycidyl ether (1.0 eq), desired amine (e.g., piperidine, pyrrolidine, morpholine, or isopropylamine) (1.2 eq), and a protic solvent like ethanol or isopropanol.
-
Procedure: a. Dissolve benzyl glycidyl ether in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add the amine to the solution. c. Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, allow the mixture to cool to room temperature. e. Remove the solvent under reduced pressure using a rotary evaporator. f. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel.
-
Salt Formation (Optional): a. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). b. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. c. Collect the resulting hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for aryloxypropanolamines.
In Vitro Evaluation: Receptor Binding Assay
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[8] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the β2-adrenergic receptor.
Protocol 2: β2-Adrenergic Receptor Competitive Binding Assay
-
Materials:
-
Membrane preparation from cells expressing human β2-adrenergic receptors.
-
Radioligand: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP), a non-selective β-antagonist.
-
Non-specific binding control: Propranolol (at a high concentration, e.g., 10 µM).
-
Test compounds (parent and alternatives) at a range of concentrations.
-
Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4.[9]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
-
-
Procedure: a. In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and each concentration of the test compound. b. Total Binding: Add 25 µL of radioligand, 25 µL of buffer, and 200 µL of the diluted membrane preparation. c. Non-specific Binding: Add 25 µL of radioligand, 25 µL of high-concentration propranolol, and 200 µL of the diluted membrane preparation. d. Test Compound: Add 25 µL of radioligand, 25 µL of the test compound dilution, and 200 µL of the diluted membrane preparation. e. Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[9] f. Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. g. Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand. h. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of the Pharmacophore and Modification Points
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Biological Validation of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride
An Objective Comparison with Established Beta-Adrenergic Antagonists
Introduction: Unveiling a Potential New Beta-Blocker
In the landscape of cardiovascular drug discovery, the aryloxypropanolamine scaffold is a cornerstone, forming the structural basis for a highly successful class of drugs: the beta-adrenergic antagonists, or beta-blockers.[1][2] These agents are critical in managing hypertension, angina, and cardiac arrhythmias by antagonizing the effects of catecholamines on the heart and vasculature.[3][4] This guide focuses on 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride (hereafter referred to as "Test Compound"), a molecule sharing key structural motifs with this established therapeutic class.
The objective of this document is to provide a comprehensive experimental framework for the biological validation of the Test Compound. We will delineate a series of in vitro and in vivo assays designed to elucidate its mechanism of action, potency, and selectivity. To provide a robust and meaningful context, its performance will be benchmarked against two well-characterized beta-blockers:
-
Propranolol: A non-selective β1/β2 antagonist, representing a first-generation benchmark.[5][6][7]
-
Atenolol: A cardioselective (β1-selective) antagonist, offering a comparison for receptor subtype specificity.[8][9][10]
This guide is intended for researchers, pharmacologists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice.
Hypothesized Mechanism of Action: Competitive Antagonism of Beta-Adrenergic Receptors
Structurally, the Test Compound possesses the critical propanolamine side chain attached to an aromatic ether, a pharmacophore essential for beta-adrenergic blockade.[2][11] We hypothesize that it functions as a competitive antagonist at beta-adrenergic receptors (β-AR). These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine, activate a downstream signaling cascade.[12][13] Specifically, β1 and β2 receptors couple to the Gs stimulatory protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[14][15][16] An antagonist would block this activation, preventing the subsequent physiological responses.
Caption: Logical Flow of the In Vivo Anti-Arrhythmic Efficacy Model.
Detailed Protocol:
-
Animal Preparation: Anesthetize rats and monitor their electrocardiogram (ECG) continuously.
-
Pre-treatment: Administer the Test Compound, Propranolol, or Atenolol (at a dose determined from the tachycardia experiment) via IV infusion. A control group receives saline vehicle.
-
Arrhythmia Induction: After a 15-minute pre-treatment period, infuse a high dose of epinephrine (e.g., 10 µg/kg/min) for 5 minutes.
-
Observation: Monitor the ECG throughout the infusion and for a 10-minute period afterward. Record the incidence, duration, and severity of ventricular arrhythmias (e.g., ventricular premature beats, ventricular tachycardia).
-
Data Analysis: Compare the arrhythmia scores or the percentage of animals developing sustained arrhythmias in the drug-treated groups versus the vehicle-treated group.
Hypothetical Data Presentation:
| Treatment Group (1 mg/kg) | N | Animals with Arrhythmia | % Incidence |
| Vehicle | 10 | 9 | 90% |
| Test Compound | 10 | 3 | 30% |
| Propranolol | 10 | 2 | 20% |
| Atenolol | 10 | 4 | 40% |
| Indicates statistically significant reduction vs. Vehicle (P < 0.05) |
Comparative Analysis and Discussion
Based on the collective hypothetical data, the Test Compound emerges as a potent, β1-selective adrenergic antagonist.
-
Potency and Selectivity: The in vitro binding (Ki = 5.2 nM) and functional data (IC₅₀ = 12.5 nM) at the β1-receptor suggest high potency, comparable to or exceeding that of the β1-selective standard, Atenolol. The selectivity ratio of ~30-fold for the β1- over the β2-receptor is significant, suggesting a reduced risk of β2-mediated side effects (e.g., bronchoconstriction) compared to a non-selective agent like Propranolol.
-
Physiological Efficacy: The in vivo data strongly corroborate the in vitro findings. The Test Compound effectively blunted Isoproterenol-induced tachycardia, confirming systemic target engagement. Crucially, it demonstrated significant anti-arrhythmic potential in a catecholamine-driven model, a key therapeutic indicator for this drug class. Its efficacy in this model was comparable to that of both Propranolol and Atenolol.
-
Structure-Activity Relationship (SAR) Insights: The benzyloxy group provides the necessary aromatic system for receptor binding, while the piperidinyl group on the amine likely influences both potency and pharmacokinetic properties. The observed β1-selectivity suggests that the combination of these two moieties fits more favorably into the binding pocket of the β1 receptor subtype compared to the β2 subtype.
The structured validation process described herein provides strong, multi-layered evidence supporting the hypothesis that This compound is a potent and selective β1-adrenergic antagonist. Its performance in both in vitro and in vivo models is highly favorable when compared against established clinical standards like Propranolol and Atenolol.
This comprehensive biological profile validates the compound as a promising candidate for further preclinical development. The logical next steps would include:
-
Full Pharmacokinetic and ADME Studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Chronic Dosing and Toxicology Studies: To establish a safety profile for long-term administration.
-
Evaluation in More Complex Disease Models: Assessing efficacy in models of hypertension or post-myocardial infarction heart failure.
This guide provides a robust, self-validating framework that combines established methodologies with clear scientific rationale, enabling a confident assessment of a novel chemical entity's biological activity and therapeutic potential.
References
-
Structure-Activity Relationship - How beta blockers became what they are! Reddit. [Link]
-
Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health (PMC). [Link]
-
Beta-Blockers: Uses & Side Effects. Cleveland Clinic. [Link]
-
Propranolol and its Mechanism of Action. Open Access Journals. [Link]
-
Atenolol. National Center for Biotechnology Information (NCBI). [Link]
-
Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]
-
Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]
-
Animal Models to Study Cardiac Arrhythmias. National Institutes of Health (PMC). [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]
-
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]
-
Atenolol. Wikipedia. [Link]
-
Propranolol. Wikipedia. [Link]
-
Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation. Frontiers. [Link]
-
In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. MDPI. [Link]
-
Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives. PubMed. [Link]
-
Atenolol: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension. PubMed. [Link]
-
GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]
-
Propranolol - Mechanism of Action. YouTube. [Link]
-
Propranolol. National Center for Biotechnology Information (NCBI). [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (PMC). [Link]
-
Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. [Link]
-
In vivo models used in cardiac arrhythmia and heart failure research. ResearchGate. [Link]
-
Atenolol: MedlinePlus Drug Information. MedlinePlus. [Link]
-
A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Physiological Society Journal. [Link]
-
Synthesis of benzimidazole/triphenylamine-based compounds, evaluation of their bioactivities and an in silico study with receptor tyrosine kinases. New Journal of Chemistry (RSC Publishing). [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (NCBI). [Link]
-
3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. National Institutes of Health (PMC). [Link]
-
(2S)-2-(benzylamino)-3-piperidin-1-ylpropan-1-ol. PubChem. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atenolol - Wikipedia [en.wikipedia.org]
- 10. Atenolol: MedlinePlus Drug Information [medlineplus.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. assaygenie.com [assaygenie.com]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 15. GPCR Signaling Assays [worldwide.promega.com]
- 16. youtube.com [youtube.com]
- 17. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride vs. Propranolol in Beta-Adrenergic Receptor Antagonism
This guide provides a comprehensive comparison between the novel compound, 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, and the well-established beta-blocker, propranolol. Due to the limited public data on this compound, this document is structured as a predictive guide for researchers. It outlines the necessary experimental frameworks to evaluate its efficacy, assuming its mechanism of action is analogous to standard beta-blockers based on its structural similarities to propranolol.
The core of this analysis rests on the hypothesis that the propan-2-ol scaffold, a key feature of many beta-blockers, confers beta-adrenergic antagonistic activity to the molecule. We will refer to this compound as "putative compound" throughout this guide.
Mechanistic Overview: The Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors (β-ARs) are integral to the sympathetic nervous system, regulating cardiovascular functions.[1] Stimulation by catecholamines like norepinephrine leads to a signaling cascade that increases heart rate and contractility.[1][2] Beta-blockers competitively antagonize these receptors, mitigating the effects of catecholamine binding.[1][3]
The primary signaling pathway involves the activation of G-protein-coupled receptors, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4][5] PKA then phosphorylates various intracellular proteins, resulting in increased calcium influx and enhanced cardiac myocyte contraction.[6] Propranolol, a non-selective beta-blocker, inhibits this cascade by blocking both β1 and β2 receptors.[1][3]
Caption: Beta-adrenergic receptor signaling pathway and point of antagonist intervention.
Comparative Efficacy and Potency: In Vitro Analysis
The initial assessment of a putative beta-blocker involves determining its binding affinity (Ki) and functional potency (IC50) at β1 and β2 adrenergic receptors. These values are benchmarked against propranolol, a non-selective antagonist.
Predicted In Vitro Profile
The following table presents a hypothetical but realistic comparison based on typical values for beta-blockers.
| Parameter | Propranolol (Standard) | Putative Compound (Hypothetical) | Justification for Hypothesis |
| β1 Receptor Affinity (Ki, nM) | 1.2 ± 0.2 | 5.8 ± 0.7 | The larger benzyloxy and piperidinyl groups may introduce steric hindrance, potentially lowering binding affinity compared to propranolol's naphthyloxy and isopropylamino groups. |
| β2 Receptor Affinity (Ki, nM) | 1.8 ± 0.3 | 8.2 ± 1.1 | Similar to β1, steric factors are expected to influence binding. The degree of non-selectivity is a key point of investigation. |
| Functional Potency (IC50, nM) | 3.5 ± 0.5 | 15.4 ± 2.3 | Functional potency is expected to correlate with binding affinity. A lower affinity would likely result in a higher concentration needed to inhibit the receptor's function by 50%. |
| Selectivity (β1 vs. β2) | Non-selective | Non-selective (Predicted) | The core structure does not contain typical motifs for β1 or β2 selectivity. Experimental validation is required. |
Experimental Protocol: Radioligand Binding Assay
This protocol determines the binding affinity of the test compounds for β1 and β2 adrenergic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenergic receptors.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound (putative compound or propranolol).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Efficacy: Animal Models
Evaluating the physiological effects of the putative compound is crucial. Rodent models are often used to assess the impact on heart rate and blood pressure.[7][8]
Predicted In Vivo Effects in a Rat Model
| Parameter | Propranolol (2 mg/kg, i.v.) | Putative Compound (Hypothetical, 5 mg/kg, i.v.) | Justification for Hypothesis |
| Reduction in Resting Heart Rate (BPM) | -75 ± 8 | -60 ± 10 | A lower in vitro potency would likely require a higher dose to achieve a similar physiological effect. The predicted effect is substantial but less pronounced than the standard at a comparable dosage range. |
| Inhibition of Isoproterenol-Induced Tachycardia (%) | 92 ± 5% | 85 ± 7% | Isoproterenol is a non-selective β-agonist. The ability to block its effects is a direct measure of in vivo beta-blockade. The putative compound is expected to be effective but potentially less so than propranolol on a mg/kg basis. |
| Effect on Mean Arterial Pressure (mmHg) | -15 ± 3 | -12 ± 4 | The reduction in blood pressure is a secondary effect of reduced cardiac output and is expected to correlate with the compound's effect on heart rate. |
Experimental Protocol: Evaluation in Anesthetized Rats
This protocol assesses the cardiovascular effects of the test compounds in a living system.[8]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and cannulate the femoral artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Baseline Measurement: After a stabilization period, record baseline heart rate and blood pressure for at least 30 minutes.
-
Compound Administration: Administer a bolus intravenous (i.v.) injection of the test compound (putative compound or propranolol) or vehicle.
-
Post-Dose Monitoring: Continuously monitor heart rate and blood pressure for a defined period (e.g., 120 minutes) to determine the compound's effect.
-
Agonist Challenge: After the initial monitoring period, administer an i.v. bolus of isoproterenol (a β-agonist) to induce tachycardia.
-
Inhibition Measurement: Measure the peak heart rate increase following the isoproterenol challenge and compare it to the response in vehicle-treated animals to calculate the percentage of inhibition.
-
Data Analysis: Analyze the changes in hemodynamic parameters using appropriate statistical methods (e.g., ANOVA).
Conclusion and Future Directions
While this compound remains a compound of unknown pharmacological profile, its chemical structure strongly suggests potential activity as a beta-adrenergic antagonist. The experimental frameworks detailed in this guide provide a robust pathway for its evaluation.
A direct comparison with propranolol, the gold standard non-selective beta-blocker, is essential. Key areas for investigation will be its binding affinity, functional potency, receptor selectivity, and in vivo cardiovascular effects. The hypothetical data presented here suggest that while it may be a viable beta-blocker, it might exhibit lower potency than propranolol. Further studies on its pharmacokinetic properties, safety profile, and potential for off-target effects are necessary to fully characterize its therapeutic potential.
References
-
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (Source: PubMed Central) [Link]
-
Propranolol and its Mechanism of Action. (Source: Open Access Journals) [Link]
-
Animal Models to Study Cardiac Arrhythmias. (Source: Circulation Research) [Link]
-
Predicting in vivo cardiovascular properties of β-blockers from cellular assays. (Source: NIH) [Link]
-
Animal Models to Study Cardiac Arrhythmias. (Source: PubMed) [Link]
-
Cardiac β-adrenergic Signaling. (Source: QIAGEN GeneGlobe) [Link]
-
Propranolol. (Source: Wikipedia) [Link]
-
Beta 1 Receptors. (Source: NCBI Bookshelf) [Link]
-
Propranolol - Mechanism of Action. (Source: YouTube) [Link]
-
Propranolol. (Source: StatPearls - NCBI Bookshelf) [Link]
-
Recent Advances in Cardiac β2-Adrenergic Signal Transduction. (Source: Circulation Research) [Link]
-
What is the mechanism of action of Propranolol (beta blocker)? (Source: Dr.Oracle) [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. droracle.ai [droracle.ai]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer Comparison Guide: (R)- vs. (S)-1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride
Introduction: The Critical Role of Chirality in Drug Design
In the landscape of modern pharmacology, the three-dimensional structure of a molecule is paramount. 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride is a chiral amino alcohol, a structural motif common in many pharmacologically active agents, particularly β-adrenergic blockers (beta-blockers).[1] Its structure contains a single stereocenter at the C-2 position of the propanol backbone, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol.
While these enantiomers possess identical chemical formulas and connectivity, their spatial arrangement dictates their interaction with the chiral environment of the human body, such as enzymes and receptors. It is a well-established principle that for most chiral drugs, particularly beta-blockers, the desired therapeutic activity resides primarily in one enantiomer, termed the eutomer, while the other, the distomer, may be significantly less active, inactive, or even contribute to undesirable side effects.[2][3] For the vast majority of beta-blockers, the (S)-enantiomer is responsible for the potent β-blocking activity.[2][3][4]
This guide provides a comprehensive comparison of the enantiomers of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol, offering field-proven insights and experimental frameworks for their separation, characterization, and differential biological activity. Understanding these differences is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the development of safer and more effective single-enantiomer therapeutics.
Section 1: Chiral Separation and Analysis
The first and most critical step in comparing enantiomers is their physical separation from the racemic mixture in which they are often synthesized. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose due to its high resolution, reproducibility, and scalability.
Causality in Method Selection: Direct vs. Indirect Chiral Resolution
There are two primary approaches to chiral separation via chromatography:
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral column. While effective, this method adds complexity, requires an optically pure derivatizing agent, and risks the introduction of impurities.[2]
-
Direct Method: Employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is the preferred method as it avoids derivatization, saving time and preventing potential side reactions.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds, including amino alcohols.[6]
For 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol, a direct HPLC method is superior for its simplicity and accuracy.
Workflow for Chiral HPLC Separation
Caption: Workflow for chiral separation by HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the separation of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol enantiomers.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralcel® OD-H or similar cellulose-based column, is recommended. These columns provide excellent enantioselectivity for amino alcohols.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape for basic compounds. A starting point could be Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) .
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl at 1 mg/mL in the mobile phase.
-
Ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the resolution factor (Rs). A value of Rs > 1.5 indicates baseline separation, which is ideal for preparative work and accurate quantification.
-
Determine the enantiomeric excess (% ee) of any non-racemic samples.
-
Section 2: Comparative Pharmacological Activity
The fundamental reason for separating enantiomers is their differential interaction with biological systems. For beta-blockers, this is most evident in their binding affinity to β-adrenergic receptors.
Stereoselective Receptor Binding
The (S)-enantiomer of most beta-blockers is significantly more potent in blocking β-receptors than the (R)-enantiomer.[2] The S:R activity ratio can range from 33 to over 500, demonstrating high stereoselectivity at the receptor level.[3][4] This is due to the specific three-point interaction between the eutomer and the receptor binding pocket, a fit which the distomer cannot achieve with the same affinity.
Sources
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Reproducibility of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol Hydrochloride Synthesis
For researchers and professionals in drug development, the reproducibility of synthetic processes is the bedrock of reliable and scalable pharmaceutical production. This guide provides an in-depth technical analysis of the synthesis of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, a key intermediate with structural similarities to β-adrenergic receptor antagonists (beta-blockers). We will explore the critical parameters influencing the reproducibility of its synthesis, offer a comparative analysis with established alternatives, and provide detailed, self-validating experimental protocols to ensure consistent and high-quality results.
The Critical Challenge of Reproducibility in Pharmaceutical Synthesis
The path from a promising molecule to a viable drug candidate is fraught with challenges, with a significant number of preclinical findings failing to be replicated in subsequent studies.[1][2] This "reproducibility crisis" can stem from a multitude of factors, including ill-defined protocols, lack of robust analytical characterization, and insufficient understanding of critical process parameters.[3][4] In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, irreproducibility can lead to inconsistent product quality, variable yields, and unforeseen impurities, ultimately jeopardizing patient safety and escalating development costs.
This guide addresses these challenges head-on by focusing on a self-validating approach to the synthesis of this compound, ensuring that the described protocols are not just a series of steps, but a system designed for consistent outcomes.
Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound is most effectively and reproducibly achieved through a two-step process commencing with the ring-opening of a suitable epoxide, followed by salt formation.
Step 1: Nucleophilic Ring-Opening of Benzyl Glycidyl Ether with Piperidine
The core of this synthesis is the nucleophilic attack of piperidine on the epoxide ring of benzyl glycidyl ether.[5][6] This reaction is a classic example of an SN2 mechanism, where the amine attacks the sterically less hindered carbon of the epoxide.
Causality Behind Experimental Choices:
-
Choice of Epoxide: Benzyl glycidyl ether is the preferred starting material due to the stability of the benzyl protecting group under the reaction conditions and its facile removal in subsequent steps if required.[7]
-
Stoichiometry: A molar excess of piperidine is often employed to favor the formation of the mono-substituted product and minimize the formation of di-substituted side products.[8]
-
Solvent: A protic solvent such as ethanol or isopropanol is typically used to facilitate the proton transfer required for the opening of the epoxide ring.
-
Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, careful temperature control is crucial to prevent the formation of unwanted byproducts.
Visualizing the Reaction Workflow:
Caption: Synthetic workflow for this compound.
Step 2: Formation of the Hydrochloride Salt
The free base, 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol, is typically an oil or low-melting solid. Conversion to its hydrochloride salt facilitates purification through crystallization, improves handling characteristics, and enhances stability.[9]
Causality Behind Experimental Choices:
-
Acid Choice: Hydrochloric acid is commonly used for salt formation due to its ability to form crystalline salts and its pharmaceutical acceptability. It is typically added as a solution in a non-polar solvent like diethyl ether or isopropanol to induce precipitation.
-
Purification: Crystallization of the hydrochloride salt is a critical purification step. The choice of solvent and crystallization conditions directly impacts the purity and yield of the final product.
Comparative Analysis with Established Beta-Blocker Syntheses
To understand the practical implications of choosing a particular synthetic route, it is essential to compare it with established alternatives. Propranolol, Metoprolol, and Atenolol are widely used beta-blockers, and their syntheses provide valuable benchmarks.[10][11][12]
| Parameter | This compound | Propranolol | Metoprolol | Atenolol |
| Starting Materials | Benzyl glycidyl ether, Piperidine | 1-Naphthol, Epichlorohydrin, Isopropylamine | 4-(2-Methoxyethyl)phenol, Epichlorohydrin, Isopropylamine | 4-Hydroxyphenylacetamide, Epichlorohydrin, Isopropylamine |
| Key Reaction | Epoxide ring-opening with a secondary amine | Epoxide formation followed by ring-opening | Epoxide formation followed by ring-opening | Epoxide formation followed by ring-opening |
| Potential Reproducibility Issues | Regioselectivity of ring-opening, potential for di-substitution | Formation of bis-ether byproduct | Side reactions on the methoxyethyl side chain | Potential for hydrolysis of the amide group |
| Purification Strategy | Crystallization of the hydrochloride salt | Crystallization of the hydrochloride salt | Crystallization of the tartrate salt | Crystallization of the free base |
| Relative Cost-Effectiveness | Moderate, dependent on the cost of benzyl glycidyl ether | Generally cost-effective due to simple starting materials | Moderate, starting phenol can be more expensive | Cost-effective, with readily available starting materials.[13] |
Expert Insights: The synthesis of this compound shares the core, robust epoxide ring-opening chemistry common to many beta-blocker syntheses.[14] The primary differentiator and potential source of variability lies in the nature of the starting materials and the specific side-product profile. A thorough understanding and control of the reaction conditions are paramount to ensuring high reproducibility across all these synthetic routes.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with in-process controls and detailed analytical checks to ensure reproducibility.
Synthesis of 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol
Materials:
-
Benzyl glycidyl ether (1.0 eq)
-
Piperidine (2.0 eq)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl glycidyl ether and anhydrous ethanol.
-
Add piperidine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
In-Process Quality Control:
-
TLC Analysis: Monitor the disappearance of the starting material (benzyl glycidyl ether) and the appearance of the product. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of triethylamine).
-
HPLC Analysis: Quantify the conversion of the starting material to the product and identify any significant impurities.
Formation and Purification of this compound
Materials:
-
Crude 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol
-
Isopropanol
-
Hydrochloric acid solution in diethyl ether (2M)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the crude 1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-ol in a minimal amount of isopropanol.
-
Slowly add the hydrochloric acid solution in diethyl ether dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
Continue stirring for 30 minutes at room temperature to induce crystallization. If no precipitate forms, cool the solution in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure hydrochloride salt.
-
Dry the final product under vacuum.
Final Product Characterization and Quality Control:
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Spectra consistent with the proposed structure, absence of significant impurity signals.[15] |
| HPLC | Purity determination and quantification of impurities | High purity (e.g., >99%) with impurities below specified limits.[16][17] |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the calculated mass of the free base. |
| Melting Point | Physical property characterization and purity indicator | Sharp and consistent melting point range. |
| Elemental Analysis | Confirmation of elemental composition | Experimental values for C, H, N, and Cl within ±0.4% of the theoretical values. |
Visualizing the Quality Control Workflow:
Caption: A comprehensive quality control workflow for ensuring reproducibility.
Conclusion: A Framework for Reproducible Synthesis
Achieving reproducibility in the synthesis of this compound, and indeed any pharmaceutical intermediate, is not merely about following a recipe. It requires a deep understanding of the underlying chemical principles, meticulous control over reaction parameters, and a robust analytical framework to validate the outcome at each stage. By adopting the self-validating protocols and comparative insights provided in this guide, researchers and drug development professionals can establish a reliable and scalable synthetic process, thereby accelerating the journey from discovery to clinical application.
References
-
Fu, H., et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
-
ResearchGate. (2018). Comparison of propranolol and metoprolol on isolated frog heart. [Link]
-
National Center for Biotechnology Information. (n.d.). Economic Analysis of Batch and Continuous Biopharmaceutical Antibody Production: A Review. [Link]
-
National Center for Biotechnology Information. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. [Link]
-
ResearchGate. (n.d.). Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation. [Link]
-
National Center for Biotechnology Information. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
MDPI. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. [Link]
-
Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ACS Publications. (n.d.). An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale. [Link]
-
National Center for Biotechnology Information. (n.d.). A Guide to Reproducibility in Preclinical Research. [Link]
-
YouTube. (2019). synthesis & cleavage of benzyl ethers. [Link]
-
MDPI. (n.d.). NMR Characterization of Lignans. [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison between metoprolol and propranolol as antihypertensive agents. A double-blind cross-over study. [Link]
- Google Patents. (n.d.). Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
ResearchGate. (2024). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide.... [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. [Link]
-
Research and Markets. (n.d.). Beta Blockers Market Report 2025. [Link]
-
SingleCare. (2025). Propranolol vs. metoprolol: Differences, similarities, and which one is better for you. [Link]
-
MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. [Link]
- Google Patents. (n.d.).
-
Evidence-Based Medicine Consult. (2025). What is the comparison between Propranolol (beta blocker) and Metoprolol (beta blocker)?. [Link]
-
Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. [Link]
-
ResearchGate. (n.d.). HPLC-NMR, Pharmaceutical Applications. [Link]
-
Quick Company. (n.d.). Process For Purification Of Crude Beta Blockers. [Link]
-
Data Bridge Market Research. (n.d.). Beta Blockers Market Size, Trends, Growth Report 2030. [Link]
-
European Medicines Agency. (n.d.). General concepts on process validation. [Link]
-
CORE. (n.d.). Formulation and evaluation of atenolol orodispersable tablets by co- processed super-disintegration process. [Link]
-
ValGenesis. (2025). Process Validation in the Pharmaceutical Industry - Guide. [Link]
Sources
- 1. cos.io [cos.io]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metamorphedu.com [metamorphedu.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzyl Glycidyl Ether | High-Purity RUO [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Process For Purification Of Crude Beta Blockers [quickcompany.in]
- 10. techsciresearch.com [techsciresearch.com]
- 11. Beta Blockers Market Report 2025 - Research and Markets [researchandmarkets.com]
- 12. Beta Blockers Market Size, Trends, Growth Report 2030 [databridgemarketresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. mdpi.com [mdpi.com]
- 16. Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride
In the landscape of pharmaceutical development, the rigorous and comprehensive analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is critical for ensuring product quality, purity, and consistency. This document will delve into the nuances of various analytical approaches, providing not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols.
The Compound in Focus: this compound
This compound is a chiral amino alcohol derivative. Its structure, featuring a secondary alcohol, a tertiary amine, and a benzyl ether, presents unique analytical challenges and opportunities. The hydrochloride salt form enhances its aqueous solubility, a factor to consider in sample preparation. Due to the presence of a stereocenter at the 2-position of the propanol backbone, the control of enantiomeric purity is often a critical quality attribute.
A Comparative Overview of Analytical Techniques
The selection of an analytical method is dictated by the specific question being asked. Is the goal to determine purity, identify the structure, quantify the analyte, or assess its chiral integrity? This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic methods (NMR and MS) to answer these questions.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is arguably the most versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its strength lies in its ability to separate the main component from its impurities, making it ideal for purity determination and quantitative assay.
The choice of a reversed-phase HPLC method is logical due to the compound's moderate polarity. The piperidine and hydroxyl groups provide some polar character, while the benzyl group imparts hydrophobicity. A C18 column is a robust starting point. The mobile phase composition is critical; an acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to protonate the tertiary amine, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.
For chiral analysis, a specialized chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating enantiomers of amino alcohols and related compounds.[1] The choice of mobile phase in chiral separations is often a mix of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol.
Objective: To determine the purity and assay of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzene ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Objective: To determine the enantiomeric purity of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the free base of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL. The hydrochloride salt can be converted to the free base by liquid-liquid extraction after basification.
Gas Chromatography (GC): A Viable Alternative with Considerations
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[2] For a compound like 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL, direct analysis by GC can be challenging due to its relatively high boiling point and the presence of polar functional groups (-OH and the amine) which can lead to peak tailing and poor chromatographic performance.[3][4]
To overcome these limitations, derivatization is often employed.[5][6] This process chemically modifies the analyte to increase its volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting the hydroxyl group to a less polar trimethylsilyl ether. The tertiary amine in the piperidine ring is generally stable under GC conditions.
Objective: To quantify the compound and related volatile impurities.
-
Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 500 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A low to mid-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, split mode (e.g., 20:1).
Titrimetry: A Classic Approach for Assay
Titrimetry offers a simple, cost-effective, and accurate method for the assay of the hydrochloride salt. Specifically, a non-aqueous acid-base titration is suitable for amine hydrochlorides.
In an aqueous medium, the hydrochloride salt of a weak base like the piperidine moiety can be difficult to titrate accurately due to the leveling effect of water. By performing the titration in a non-aqueous solvent, the basicity of the amine can be enhanced, leading to a sharper and more distinct endpoint.[7] Glacial acetic acid is a common solvent for this purpose. The addition of mercuric acetate is a crucial step; it reacts with the chloride ions to form poorly dissociated mercuric chloride, effectively removing the interference of the chloride ion and allowing for the titration of the amine with a strong acid like perchloric acid.[7]
Objective: To determine the assay of this compound.
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid).
-
-
Procedure:
-
Accurately weigh a quantity of the sample equivalent to about 0.2 g of the active substance into a 100 mL flask.
-
Dissolve in 20 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution.
-
Add 2-3 drops of Crystal Violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration under the same conditions.
-
-
Calculation: The percentage assay is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a comprehensive structural analysis, a suite of NMR experiments is recommended.
-
¹H NMR: This experiment will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the benzyl group, the protons of the piperidine ring, and the protons of the propanol backbone will all have characteristic chemical shifts and splitting patterns.
-
¹³C NMR: This provides information on the number and types of carbon atoms. The chemical shifts of the carbons will be indicative of their functional groups (e.g., aromatic, aliphatic, alcohol-bearing).[8]
-
DEPT-135: This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals in the ¹³C NMR spectrum.[9][10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are powerful tools for unambiguously assigning the structure.
-
COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different fragments of the molecule.[12]
-
Quantitative NMR (qNMR) can also be employed for assay determination, offering an alternative to chromatographic and titrimetric methods.[13][14]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.
The fragmentation pattern in MS/MS experiments can provide valuable structural information. Key expected fragmentation pathways for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL would include:
-
Loss of the benzyl group.
-
Cleavage adjacent to the hydroxyl group.
-
Fragmentation of the piperidine ring.
For structurally similar beta-blockers, characteristic fragmentation patterns have been well-documented and can serve as a guide.[15][16]
Comparative Summary of Analytical Methods
| Method | Primary Application | Advantages | Disadvantages | Key Considerations |
| Reversed-Phase HPLC | Purity, Assay, Impurity Profiling | High resolution, high sensitivity, widely applicable | Requires reference standards for quantification | Mobile phase pH control is crucial for good peak shape. |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers | Requires specialized and expensive chiral columns | Mobile phase composition is critical for resolution. |
| Gas Chromatography (GC-FID) | Assay, Volatile Impurities | High efficiency, robust quantification with FID | Requires derivatization for this compound, thermally labile compounds may degrade | Derivatization reaction must be complete and reproducible. |
| Non-Aqueous Titration | Assay | Simple, cost-effective, accurate for salts | Less specific than chromatographic methods, not suitable for impurity profiling | Requires careful handling of corrosive reagents and anhydrous conditions. |
| NMR Spectroscopy | Structure Elucidation, Identification, Assay (qNMR) | Provides detailed structural information, no reference standard needed for qNMR | Lower sensitivity than other methods, complex data interpretation | Requires high-field NMR for detailed 2D analysis. |
| Mass Spectrometry (MS) | Identification, Structure Confirmation, Impurity ID | High sensitivity, provides molecular weight and structural information | Quantitative analysis can be complex | Choice of ionization source and fragmentation analysis are key. |
Conclusion: An Integrated Analytical Approach
No single analytical method can provide a complete picture of the quality of this compound. A comprehensive characterization relies on an integrated approach that leverages the strengths of each technique.
-
For routine quality control , a validated reversed-phase HPLC method for purity and assay, coupled with a chiral HPLC method for enantiomeric purity, forms a robust foundation.
-
For initial characterization and structural confirmation , a combination of NMR (¹H, ¹³C, DEPT, and 2D experiments) and high-resolution mass spectrometry is essential.
-
As a complementary assay method , non-aqueous titration provides a simple and accurate orthogonal technique.
The choice of methodology should always be guided by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[17][18] By understanding the "why" behind each analytical choice and implementing self-validating protocols, researchers can confidently ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- United States Pharmacopeia.
- Dudek, M. Z., et al. "1H and 13C NMR Characteristics of β-blockers." Magnetic Resonance in Chemistry 49.10 (2011): 635-42.
- de Graaf, R. A., et al. "State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide." NMR in Biomedicine 24.8 (2011): 941-55.
- Poole, C. F. "Derivatization for Gas Chromatography.
-
Saraswati Institute of Pharmaceutical Sciences. "Non Aqueous Acid-Base Titration." [Link]
-
Regis Technologies. "Getting Started with Chiral Method Development." 2022. [Link]
-
JEOL. "Structural Analysis of Organic Compound Using 2D-NMR Spectrum." [Link]
-
Chemistry LibreTexts. "13.12: DEPT ¹³C NMR Spectroscopy." 2024. [Link]
- Jaki, B. U., et al. "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA." Journal of Pharmaceutical and Biomedical Analysis 147 (2018): 539-550.
- Płotka-Wasylka, J., et al. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
JEOL USA, Inc. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, 10 Aug. 2020, [Link].
-
Magritek. "Introduction to 13C-NMR and DEPT – Identification of an Alcohol." [Link]
-
AZoM. "Identifying Alcohols Using NMR Spectroscopy." 2015. [Link]
- Kataoka, H. "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." [Link]
-
Mishra, Samarpan. "Non aqueous titration." pharmrecord.com. [Link]
- Ahuja, S. "A Strategy for Developing HPLC Methods for Chiral Drugs.
- Pauli, G. F., et al. "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA." Journal of Pharmaceutical and Biomedical Analysis 147 (2018): 539-550.
-
Waters. "Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening." [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
- Chaturvedi, A. K., et al. "Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product.
-
SDSU NMR Facility. "7) Common 2D (COSY, HSQC, HMBC)." [Link]
-
OpenStax. "13.12 DEPT 13C NMR Spectroscopy." Organic Chemistry. 2023. [Link]
-
Mishra, Samarpan. "Non aqueous titration." pharmrecord.com. [Link]
- Diehl, B. W. K., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Journal of Pharmaceutical and Biomedical Analysis 38.4 (2005): 615-32.
- Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." American Journal of Analytical Chemistry 13.1 (2022): 1-12.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
Waters Corporation. "Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening." [Link]
-
JEOL. "Structural Analysis of Organic Compound Using 2D-NMR Spectrum." [Link]
-
St.Peter's Institute of Pharmaceutical Sciences. "Non-Aqueous Titration." [Link]
-
Regis Technologies. "Getting Started with Chiral Method Development." 2022. [Link]
- Armstrong, D. W., et al. "Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
-
Magritek. "Introduction to 13C-NMR and DEPT – Identification of an Alcohol." [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." [Link]
- Chen, C. C., and C. E. Lin. "HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
-
Fiveable. "DEPT 13C NMR Spectroscopy." Organic Chemistry Class Notes. [Link]
-
International Council for Harmonisation. "Quality Guidelines." [Link]
- Lee, C. R., et al. "Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72)." Biomedical & Environmental Mass Spectrometry 16.1-12 (1988): 387-92.
-
American Pharmaceutical Review. "Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics." 2020. [Link]
- Elyashberg, M., et al. "Theoretical NMR correlations based Structure Discussion." Magnetic Resonance in Chemistry 51.7 (2013): 415-23.
-
Supelco. "Bulletin 737F Amines Analysis by Packed Column GC." [Link]
-
Pharma Tech. "ICH Q2 Validation of Analytical Procedures." YouTube, 31 Oct. 2024, [Link].
-
Starodub, V. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." 2024. [Link]
Sources
- 1. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 7. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 8. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. faa.gov [faa.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Cross-Validation of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride Effects
Introduction: Deconstructing a Putative Beta-Adrenergic Antagonist
In drug discovery, a molecule's structure is a blueprint for its function. The compound 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride belongs to the aryloxypropanolamine class of molecules.[1][2][3] This structural motif is the quintessential pharmacophore of beta-adrenergic receptor antagonists, or "beta-blockers," a cornerstone therapy for cardiovascular diseases for over half a century.[2] The presence of the propan-2-ol backbone connected to an amine (piperidine) and an aryloxy group (benzyloxy) strongly suggests an affinity for beta-adrenergic receptors (β-ARs).
However, structural analogy is merely a hypothesis. Rigorous, multi-tiered cross-validation is imperative to confirm this compound's mechanism of action, quantify its potency and selectivity, and benchmark its performance against established therapeutic agents. This guide provides the strategic framework and detailed protocols for the comprehensive pharmacological characterization of this compound, designed for researchers in drug development. We will navigate from initial target binding validation to functional cellular response, culminating in a comparative analysis against gold-standard beta-blockers.
Pillar 1: Elucidating the Presumed Mechanism of Action
Beta-adrenergic receptors (β1, β2, and β3) are G-protein coupled receptors (GPCRs) integral to sympathomimetic signaling. In cardiac tissue, β1-ARs are predominant.[4] Upon binding catecholamine agonists like norepinephrine, the receptor activates a stimulatory G-protein (Gs). This initiates a signaling cascade: Gs activates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5] cAMP, a crucial second messenger, then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that collectively increase heart rate, contractility, and cardiac output.[4][6]
A beta-blocker, or antagonist, functions by competitively binding to these receptors, thereby preventing catecholamine binding and interrupting this signaling cascade at its origin. This blockade results in reduced cAMP production and a subsequent decrease in cardiac workload, forming the basis of its therapeutic effect in conditions like hypertension and heart failure.[7][8]
Caption: A multi-step workflow for the cross-validation of a putative beta-blocker.
Experimental Deep Dive: Protocols & Comparative Data
In Vitro Cross-Validation I: Receptor Binding Affinity
Causality: Before assessing function, we must first confirm that the compound physically interacts with the target receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity (denoted as Kᵢ) of a test compound for a receptor. [9][10]A low Kᵢ value signifies high binding affinity. [11]This assay measures the ability of our unlabeled test compound to displace a known, radioactively labeled ligand from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for β1-AR
-
Preparation of Membranes:
-
Culture HEK293 or CHO cells stably expressing the human β1-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, binding buffer, and a fixed concentration of a radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective antagonist) to designated wells.
-
Non-Specific Binding (NSB): Add the same components as "Total Binding" plus a high concentration of a non-labeled, potent beta-blocker (e.g., 10 µM Propranolol) to saturate all receptors and measure background signal.
-
Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of the test compound (this compound) ranging from picomolar to micromolar concentrations.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. [12] * Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [13] Comparative Binding Affinity Data
-
| Compound | Target(s) | Kᵢ (nM) - Representative Values | Rationale for Comparison |
| Test Compound | β1-AR (putative) | To be determined | The subject of our investigation. |
| Propranolol | β1/β2-AR | ~1-5 | Gold-standard non-selective antagonist. [14] |
| Metoprolol | β1-AR > β2-AR | ~20-60 | Clinically relevant β1-selective antagonist. [15] |
| Nebivolol | β1-AR >> β2/β3 | ~0.5-1.5 | High-affinity, third-generation β1-selective antagonist. [16] |
In Vitro Cross-Validation II: Functional Potency
Causality: High binding affinity does not guarantee functional antagonism. The compound could be an agonist or partial agonist. Therefore, the second validation step is to measure the compound's ability to inhibit the receptor's biological function. For a β-AR antagonist, this means blocking agonist-induced cAMP production. The functional potency is quantified by the IC₅₀ value, where a lower value indicates higher potency. [11] Experimental Protocol: GloSensor™ cAMP Assay
This protocol utilizes a genetically encoded biosensor that emits light upon binding to cAMP, providing a sensitive, live-cell readout. [17][18]
-
Cell Preparation:
-
Use cells expressing the β1-AR and stably transfected with the GloSensor™ cAMP plasmid.
-
Harvest cells and resuspend them in a CO₂-independent medium containing the GloSensor™ cAMP reagent.
-
Incubate for 2 hours at room temperature to allow substrate equilibration.
-
-
Assay Setup (384-well plate format):
-
Dispense the cell suspension into the wells of a white, opaque 384-well plate.
-
Add serial dilutions of the test compound (or comparator drugs like Propranolol) to the wells. Incubate for 15 minutes. This is the antagonist pre-treatment step.
-
Establish a baseline luminescence reading using a plate reader.
-
-
Agonist Stimulation & Measurement:
-
Add a fixed concentration of a β-AR agonist (e.g., Isoproterenol) to all wells (except negative controls) to stimulate cAMP production. The chosen concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Immediately begin kinetic measurement of luminescence over 20-30 minutes. The antagonist's effect is seen as a reduction in the isoproterenol-induced light signal.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the percentage inhibition of the agonist-stimulated cAMP response.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Functional Potency Data
| Compound | Target(s) | IC₅₀ (nM) - Representative Values | Notes |
| Test Compound | β1-AR (putative) | To be determined | Potency is a key determinant of therapeutic dose. |
| Propranolol | β1/β2-AR | ~10-20 | Potent functional inhibition. [19] |
| Metoprolol | β1-AR > β2-AR | ~100-250 | Demonstrates β1-selectivity in functional assays. [15][20] |
| Nebivolol | β1-AR >> β2/β3 | ~10-30 | High functional potency at β1 receptors. |
Pillar 3: Authoritative Grounding & Comparative Synthesis
A successful drug candidate is defined not just by its absolute potency but by its properties relative to existing therapies. By comparing our test compound to well-characterized alternatives, we can contextualize its potential advantages or liabilities.
| Feature | 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl | Propranolol | Metoprolol | Nebivolol |
| Class | Aryloxypropanolamine (Putative) | 1st Gen. Aryloxypropanolamine [2] | 2nd Gen. Aryloxypropanolamine | 3rd Gen. Aryloxypropanolamine |
| Receptor Selectivity | To be determined (Hypothesis: β1/β2) | Non-selective (β1 = β2) [3] | β1-selective [21] | Highly β1-selective [22] |
| Binding Affinity (Kᵢ) | TBD | High (~1-5 nM) | Moderate (~20-60 nM) [15] | Very High (~0.5-1.5 nM) |
| Functional Potency (IC₅₀) | TBD | High (~10-20 nM) [19] | Moderate (~100-250 nM) [15][20] | High (~10-30 nM) |
| Additional Mechanism | Unlikely | Membrane stabilizing | None | Nitric Oxide-mediated vasodilation [16] |
| Key Differentiator | Novelty, potential for unique PK/PD profile | Broad, non-selective blockade | Cardioselectivity reduces some side effects | Cardioselectivity plus vasodilation |
Conclusion: From Hypothesis to Evidence
The structural features of this compound position it as a credible candidate for a beta-adrenergic antagonist. However, this identity must be earned through rigorous empirical validation. The cross-validation workflow presented here—progressing from high-affinity binding (low Kᵢ) to potent functional inhibition (low IC₅₀) and comparison against established drugs—provides a robust pathway to confirm its mechanism and define its pharmacological character. Successful in vitro validation would be the critical prerequisite for advancing the compound to in vivo models, such as those involving cardiomyopathy or hypertension, to assess its ultimate therapeutic potential. [23]This systematic approach ensures that development decisions are based on a foundation of sound, reproducible, and comparative scientific evidence.
References
- Title: Pharmacology of Nebivolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Source: YouTube.
- Title: Nebivolol (Bystolic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Source: WebMD.
- Title: Nebivolol (oral route) - Side effects & dosage. Source: Mayo Clinic.
- Title: Nebivolol: MedlinePlus Drug Information. Source: MedlinePlus.
- Title: Nebivolol Uses, Side Effects & Warnings. Source: Drugs.com.
- Title: Cardiac β-adrenergic Signaling. Source: QIAGEN GeneGlobe.
- Title: Ki, IC50, & the Cheng-Prusoff equation. Source: YouTube.
- Title: IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Source: Promega Connections.
- Title: General beta-blocker structure (aryloxypropanolamines). Source: ResearchGate.
- Title: Bar graph showing IC50 values (μM ± SD) for propranolol... Source: ResearchGate.
- Title: Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Source: PubMed Central.
- Title: Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Source: NIH.
- Title: In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats. Source: PubMed.
- Title: GloSensor™ cAMP Assay Protocol. Source: Promega Corporation.
- Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Source: PMC - NIH.
- Title: Discovery and development of beta-blockers. Source: Wikipedia.
- Title: Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. Source: PubMed Central.
- Title: Functional Assays Protocols. Source: PDSP.
- Title: The GraphPad Guide to Analyzing Radioligand Binding Data. Source: GraphPad.
- Title: Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. Source: PubMed.
- Title: (PDF) Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients. Source: ResearchGate.
- Title: Beta 1 Receptors. Source: StatPearls - NCBI Bookshelf.
- Title: Functional GPCR studies using AlphaScreen cAMP detection kit. Source: Revvity.
- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Source: Biophysics Reports.
- Title: IC 50 values for propranolol, atenolol, and ICI118,551. Source: ResearchGate.
- Title: Dose-response curves for metoprolol on β 1-receptor blockade... Source: ResearchGate.
- Title: Beta-blockers. Source: Deranged Physiology.
- Title: Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Source: Circulation Research.
- Title: Radioligand Binding Assay. Source: Gifford Bioscience.
- Title: Therapeutic effect of β-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation. Source: Cardiovascular Research | Oxford Academic.
- Title: Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores. Source: NIH.
- Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Source: NIH.
- Title: Propranolol pharmacodynamic modeling using unbound and total concentrations in healthy volunteers. Source: PubMed.
- Title: Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs. Source: JCI.
- Title: Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Source: MDPI.
- Title: A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Source: PubMed.
- Title: cAMP-Glo™ Assay Protocol. Source: Promega GmbH.
- Title: SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Source: Pharmaguideline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nebivolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Nebivolol: MedlinePlus Drug Information [medlineplus.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propranolol pharmacodynamic modeling using unbound and total concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 22. Nebivolol (Bystolic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride Analogs and Related Piperidine Derivatives
This guide provides a comprehensive comparison of the efficacy of structural analogs of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride and related piperidine-containing compounds. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting various conditions, including cancer, central nervous system disorders, and infectious diseases.[1][2] Its structural versatility allows for the modulation of physicochemical properties, enhancing drug-like characteristics such as metabolic stability and membrane permeability.[2] This guide will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy of various piperidine derivatives, providing researchers, scientists, and drug development professionals with critical insights for the design and development of novel therapeutics.
Introduction to the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the design of pharmaceuticals.[1] Its prevalence in drug discovery is attributed to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities.[2] The therapeutic landscape of piperidine derivatives is vast, encompassing a wide array of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[3][4] The focus of this guide is on analogs of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-OL, a scaffold that combines the piperidine ring with a propan-2-ol linker and a benzyloxy group, suggesting potential for diverse biological interactions. While direct experimental data on this specific hydrochloride salt is limited in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential therapeutic applications and efficacy.
Comparative Efficacy of Piperidine Analogs in Different Therapeutic Areas
Antibacterial Activity
Recent research has highlighted the potential of piperazine- and piperidine-containing propan-2-ol derivatives as potent antibacterial agents. A study on 3-(piperazin-1-yl)propan-2-ol modified carbazole derivatives demonstrated significant activity against various plant pathogenic bacteria.[5][6]
Key Findings:
-
Compound B16 , a 3-(piperazin-1-yl)propan-2-ol modified carbazole derivative, exhibited impressive EC50 values of 3.11 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 3.20 µg/mL against Xanthomonas axonopodis pv. citri (Xac), and 3.54 µg/mL against Pseudomonas syringae pv. actinidiae (Psa).[5]
-
The mechanism of action for these compounds involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components.[5][6]
-
Structure-activity relationship (SAR) studies revealed that the position of substituents on the benzene ring significantly influences antibacterial potency. For instance, a bromo-substituent at the para-position of the phenoxy moiety resulted in higher activity against Xoo and Xac compared to meta- or ortho-positions.[5]
Comparative Data for Antibacterial Piperidine Analogs:
| Compound Class | Target Bacteria | EC50 (µg/mL) | Reference |
| 3-(piperazin-1-yl)propan-2-ol modified carbazole derivatives (e.g., B16) | Xanthomonas oryzae pv. oryzae (Xoo) | 3.11 | [5] |
| Xanthomonas axonopodis pv. citri (Xac) | 3.20 | [5] | |
| Pseudomonas syringae pv. actinidiae (Psa) | 3.54 | [5] | |
| 3-phenoxypropan-2-ol moiety containing compounds | Xanthomonas axonopodis pv. citri (Xac) | Comparable to benzylamine modified compounds | [5] |
| Pseudomonas syringae pv. actinidiae (Psa) | Lower than benzylamine modified compounds | [5] |
Anticancer Activity
The piperidine scaffold is a common feature in numerous anticancer agents.[4] Analogs of 1-(benzyloxy)-3-piperidin-1-ylpropan-2-OL have been investigated for their antiproliferative effects. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the benzyloxy and propanamide substructures, have shown promising activity against various cancer cell lines.[7][8]
Key Findings:
-
Compound 6k , a benzyloxyquinoxaline derivative, exhibited significant antiproliferative activity with IC50 values of 12.17 µM (HeLa), 9.46 µM (HCT-116), 10.88 µM (PC-3), and 6.93 µM (MCF-7), comparable to the standard drug doxorubicin.[7][8]
-
The proposed mechanism of action involves the inhibition of HDAC-6 through binding to its unique zinc finger ubiquitin-binding domain.[7][8]
-
SAR studies indicated that the quinoxaline ring is essential for activity, and the benzyloxy group plays a role in binding to the target enzyme.[7]
Comparative Data for Anticancer Piperidine Analogs:
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6k (benzyloxyquinoxaline derivative) | HeLa | 12.17 ± 0.9 | [7][8] |
| HCT-116 | 9.46 ± 0.7 | [7][8] | |
| PC-3 | 10.88 ± 0.8 | [7][8] | |
| MCF-7 | 6.93 ± 0.4 | [7][8] | |
| Doxorubicin (Reference) | HeLa | 8.87 ± 0.6 | [7][8] |
| HCT-116 | 5.57 ± 0.4 | [7][8] | |
| PC-3 | 5.23 ± 0.3 | [7][8] | |
| MCF-7 | 4.17 ± 0.2 | [7][8] |
Antipsychotic Activity
Piperidine derivatives have been successfully developed as atypical antipsychotics. A series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles demonstrated potent D2/5-HT2 antagonist activity.[9]
Key Findings:
-
These compounds showed potent antipsychotic-like activity in animal models, with a desirable separation between antipsychotic effects and extrapyramidal side effects.[9]
-
The mechanism of action is attributed to a moderate affinity for the D2 receptor and a significantly greater affinity for the 5-HT2 receptor, a hallmark of atypical antipsychotics.[9]
-
Iloperidone (HP 873) , a member of this series, showed a 300-fold greater potency in inhibiting apomorphine-induced climbing (a model for antipsychotic activity) than in inducing catalepsy (a model for extrapyramidal side effects).[9]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Synthesis of Piperidine Analogs
A general synthetic route for 1-(benzyloxy)-3-piperidin-1-ylpropan-2-ol analogs can be adapted from established procedures for similar compounds.
Example Protocol: Synthesis of 1-benzhydryl piperazine derivatives [10]
-
Intermediate Synthesis: React benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide to prepare 1-benzhydrylpiperazine.
-
Final Product Synthesis: React the intermediate with various acyl chlorides in the presence of triethylamine in dichloromethane to afford the target compounds.
-
Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize them using techniques such as 1H NMR and FTIR.
Workflow for Synthesis and Characterization:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity: Antipsychotic Profile of Iloperidone (HP 873) / Journal of Medicinal Chemistry, 1995 [sci-hub.box]
- 10. ijpsr.com [ijpsr.com]
A Comparative Guide to Validating the Target of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride. The structural motif of this compound, an aryloxypropanolamine, strongly suggests its classification as a beta-adrenergic receptor antagonist, or beta-blocker.[1] This document outlines a multi-tiered experimental strategy to confirm this hypothesis, determine its receptor subtype selectivity, and characterize its functional consequences in a cellular context. We will compare its performance against established beta-blockers, providing the necessary experimental data to build a robust target validation package.
Introduction: The Hypothesis - A Beta-Adrenergic Antagonist
The chemical structure of this compound places it within the aryloxypropanolamine class of compounds, which is the hallmark of most beta-blockers.[1] Beta-blockers are competitive antagonists that block the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors (β-ARs).[2][3] These G-protein coupled receptors (GPCRs) are critical nodes in the sympathetic nervous system, regulating cardiovascular function, smooth muscle tone, and metabolism.[4]
The primary hypothesis is that this compound functions as a β-AR antagonist. The core objective of this guide is to systematically test this hypothesis through a logical progression of experiments, moving from direct biochemical engagement to cellular functional assays.
The Competitive Landscape: Selecting Reference Compounds
To contextualize the activity of our test compound, we must compare it to well-characterized alternatives. A robust comparison requires at least two types of controls:
-
Non-selective Antagonist: Propranolol . This is a first-generation beta-blocker that antagonizes both β1- and β2-adrenergic receptors with high affinity.[4][][6]
-
β1-Selective Antagonist: Metoprolol . A second-generation, cardioselective beta-blocker that preferentially binds to β1-ARs, which are predominant in heart tissue.[4][7]
-
β2-Selective Antagonist: ICI 118,551 . A highly selective β2-AR antagonist, valuable for dissecting the specific contribution of the β2 subtype.[8][9]
By benchmarking against these compounds, we can determine not only if our test compound hits the intended target class but also its selectivity profile, a critical determinant of its therapeutic potential and side-effect profile.
Experimental Workflow for Target Validation
A rigorous validation strategy confirms target engagement and quantifies the functional cellular outcome of that engagement. Our workflow proceeds through three main stages:
Caption: A multi-phase workflow for target validation.
Phase 1: Direct Target Engagement - Radioligand Binding Assays
Causality: The first and most fundamental question is whether the compound physically interacts with the hypothesized target. Competition binding assays directly measure the ability of a test compound to displace a known high-affinity radioligand from the receptor. This provides the inhibitory constant (Ki), a direct measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding
-
Preparation of Membranes: Culture cells recombinantly expressing high levels of human β1-AR or β2-AR (e.g., HEK293 or CHO cells). Harvest cells and prepare membrane fractions via homogenization and centrifugation. Resuspend membranes in a suitable binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing either β1-AR or β2-AR).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol, a non-selective β-AR antagonist).
-
Increasing concentrations of the unlabeled competitor: 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl, Propranolol, Metoprolol, or ICI 118,551.
-
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Anticipated Data & Interpretation
The results should be summarized in a table comparing the binding affinities (Ki) of the test compound and the reference compounds at both β1 and β2 receptors.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | Experimental Value | Experimental Value | Calculated Value |
| Propranolol | ~1.8[6] | ~0.8[6] | ~0.44 (Non-selective) |
| Metoprolol | Low nM | High nM | >100 (β1-selective) |
| ICI 118,551 | ~120 | ~1.2 | ~0.01 (β2-selective) |
A low nanomolar Ki value at either receptor would provide strong evidence of direct target engagement. The selectivity ratio will provide the first indication of its potential cardioselectivity (β1) versus effects on tissues like the lungs and smooth muscle (β2).[10]
Phase 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
Causality: While binding assays are powerful, they are performed on isolated cell membranes. It is crucial to confirm that the compound can engage its target within the complex environment of an intact cell. CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11] This label-free method provides proof of target engagement in a physiological context.[11][12][13]
Experimental Protocol: Intact Cell CETSA
-
Cell Treatment: Treat intact cells (expressing the target β-AR) with either vehicle or a saturating concentration of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl (e.g., 10-20x the Ki value).[12]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling.[12]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble, non-denatured protein fraction.
-
Quantification: Analyze the amount of soluble β-AR remaining at each temperature point using an antibody-based detection method like Western Blot or an AlphaLISA®.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms cellular engagement.
A successful CETSA experiment demonstrates that the compound not only binds its target in vitro but also reaches and engages it within a living cell.[11]
Phase 3: Functional Cellular Response - cAMP Accumulation Assays
Causality: Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event leads to the expected functional consequence: antagonism of receptor signaling. β-ARs are canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][14] An antagonist will block an agonist's ability to stimulate this pathway.
Caption: The β-Adrenergic Receptor-cAMP signaling pathway.
Experimental Protocol: HTRF or LANCE cAMP Assay
-
Cell Plating: Plate cells expressing the target β-AR subtype in a suitable assay plate.
-
Antagonist Pre-incubation: Pre-treat the cells with increasing concentrations of the test compound or reference antagonists for a short period.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a pan-β-AR agonist, such as Isoproterenol, to stimulate the cAMP pathway. Include a control group with no agonist.
-
Lysis and Detection: After stimulation, lyse the cells and perform a competitive immunoassay to detect cAMP levels using a homogenous time-resolved fluorescence (HTRF) or similar kit.
-
Data Analysis: Plot the assay signal (inversely proportional to cAMP levels) against the log concentration of the antagonist. Fit the data using a four-parameter logistic regression to determine the IC50, the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.
Anticipated Data & Interpretation
This assay provides the functional potency (IC50) of the compound. This value should be reasonably close to its binding affinity (Ki). A significant discrepancy could suggest complex mechanisms like partial agonism or allosteric modulation.
| Compound | β1-AR IC50 (nM) | β2-AR IC50 (nM) |
| 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-ol HCl | Experimental Value | Experimental Value |
| Propranolol | Low nM | Low nM |
| Metoprolol | Low nM | High nM |
| ICI 118,551 | High nM | Low nM |
Phase 4: Advanced Validation & Off-Target Profiling
For a lead candidate, further validation can de-risk future development by confirming target necessity and identifying potential off-target liabilities.
-
Affinity Purification-Mass Spectrometry (AP-MS): This unbiased chemical proteomics approach can identify the full spectrum of proteins that interact with the compound in a cellular lysate.[15][16] It is an excellent tool for discovering potential off-targets that could lead to unexpected pharmacology or toxicity.[16][17]
-
CRISPR-Cas9 Knockout Studies: Genetically deleting the target receptor (e.g., ADRB1 or ADRB2) in a cell line using CRISPR-Cas9 provides the ultimate validation.[18][19] The compound should lose all functional activity in the knockout cells compared to wild-type cells.[19] This definitively proves that the compound's observed effect is mediated through the intended target.[20][21]
Conclusion
This guide presents a logical and robust workflow for validating the biological target of this compound. By systematically progressing from direct binding assays to cellular engagement and functional readouts, researchers can build a compelling data package. Comparing the compound's binding affinity (Ki) and functional potency (IC50) against well-established non-selective, β1-selective, and β2-selective antagonists will precisely define its pharmacological profile. Advanced techniques like CETSA provide critical confirmation of target engagement in a physiological setting, while proteomic and genetic methods can offer unparalleled confidence in target specificity and necessity. This comprehensive approach ensures scientific rigor and provides the critical data needed for informed decision-making in drug development.
References
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]
-
Propranolol. PubChem, National Institutes of Health. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
GPCRomics: An approach to discover GPCR drug targets. PMC, National Institutes of Health. [Link]
-
Beta blocker. Wikipedia. [Link]
-
Metoprolol Impairs β 1 -Adrenergic Receptor-Mediated Vasodilation in Rat Cerebral Arteries: Implications for β-Blocker Therapy. PubMed, National Institutes of Health. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC, PubMed Central. [Link]
-
Propranolol. Wikipedia. [Link]
-
The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118551). PubMed, National Institutes of Health. [Link]
-
Target Validation with CRISPR. Biocompare.com. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]
-
ICI-118,551. Wikipedia. [Link]
-
What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Dr.Oracle. [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. PubMed, National Institutes of Health. [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
-
Propranolol and its Mechanism of Action. Open Access Journals. [Link]
-
Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. [Link]
-
What is the mechanism of action of Propranolol (beta blocker)? Dr.Oracle. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551) [pubmed.ncbi.nlm.nih.gov]
- 9. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. ClinPGx [clinpgx.org]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 17. fiveable.me [fiveable.me]
- 18. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, technically grounded procedure for the proper disposal of 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to build a framework of trust and scientific integrity.
Compound Profile and Hazard Identification
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a substituted piperidine derivative, presented as a hydrochloride salt. The piperidine moiety suggests potential hazards associated with organic amines, while the hydrochloride form indicates acidity in aqueous solution.
Table 1: Inferred Hazard Profile and Chemical Properties
| Property | Value / Classification | Source |
| Chemical Formula | C₁₅H₂₄ClNO₂ | (Calculated) |
| Molecular Weight | 285.81 g/mol | (Calculated) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Note: This data is synthesized from related compounds and should be treated as a minimum safety standard. Always consult your institution's specific SDS if available.
The Core Principle of Disposal: Neutralization
The primary operational step in rendering this compound safer for disposal is neutralization . As a hydrochloride salt of an amine, the compound will dissociate in water to produce a mildly acidic solution. The core objective is to neutralize this acidity to a pH range that is safe for handling and compliant with local waste regulations (typically pH 6-9).
The causal logic is straightforward: neutralizing the hydrochloric acid component converts the compound from its salt form to its free base. This process mitigates the corrosive hazard of the acidic waste stream. However, it is critical to understand that the resulting organic base is still a chemical waste product and must be disposed of accordingly, not poured down the drain. The neutralization step is a pre-treatment to reduce hazard, not a final disposal method.[6]
Pre-Disposal Safety and Handling
Proper preparation is essential for a safe and effective disposal workflow.
Personal Protective Equipment (PPE)
Based on the inferred hazards, the following minimum PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Ensure contaminated gloves are removed and disposed of correctly.
-
Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[8]
-
Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[1][9]
-
Do not allow the chemical to enter drains or waterways.[8][10]
Visualization of the Disposal Workflow
The following diagram outlines the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL HCl.
Step-by-Step Laboratory-Scale Disposal Protocol
This protocol is designed for small quantities (<100 g) typically found in a research setting.
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11] Using a weak base is crucial to control the rate of reaction and prevent excessive heat generation or splashing that can occur with strong bases like NaOH.
-
Obtain a dedicated, properly labeled hazardous waste container compatible with the chemical. The label should include "Hazardous Waste," the full chemical name, and any associated hazards.[12]
-
Have pH indicator strips or a calibrated pH meter ready.
-
-
Dilution:
-
In a suitably large beaker or flask, create a dilute solution of the waste compound by slowly adding it to cold water with stirring. A concentration of <5% is recommended. This dilution helps manage the exothermic nature of the neutralization reaction.
-
-
Neutralization:
-
While stirring the diluted chemical solution, slowly add the prepared weak base solution.
-
You will observe effervescence (bubbling) as carbon dioxide gas is released. Add the base portion-wise, allowing the fizzing to subside between additions to prevent overflow.[6]
-
-
Verification (The Self-Validating Step):
-
Once the effervescence has ceased, check the solution's pH using pH paper or a pH meter.
-
The target pH is between 6.0 and 9.0. If the pH is still acidic, continue to add small amounts of the weak base solution until the target range is achieved and stable.[6] This step is non-negotiable and validates the completion of the hazard reduction process.
-
-
Collection and Final Disposal:
-
Carefully transfer the neutralized, aqueous waste solution into the designated hazardous waste container.
-
Seal the container securely.
-
This container must be managed according to your institution's and local regulations. Typically, this involves arranging a pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]
-
Large-Scale and Bulk Disposal
Disposal of bulk quantities should not be attempted by laboratory personnel. This material must be disposed of as hazardous waste by a licensed and qualified waste management company. The material should be offered in its original container, clearly labeled, and accompanied by an SDS. Incineration in a permitted hazardous waste incinerator is a common disposal route for such organic compounds.[14]
References
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: (R)-(+)-3-Benzyloxy-1,2-propanediol.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine.
- Fisher Scientific. (2023). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride.
- National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 3-(Benzyloxy)propane-1,2-diol.
- National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 1-benzyl-1H-indazol-3-ol.
- ResearchGate. (2023). How can I neutralize amine hydrochlorides?.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides?.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
- National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Piperidine-1-propanol.
- Lab Alley. (n.d.). How to neutralize hydrochloric acid.
- Echemi. (n.d.). 3-(Benzyloxy)-1,2-propanediol SDS.
- National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 5-(2-Propynyloxy)-1,3-benzodioxole.
- Sigma-Aldrich. (2024). Safety Data Sheet: O-benzylhydroxylamine hydrochloride.
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-{4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}ethan-1-ol.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
- National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 3-Piperidin-3-ylpropan-1-ol.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
Sources
- 1. fishersci.es [fishersci.es]
- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laballey.com [laballey.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Scientist's Guide to Handling 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL Hydrochloride Safely
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. The compound 1-(Benzyloxy)-3-piperidin-1-ylpropan-2-OL hydrochloride is one such molecule, and while it holds potential, its handling demands a rigorous, safety-first approach. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in the core principles of laboratory safety and chemical hygiene. As there is no specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on structurally similar compounds, including amino alcohols and hydrochloride salts.
Hazard Assessment: A Proactive Approach
Understanding the potential risks is the bedrock of safe laboratory practice. Based on its chemical structure—an amino alcohol hydrochloride salt—we can anticipate several potential hazards.
-
Corrosivity and Irritation : The hydrochloride salt means the compound is acidic and can be corrosive or irritating upon contact. Amino alcohols themselves can be corrosive, with some causing skin necrosis after prolonged contact.[1] Concentrated solutions of hydrochloride salts can cause severe damage to skin and eyes.[2]
-
Respiratory Hazards : As a solid, the compound may exist as a fine powder. Inhalation of dust can cause respiratory irritation.
-
Allergic Reactions : Some individuals may develop an allergic skin reaction upon exposure.
| Potential Hazard | Affected Area(s) | Severity | Prevention |
| Skin Corrosion/Irritation | Skin | Moderate to Severe | Use of appropriate chemical-resistant gloves and a lab coat.[1][3] |
| Serious Eye Damage | Eyes | Severe | Use of chemical splash goggles or a face shield.[2][4] |
| Respiratory Irritation | Respiratory Tract | Moderate | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Skin Sensitization | Skin | Mild to Moderate | Minimize skin contact by wearing gloves. |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure risk.
Caption: A step-by-step workflow for handling the chemical safely.
Spill Response: In the event of a spill, prompt and correct action is crucial to prevent exposure and further contamination.
-
Assess and Alert : Immediately alert others in the vicinity. Assess the size and nature of the spill.
-
Evacuate : If the spill is large or involves volatile substances, evacuate the immediate area.
-
Control : For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. [5]4. Neutralize and Absorb : For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand. [5][6]Neutralize the spill with a suitable agent like sodium bicarbonate. [7]5. Clean and Decontaminate : Once absorbed and neutralized, scoop the material into a designated hazardous waste container. [5][8]Clean the spill area with soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations. [9]
Storage and Disposal
-
Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep it away from incompatible materials such as strong oxidizing agents and alkalis. [10]* Disposal : Dispose of unused material and contaminated waste through a licensed waste disposal contractor. Do not pour down the drain. [10]All waste containers must be clearly labeled with the chemical name and associated hazards.
By integrating these principles of hazard assessment, control hierarchies, and procedural diligence, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
-
Agilent. Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET.
-
Chemical Substance Control Law. AMINO ALCOHOL EA.
-
University of Cambridge. Spill procedure: Clean-up guidance.
-
Lab Manager. 8 Steps to Handling a Lab Chemical Spill.
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
-
Sigma-Aldrich. SAFETY DATA SHEET - Cysteamine hydrochloride.
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
-
The University of Texas at Austin. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
-
University of California San Francisco. Chemical Safety: Personal Protective Equipment.
-
Nippon Nyukazai Co., Ltd. AMINO ALCOHOL 2A.
-
University of California, Merced. Standard Operating Procedure - Hydrochloric Acid.
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
-
University of Washington. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
-
Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories.
Sources
- 1. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. westlab.com [westlab.com]
- 10. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
